molecular formula C14H31O5P B12777529 Laureth-1 phosphate CAS No. 45245-91-8

Laureth-1 phosphate

Numéro de catalogue: B12777529
Numéro CAS: 45245-91-8
Poids moléculaire: 310.37 g/mol
Clé InChI: JUFHABKBWMZXKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Laureth-1 phosphate is a useful research compound. Its molecular formula is C14H31O5P and its molecular weight is 310.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

45245-91-8

Formule moléculaire

C14H31O5P

Poids moléculaire

310.37 g/mol

Nom IUPAC

2-dodecoxyethyl dihydrogen phosphate

InChI

InChI=1S/C14H31O5P/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H2,15,16,17)

Clé InChI

JUFHABKBWMZXKL-UHFFFAOYSA-N

SMILES canonique

CCCCCCCCCCCCOCCOP(=O)(O)O

Numéros CAS associés

25852-45-3

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Lauret-1 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

Laureth-1 phosphate (B84403) is the ester of phosphoric acid and laureth-1, which is the polyethylene (B3416737) glycol ether of lauryl alcohol with an average of one ethylene (B1197577) oxide unit.

Chemical Structure:

Table 1: Chemical Identifiers for Laureth-1 Phosphate

IdentifierValue
Chemical Name 2-(dodecyloxy)ethyl dihydrogen phosphate
INCI Name This compound
CAS Number 45245-91-8
Molecular Formula C14H31O5P[1]
Molecular Weight 310.37 g/mol [1]
SMILES CCCCCCCCCCCCOCCOP(=O)(O)O[1]
InChIKey JUFHABKBWMZXKL-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and product development. The following sections summarize the available data, with comparative values from related compounds provided for context where direct data for this compound is unavailable.

Solubility

The solubility of a surfactant is a critical parameter influencing its formulation and performance.

Table 2: Solubility Data

PropertyThis compoundLauryl Phosphate (related compound)Laureth-4 Phosphate (related compound)
Water Solubility 1.815 mg/L @ 25 °C (estimated)[2]Poorly solubleWater dispersible[3]
Solubility in Alcohols Good solubility in low aliphatic alcohols (e.g., methanol, ethanol) (inferred from Laureth-1)[4]-Soluble in methanol, acetone, and benzene[3]
Acidity (pKa)

The pKa values of the phosphate headgroup determine the ionization state of the molecule at a given pH, which in turn affects its surface activity and interaction with other components. As a monoalkyl phosphate ester, this compound has two acidic protons.

Table 3: pKa Data (Comparative)

PropertyValue
pKa1 of monoalkyl phosphate esters Generally in the range of 1-2
pKa2 of monoalkyl phosphate esters Typically around 6-7
Surface Activity

The surface-active properties of this compound, such as its critical micelle concentration (CMC) and its ability to reduce surface tension, are fundamental to its function as a surfactant.

Table 4: Surface Activity Data (Comparative)

PropertyThis compoundLauryl Phosphate Monoester (Potassium Salt) (related compound)Sodium Lauryl Ether Sulfate (SLES) (related surfactant)
Critical Micelle Concentration (CMC) Data not available0.569 mmol/L~0.80 mM[5]
Surface Tension at CMC (γCMC) Data not available25.08 mN/m~34 mN/m[5]
Thermal Stability

The thermal stability of this compound is an important consideration for its processing and storage. The decomposition of phosphate esters is influenced by the nature of the alkyl group.

General Trends for Alkyl Phosphate Esters:

  • Decomposition Pathway: Primarily through β-elimination reactions, forming an alkene and phosphoric acid.[6]

  • Thermal Stability: Generally, aryl phosphate esters are more thermally stable than alkyl phosphate esters. Within alkyl phosphates, primary alkyl groups (like in this compound) are more stable than secondary and tertiary alkyl groups.[7]

  • Decomposition Temperature: The onset of thermal decomposition for trialkyl phosphates typically occurs in the range of 270-290°C in an inert atmosphere.[6][8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the physicochemical properties of this compound.

Synthesis of this compound

The synthesis of monoalkyl phosphates can be achieved through the phosphorylation of the corresponding alcohol. A general procedure involves the reaction of Laureth-1 with a phosphating agent.

Materials:

  • Laureth-1 (2-(dodecyloxy)ethanol)

  • Phosphorus pentoxide (P2O5) or Polyphosphoric acid (PPA)

  • Inert solvent (e.g., toluene, dichloromethane)

  • Heel of a previous product batch (optional, for P2O5 method)[9]

  • Water

  • Hydrogen peroxide (optional, for color improvement)[9]

Procedure (using P2O5): [9]

  • In a reaction vessel equipped with a stirrer and a temperature controller, a heel of a previously synthesized this compound mixture is charged.

  • Phosphorus pentoxide is suspended in the heel with vigorous stirring.

  • Laureth-1 is then added to the suspension. The reaction is typically carried out at an elevated temperature (e.g., 80-85°C) for a set period (e.g., 2 hours).

  • After the initial reaction, water is added to hydrolyze any remaining phosphating agent and to form the final acid phosphate. A small amount of hydrogen peroxide may be added to decolorize the product.

  • The mixture is stirred for an additional period to ensure complete reaction.

  • The final product is a mixture of mono- and di-alkyl phosphates, which can be purified if necessary.

Purification: Purification can be achieved by techniques such as liquid-liquid extraction to remove unreacted starting materials and inorganic phosphates.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates the onset of micelle formation.

Method 1: Surface Tension Measurement

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at the point of inflection in the curve.

Method 2: Conductivity Measurement

  • Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. The slope of the conductivity versus concentration plot changes at the CMC due to the lower mobility of the micelles compared to the free monomers.

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of aqueous solutions of this compound.

    • Measure the conductivity of each solution at a constant temperature.

    • Plot the specific conductivity versus the surfactant concentration.

    • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Analysis of Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of materials.

Apparatus: Thermogravimetric Analyzer (TGA).

Procedure:

  • A small, accurately weighed sample of this compound is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residue.

Visualizations

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification synthesis->purification solubility Solubility Determination purification->solubility data_analysis Data Analysis solubility->data_analysis pka pKa Measurement cmc CMC Determination surface_tension Surface Tension Measurement thermal Thermal Stability (TGA) reporting Technical Report data_analysis->reporting

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

Logical Relationship for CMC Determination

cmc_determination cluster_methods Measurement Techniques cluster_analysis Data Analysis start Prepare Surfactant Solutions (Varying Concentrations) st_method Surface Tension Measurement start->st_method cond_method Conductivity Measurement start->cond_method st_plot Plot Surface Tension vs. log(Concentration) st_method->st_plot cond_plot Plot Conductivity vs. Concentration cond_method->cond_plot end Determine CMC st_plot->end cond_plot->end

Caption: Logical workflow for the determination of the Critical Micelle Concentration (CMC).

Applications in Research and Drug Development

This compound's surfactant properties make it a candidate for various applications in the pharmaceutical and research fields:

  • Emulsifier: Its ability to stabilize oil-in-water emulsions is valuable for formulating creams, lotions, and other topical drug delivery systems.

  • Solubilizing Agent: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), potentially improving their bioavailability.

  • Wetting Agent: In solid dosage forms, it can act as a wetting agent to facilitate the dissolution of the drug.

  • Membrane Interaction Studies: As an amphiphilic molecule, it can be used in model systems to study surfactant-cell membrane interactions, which is relevant for understanding drug absorption and toxicity mechanisms.[10]

Conclusion

This compound is a versatile anionic surfactant with potential applications in various scientific and industrial fields, including drug development. While a complete set of experimentally determined physicochemical properties for this specific compound is not yet available in the public literature, this guide provides a solid foundation based on its chemical structure and data from related compounds. The detailed experimental protocols and logical workflows presented herein offer a practical framework for researchers to characterize this compound and similar materials, enabling its informed application in formulation and research. Further experimental investigation is warranted to fully elucidate the specific physicochemical profile of this compound and unlock its full potential.

References

An In-depth Technical Guide on Laureth-1 Phosphate: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-1 phosphate (B84403) is the ester of Laureth-1 and phosphoric acid.[1] It belongs to the class of alkyl ethoxy phosphate surfactants and finds application in various industries. This guide provides a detailed overview of its chemical structure, synthesis methodologies, and relevant experimental protocols. Quantitative data is presented in tabular format for clarity, and a visual representation of the synthesis workflow is provided using the DOT language.

Chemical Structure

Laureth-1 phosphate is a complex mixture of esters, but its primary component has a well-defined structure.[1] The "Laureth-1" portion refers to a lauryl alcohol (dodecanol) molecule that has been ethoxylated with an average of one ethylene (B1197577) oxide unit. This is then phosphorylated to form the phosphate ester.

  • Molecular Formula: C14H31O5P[2][3][4]

  • IUPAC Name: 2-dodecoxyethyl dihydrogen phosphate[3]

  • SMILES: CCCCCCCCCCCCOCCOP(=O)(O)O[2][4]

  • InChIKey: JUFHABKBWMZXKL-UHFFFAOYSA-N[2][3][4]

  • Molecular Weight: 310.37 g/mol [2][3]

The structure consists of a hydrophobic 12-carbon lauryl tail, a short hydrophilic ethylene oxide linker, and a terminal hydrophilic phosphate group. This amphiphilic nature imparts its surfactant properties.

Synthesis of this compound

The synthesis of this compound, and alkyl ethoxy phosphates in general, is typically achieved through the phosphorylation of the corresponding alcohol ethoxylate (Laureth-1). Several phosphating agents can be employed, with the choice of agent and reaction conditions influencing the ratio of monoalkyl to dialkyl phosphate esters in the final product.[5][6]

Common phosphating agents include:

  • Phosphorus pentoxide (P₂O₅)[7][8]

  • Polyphosphoric acid (PPA)[5][6]

  • Phosphorus oxychloride (POCl₃)[6]

The reaction with phosphorus pentoxide is a common industrial method.[7] It involves the reaction of the fatty alcohol ethoxylate with P₂O₅ followed by hydrolysis of the resulting phosphate intermediates.

General Reaction Scheme (using P₂O₅)
  • Phosphorylation: 3 R-OH + P₂O₅ → (RO)₂P(O)OH + ROP(O)(OH)₂

  • Hydrolysis: The intermediates are hydrolyzed to yield the final mono- and di-phosphate esters.

Where R represents the C₁₂H₂₅(OCH₂CH₂)₁- group.

Quantitative Data on Synthesis

The following table summarizes typical reaction conditions and outcomes for the synthesis of alkyl phosphates, which are analogous to this compound synthesis.

ParameterValueReference
Phosphating Agent Phosphorus Pentoxide (P₂O₅)[8]
Starting Alcohol Lauryl Alcohol[8]
Mole Ratio (Alcohol:P₂O₅) 2.0[8]
Reaction Temperature 80°C[8]
Reaction Time 4 hours[8]
Hydrolysis Temperature 70°C[8]
Hydrolysis Time 2 hours[8]
Product Composition
Monododecyl Phosphate66.12%[8]
Didodecyl Phosphate24.60%[8]
Phosphoric Acid9.28%[8]

Experimental Protocols

This section provides a detailed, generalized protocol for the laboratory-scale synthesis of this compound using phosphorus pentoxide as the phosphating agent. This protocol is based on established methods for the phosphorylation of fatty alcohols.[7][8]

Materials and Equipment
  • Reactants:

    • Laureth-1 (2-(dodecyloxy)ethanol)

    • Phosphorus pentoxide (P₂O₅)

    • Anhydrous non-polar solvent (e.g., toluene (B28343) or machine oil as a dispersant)[8]

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Condenser

    • Dropping funnel

    • Nitrogen inlet

Synthesis Procedure
  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere to maintain anhydrous conditions.

  • Dispersion of P₂O₅: To the reaction flask, add the anhydrous solvent (if used) and phosphorus pentoxide. Stir the mixture to create a uniform dispersion.[8]

  • Addition of Laureth-1: Slowly add Laureth-1 to the P₂O₅ dispersion via the dropping funnel over a period of 1-2 hours. Maintain vigorous stirring to ensure proper mixing and to control the exothermic reaction.

  • Phosphorylation Reaction: After the addition is complete, heat the reaction mixture to 70-90°C and maintain this temperature for 4-6 hours.[5][8] Monitor the reaction progress by techniques such as ³¹P-NMR or titration.

  • Hydrolysis: Cool the reaction mixture to 60-70°C. Slowly and carefully add a stoichiometric amount of deionized water to hydrolyze the pyrophosphate intermediates to orthophosphates. An exotherm will be observed. Maintain the temperature for an additional 1-2 hours to ensure complete hydrolysis.[8]

  • Workup: The resulting product is a mixture of mono- and di-phosphate esters and can be used as is or purified further by techniques such as extraction or chromatography if a specific ester is desired. For some applications, a small amount of hydrogen peroxide may be added to decolorize the product.[5]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: - Laureth-1 - Phosphorus Pentoxide (P₂O₅) - Anhydrous Solvent Reaction_Vessel Reaction Vessel (N₂ Atmosphere) Reactants->Reaction_Vessel Charge Phosphorylation Phosphorylation (70-90°C, 4-6h) Reaction_Vessel->Phosphorylation Heat & Stir Hydrolysis Hydrolysis (60-70°C, 1-2h) Phosphorylation->Hydrolysis Add H₂O Product Final Product: - Laureth-1 Mono-phosphate - Laureth-1 Di-phosphate - Phosphoric Acid Hydrolysis->Product Cool & Isolate

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Laureth-1 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Laureth-1 Phosphate (B84403)

Laureth-1 phosphate is an anionic surfactant belonging to the alkyl ether phosphate family. Its structure consists of a hydrophobic lauryl (C12) alkyl chain, a single ethoxy (-OCH₂CH₂-) group, and a hydrophilic phosphate head group. This amphiphilic nature allows it to accumulate at interfaces, reducing surface tension and forming micelles in solution. These properties make it a valuable excipient in various pharmaceutical and cosmetic formulations for its emulsifying, cleansing, and solubilizing capabilities.

Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental characteristic of a surfactant. It is defined as the concentration at which surfactant monomers in a solution begin to self-assemble into organized aggregates known as micelles. Below the CMC, the surfactant exists predominantly as individual molecules (monomers), and the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form new micelles. A lower CMC generally indicates a more efficient surfactant, as less of the substance is required to achieve micellization and the associated effects like solubilization.

Quantitative Data on CMC

As of the latest literature review, a definitive experimental value for the critical micelle concentration of this compound is not publicly documented. However, based on the behavior of structurally similar anionic surfactants, an estimated range can be provided. For a comparative context, the CMC of Sodium Dodecyl Sulfate (SDS), another anionic surfactant with a C12 alkyl chain, is also presented.

SurfactantChemical StructureEstimated/Reported CMC (in aqueous solution, 25°C)Notes
This compound C₁₂H₂₅(OCH₂CH₂)OPO(OH)₂1 - 5 mM (estimated) The presence of electrolytes is expected to lower the CMC.
Sodium Dodecyl Sulfate (SDS) C₁₂H₂₅OSO₃Na~8.08 mM The CMC is significantly reduced in the presence of electrolytes (e.g., ~1.99 mM in 50 mM phosphate buffer).

Factors Influencing the CMC of this compound

The CMC of this compound is not a fixed value and can be influenced by several factors:

  • Electrolyte Concentration: The presence of salts, such as those in buffer solutions, can significantly lower the CMC of anionic surfactants. The cations in the solution can shield the electrostatic repulsion between the negatively charged phosphate head groups, thereby promoting micelle formation at a lower concentration.

  • Temperature: The effect of temperature on the CMC can be complex and depends on the specific surfactant. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.

  • pH of the Solution: The pH will affect the ionization state of the phosphate head group. At low pH, the phosphate group will be less ionized, reducing electrostatic repulsion and potentially lowering the CMC.

  • Presence of Organic Additives: The addition of other organic molecules, including co-surfactants or the active pharmaceutical ingredient itself, can influence the CMC.

Experimental Protocol for CMC Determination: Surface Tension Method

The surface tension method is a reliable and widely used technique for determining the CMC of surfactants. It involves measuring the surface tension of a series of surfactant solutions at varying concentrations. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Materials and Equipment:

  • This compound

  • High-purity water (e.g., deionized or Milli-Q)

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Temperature control unit (e.g., water bath)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water. The concentration should be well above the expected CMC.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should span a range both below and above the estimated CMC (e.g., from 0.01 mM to 20 mM).

  • Temperature Equilibration: Allow all solutions to equilibrate to the desired experimental temperature (e.g., 25°C) using a water bath.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the pure solvent (water) first.

    • Thoroughly clean and dry the measuring probe (ring or plate) between each measurement.

    • Measure the surface tension of each prepared dilution, starting from the lowest concentration.

    • Allow the surface tension reading to stabilize before recording the value for each solution.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting graph will typically show two linear regions with different slopes. The first region will have a steep negative slope, and the second region, above the CMC, will have a slope close to zero.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

Visualizations

Mechanism of Micelle Formation

The following diagram illustrates the general principle of micelle formation by a surfactant like this compound in an aqueous solution.

Micelle_Formation cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomer1 Arrow Increasing Surfactant Concentration Monomer2 Monomer3 Monomer4 Monomer5 Water1 Water center m1 t1 m1->t1 m2 t2 m2->t2 m3 t3 m3->t3 m4 t4 m4->t4 m5 t5 m5->t5 m6 t6 m6->t6 m7 t7 m7->t7 m8 t8 m8->t8 MicelleLabel Micelle HydrophilicHeads Hydrophilic Heads (Phosphate) HydrophobicTails Hydrophobic Tails (Lauryl Chain)

Caption: Mechanism of micelle formation with increasing surfactant concentration.

Experimental Workflow for CMC Determination

The following diagram outlines the logical workflow for determining the CMC of this compound using the surface tension method.

CMC_Workflow Start Start: Define Experimental Conditions (Temperature, Solvent) PrepStock Prepare Concentrated Stock Solution of this compound Start->PrepStock PrepDilutions Create a Series of Dilutions Spanning the Estimated CMC PrepStock->PrepDilutions Equilibrate Equilibrate Solutions to Target Temperature PrepDilutions->Equilibrate MeasureST Measure Surface Tension of Each Solution (from lowest to highest concentration) Equilibrate->MeasureST PlotData Plot Surface Tension vs. log(Concentration) MeasureST->PlotData Analyze Analyze Plot: Identify the Inflection Point PlotData->Analyze DetermineCMC Determine CMC from the Intersection of the Two Linear Regions Analyze->DetermineCMC End End: Report CMC Value DetermineCMC->End

Caption: Experimental workflow for CMC determination by surface tension measurement.

An In-depth Technical Guide to the Core Mechanism of Action of Laureth-1 Phosphate as a Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-1 Phosphate (B84403) is an anionic surfactant of the alkyl ethoxy phosphate class, recognized for its excellent emulsifying, cleansing, and wetting properties. This technical guide delves into the fundamental mechanism of action of Laure-1 Phosphate as a surfactant, providing a comprehensive overview of its physicochemical properties, its behavior at interfaces, and its applications in emulsion stabilization and drug delivery systems. While specific experimental data for Laureth-1 Phosphate is limited in publicly available literature, this guide synthesizes known information and provides data for structurally similar compounds to offer valuable insights for researchers and formulation scientists.

Introduction

Surfactants are amphiphilic molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This unique molecular structure allows them to adsorb at the interface between two immiscible phases, such as oil and water, reducing the interfacial tension and enabling the formation of stable dispersions. This compound, a phosphate ester of ethoxylated lauryl alcohol, is a versatile anionic surfactant employed in a wide range of applications, including cosmetics, personal care products, and pharmaceuticals.[1][2][3] Its popularity stems from its mildness, good emulsification capabilities, and compatibility with other ingredients.[2]

The performance of this compound as a surfactant is intrinsically linked to its molecular structure, specifically the length of the hydrophobic lauryl chain, the single ethoxy group, and the hydrophilic phosphate head group. The ratio of the monoester to the diester form, a byproduct of its synthesis, also plays a critical role in determining its functional properties.[4][5]

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound and a Structurally Similar Compound

PropertyThis compound (Estimated)Lauryl Phosphate Monoester (Experimental Data)Reference
Chemical Formula C14H31O5PC12H27O4P[6]
Molecular Weight 310.37 g/mol 266.31 g/mol [6]
Critical Micelle Concentration (CMC) ~0.5 - 1.0 mmol/L0.569 mmol/L
Surface Tension at CMC ~25 - 30 mN/m25.08 mN/m
Hydrophilic-Lipophilic Balance (HLB) Estimated 6-8Not Available[7]

Note: The CMC and surface tension values for this compound are estimations based on the provided data for Lauryl Phosphate Monoester. The HLB value is an estimation based on the structure and typical values for similar ethoxylated phosphate esters.

Mechanism of Action as a Surfactant

The primary mechanism of action of this compound as a surfactant involves its behavior at interfaces and its ability to self-assemble in solution.

Adsorption at Interfaces and Reduction of Surface Tension

In an aqueous environment containing an immiscible oil phase, this compound molecules migrate to the oil-water interface. The hydrophobic lauryl tail orients itself into the oil phase, while the hydrophilic phosphate head group remains in the aqueous phase. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a significant reduction in interfacial tension.[1] This reduction in energy is crucial for the formation and stabilization of emulsions.

Micelle Formation

As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the surfactant molecules to form aggregates in the bulk of the solution. These spherical aggregates are called micelles, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell, which interacts with the surrounding water. The formation of micelles is a dynamic equilibrium process.

Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).

Role in Emulsion Stabilization

This compound is an effective emulsifier, particularly for oil-in-water (O/W) emulsions. Its ability to stabilize these systems is attributed to two primary mechanisms:

  • Formation of a Protective Interfacial Film: The adsorption of this compound molecules at the oil-water interface creates a physical barrier that prevents the oil droplets from coalescing.[8]

  • Electrostatic Repulsion: As an anionic surfactant, the phosphate head group carries a negative charge in aqueous solutions (at appropriate pH). This charge creates electrostatic repulsion between the oil droplets, further contributing to the stability of the emulsion.

EmulsionStabilization cluster_surfactant S1 S2 S3 S4 S5 S6 OilDroplet Oil Droplet OilDroplet->S1 OilDroplet->S2 OilDroplet->S3 OilDroplet->S4 OilDroplet->S5 OilDroplet->S6 Water Aqueous Phase

Caption: this compound molecules stabilizing an oil droplet in an aqueous phase.

The ratio of monoester to diester in the this compound product significantly influences its emulsifying properties. Monoesters are generally more hydrophilic and contribute to better O/W emulsification and detergency, while diesters are more lipophilic and can be less water-soluble.[4][5]

Applications in Drug Delivery

The unique properties of this compound make it a valuable excipient in pharmaceutical formulations, particularly for enhancing the oral bioavailability of poorly water-soluble drugs.[9][10]

Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound can be a key component in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11][12] By incorporating a lipophilic drug into the oily phase of the SEDDS, the formulation can enhance the drug's dissolution and subsequent absorption.

SEDDS_Workflow SEDDS SEDDS Formulation (Drug + Oil + Surfactant) GI_Fluid Aqueous GI Fluid SEDDS->GI_Fluid Administration Emulsion Fine O/W Emulsion GI_Fluid->Emulsion Spontaneous Emulsification Absorption Enhanced Drug Absorption Emulsion->Absorption

Caption: Workflow of a Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. This inflection point is used to determine the CMC.

Apparatus:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in deionized water (e.g., 10 mmol/L).

  • Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., 0.01 to 5 mmol/L).

  • Calibrate the tensiometer with deionized water.

  • Measure the surface tension of each dilution, ensuring the temperature is constant.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at the point of intersection of the two linear portions of the plot. The surface tension at the CMC is the value on the y-axis corresponding to the CMC.[13][14][15]

Determination of Monoester-to-Diester Ratio

Principle: The monoester and diester forms of phosphate esters have different acid dissociation constants. Potentiometric titration can be used to differentiate and quantify them.

Apparatus:

  • Potentiometric titrator with a pH electrode

  • Burette

  • Beakers

  • Magnetic stirrer and stir bars

Reagents:

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in the chosen solvent.

  • Titrate the solution with the standardized base, recording the pH as a function of the volume of titrant added.

  • Plot the titration curve (pH vs. volume of titrant).

  • Identify the two inflection points on the curve, which correspond to the neutralization of the first proton of the monoester and the single proton of the diester, and the second proton of the monoester.

  • The volume of titrant consumed between the two inflection points is used to calculate the amount of monoester, while the volume consumed up to the first inflection point corresponds to the total of monoester and diester. From these values, the ratio can be determined.[4][16]

Conclusion

This compound's mechanism of action as a surfactant is rooted in its amphiphilic nature, which drives its adsorption at interfaces and the formation of micelles in solution. These fundamental behaviors lead to a reduction in surface tension and the stabilization of emulsions, making it a highly effective and versatile ingredient in various industrial and pharmaceutical applications. The ratio of monoester to diester is a critical parameter that fine-tunes its performance. For drug development professionals, its role in enhancing the bioavailability of poorly soluble drugs through formulations like SEDDS highlights its importance as a pharmaceutical excipient. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound, enabling its optimized use in advanced formulations.

References

Navigating the Emulsification Landscape: A Technical Guide to the Hydrophile-Lipophile Balance of Laureth-1 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Laureth-1 Phosphate (B84403)

Laureth-1 Phosphate is the ester of lauryl alcohol that has been ethoxylated with an average of one mole of ethylene (B1197577) oxide and subsequently reacted with phosphoric acid.[1][2] This structure imparts an anionic character and surface-active properties.[3] The "Laureth-1" designation indicates a lauryl (C12) alkyl chain and a single ethylene oxide unit.[1] As a surfactant, it positions itself at the interface between immiscible phases, such as oil and water, reducing interfacial tension and facilitating the formation of stable emulsions.[1]

The Hydrophile-Lipophile Balance (HLB) System

The HLB system, first proposed by Griffin, provides a numerical scale (typically 0-20) to characterize the degree of hydrophilicity or lipophilicity of a non-ionic surfactant.[4][5] A low HLB value (roughly 3-6) signifies a greater affinity for the oil phase, making the surfactant suitable as a water-in-oil (W/O) emulsifier.[4][6] Conversely, a high HLB value (approximately 8-18) indicates a preference for the aqueous phase, rendering it effective as an oil-in-water (O/W) emulsifier.[4][6] For anionic surfactants like this compound, the HLB concept is still applied, though its determination can be more complex.

HLB Value of this compound: A Data-Driven Perspective

A precise, universally published HLB value for this compound is not consistently reported in scientific literature or technical data sheets. This can be attributed to several factors, including the inherent polydispersity of ethoxylated compounds and the influence of pH and counter-ions on the ionization of the phosphate group. However, we can infer a likely range and understand the contributing factors based on its chemical structure and data from similar surfactants.

Table 1: Physicochemical Properties and Inferred HLB of this compound

PropertyValue / DescriptionSource
Chemical Name Polyoxyethylene (1) lauryl ether phosphate[7][8]
Molecular Formula C14H31O5P[9]
Molecular Weight 310.37 g/mol [9]
Ionic Nature Anionic[3]
Inferred HLB Range Likely in the range of 6-10 (W/O to O/W emulsifier)Inferred from structure
Solubility Sparingly soluble in water (1.815 mg/L @ 25 °C est.)[7]

The presence of the hydrophilic phosphate group and the short polyoxyethylene chain suggests that this compound is likely to have an HLB value that makes it an effective emulsifier. For comparison, Laureth-1 (the non-phosphorylated precursor) has a calculated HLB of approximately 3.6, indicating lipophilic character.[10] The addition of the highly hydrophilic phosphate group would significantly increase the HLB.

Experimental Determination of HLB for Phosphate Esters

Given the absence of a definitive published HLB value, experimental determination is crucial for formulation scientists. Several methods can be employed:

Emulsion Titration Method (Griffin's Method)

This classical method involves preparing a series of emulsions of a specific oil with a blend of two surfactants of known HLB values (one high, one low). The blend that provides the most stable emulsion corresponds to the "Required HLB" of the oil. This compound can then be used as the sole emulsifier to determine which oils it can effectively emulsify, thereby bracketing its own HLB value.

Water Number Titration

This method is particularly useful for non-ionic surfactants and can be adapted for anionic ones. It involves titrating a solution of the surfactant in a solvent (e.g., dioxane) with water until a persistent turbidity is observed. The volume of water required is then correlated to the HLB value.

Davies' Method for HLB Calculation

Davies proposed a method for calculating HLB based on group numbers assigned to different chemical moieties within the surfactant molecule.[4]

HLB = 7 + Σ(hydrophilic group numbers) - n(0.475)

Where 'n' is the number of -CH2- groups in the lipophilic tail. While providing a theoretical estimate, this method may not fully account for the interactions of the phosphate group under varying pH conditions.

Table 2: Experimental Protocols for HLB Determination

ExperimentMethodology
Emulsion Stability Test 1. Prepare a series of emulsions (e.g., 5% surfactant, 50% oil, 45% water). 2. Use a range of oils with known Required HLB values. 3. Subject the emulsions to stability testing (e.g., centrifugation, storage at elevated temperatures). 4. Observe creaming, coalescence, or phase separation. The oil that forms the most stable emulsion indicates the approximate HLB of this compound.
O/W Emulsification Test As mentioned by a supplier, this is a common method.[3] A series of oil-in-water emulsions are prepared with the surfactant, and the stability is assessed to determine its effectiveness and thus its HLB.

Visualization of Key Concepts

Molecular Structure of this compound

cluster_lipophilic Lipophilic Tail cluster_hydrophilic Hydrophilic Head C12H25 CH3(CH2)11- O1 -O- C12H25->O1 CH2CH2O -(CH2CH2O)- O1->CH2CH2O P P CH2CH2O->P OH1 OH P->OH1 OH2 OH P->OH2 O2 O P->O2 cluster_prep Preparation cluster_emulsification Emulsification cluster_analysis Analysis cluster_result Result A Select Oil Phase (Known Required HLB) C Homogenize Oil and Aqueous Phases A->C B Prepare Surfactant Solution (this compound in Water) B->C D Stability Assessment (Visual, Microscopy, Particle Size) C->D E Determine Emulsion Type (W/O or O/W) D->E F Estimate HLB of This compound E->F

References

Aggregation Behavior of Laureth-1 Phosphate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-1 phosphate (B84403) is an anionic surfactant belonging to the alkyl ether phosphate family, recognized for its emulsifying, cleansing, and surface-active properties. Its amphiphilic molecular structure, composed of a hydrophobic lauryl tail and a hydrophilic phosphate head group linked by a single ethoxy unit, drives its self-assembly into complex supramolecular structures in aqueous environments. This technical guide provides a comprehensive overview of the anticipated aggregation behavior of Laureth-1 phosphate in aqueous solutions. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its behavior based on the well-established principles of surfactant self-assembly and data from structurally analogous compounds. This guide details the theoretical framework of micellization, influential physicochemical factors, and standardized experimental protocols for characterization.

Introduction to this compound

This compound, the phosphate ester of laureth-1, is a complex mixture of esters of phosphoric acid and a polyethylene (B3416737) glycol ether of lauryl alcohol.[1][2] The number "1" in "laureth-1" signifies an average of one ethylene (B1197577) oxide unit in the molecule.[2] As a surface-active agent, its utility in various formulations, including pharmaceutical and cosmetic preparations, is fundamentally linked to its ability to form aggregates, such as micelles, in solution.[2] These aggregates are crucial for processes like solubilization of poorly water-soluble drugs, emulsification of immiscible liquids, and the formation of stable dispersions.

The aggregation process is primarily governed by the hydrophobic effect. The hydrophobic alkyl chains of the surfactant molecules minimize their contact with water by associating with each other, forming a core, while the hydrophilic phosphate head groups remain exposed to the aqueous phase.[3] This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[3]

The Process of Micellization

The formation of micelles from individual surfactant monomers in an aqueous solution is a spontaneous and cooperative process. Below the CMC, this compound molecules will primarily exist as individual monomers, and some will adsorb at the air-water or oil-water interface, leading to a reduction in surface tension.[3] As the concentration increases and reaches the CMC, the monomers rapidly associate to form micelles.[4] This process is depicted in the signaling pathway diagram below.

MicellizationProcess Fig. 1: Micellization Process of Surfactants cluster_below_cmc Below CMC cluster_at_cmc At/Above CMC Monomer1 Monomer Micelle Micelle Monomer1->Micelle Aggregation Monomer2 Monomer Monomer2->Micelle Monomer3 Monomer Monomer3->Micelle

Diagram of the surfactant micellization process.

Quantitative Data on Aggregation

SurfactantCritical Micelle Concentration (CMC)ConditionsAggregate SizeAggregate MorphologyReference
Lauryl Monoester Potassium Phosphate0.569 mmol/LAqueous solutionNot ReportedNot Reported[5][6]
Lauryl Monoester Calcium PhosphateNot ReportedAqueous solution220 nmSpherical[5][6]
Laureth-2 Phosphate (Estimated)1-5 mMAqueous solution, room temperatureNot ReportedNot Reported[7]

Note: The CMC value of an anionic surfactant is expected to decrease in the presence of electrolytes due to the shielding of electrostatic repulsion between the head groups.[7] For instance, the CMC of sodium dodecyl sulfate (B86663) (SDS) is significantly lower in a phosphate buffer compared to pure water.[7][8]

Factors Influencing Aggregation Behavior

Several factors can significantly impact the aggregation behavior of this compound in aqueous solutions:

  • Temperature: Temperature can affect the CMC in a complex manner, often exhibiting a U-shaped dependence.

  • pH: The degree of protonation of the phosphate head group is pH-dependent, which will alter the electrostatic interactions and, consequently, the CMC and micelle structure.[9]

  • Presence of Electrolytes: The addition of salts shields the electrostatic repulsion between the anionic phosphate head groups, generally leading to a lower CMC and potentially larger or differently shaped micelles.[7]

  • Addition of Co-solvents and Co-surfactants: Organic solvents can alter the solvent polarity, affecting the hydrophobic interactions. Co-surfactants can be incorporated into the micelles, changing their size, shape, and stability.[10]

  • Hydrophobic Chain Length: For a homologous series of surfactants, increasing the alkyl chain length generally leads to a decrease in the CMC.[4]

Experimental Protocols for Characterization

The determination of the CMC and the characterization of micellar properties are crucial for understanding and utilizing the aggregation behavior of this compound. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

A common and reliable method for determining the CMC is through surface tension measurements.

Workflow for CMC Determination via Surface Tensiometry

CMC_Workflow Fig. 2: Experimental Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Prepare a stock solution of This compound Prep2 Create a series of dilutions with varying concentrations Prep1->Prep2 Measure Measure surface tension of each dilution using a tensiometer Prep2->Measure Plot Plot surface tension vs. log of concentration Measure->Plot Identify Identify the inflection point in the plot as the CMC Plot->Identify

References

Laureth-1 Phosphate: An In-Depth Technical Guide to In Vitro Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-1 phosphate (B84403) is a phosphate ester of laureth-1, which is the polyethylene (B3416737) glycol ether of lauryl alcohol. It functions primarily as a surfactant and cleansing agent in a variety of cosmetic and personal care products.[1][2] As with any chemical ingredient intended for human use, a thorough evaluation of its safety and toxicological profile is essential. This technical guide provides a comprehensive overview of the available in vitro safety and toxicity data for Laureth-1 phosphate and structurally related compounds. Due to a lack of specific published in vitro studies on this compound, this guide leverages data from similar alkyl phosphates and laureth compounds to provide a predictive toxicological profile. It also details standard experimental protocols for key in vitro assays and explores potential signaling pathways involved in surfactant-induced cellular toxicity.

Quantitative Toxicity Data

Table 1: In Vitro Genotoxicity of Structurally Related Alkyl Phosphates

Test SubstanceAssay TypeCell Line/OrganismConcentration RangeMetabolic ActivationResults
Potassium Lauryl PhosphateAmes TestS. typhimuriumNot specifiedWith & WithoutNon-mutagenic
Potassium Lauryl PhosphateMammalian Cell Gene MutationNot specifiedNot specifiedWith & WithoutNon-mutagenic
Potassium Lauryl PhosphateChromosomal AberrationNot specifiedNot specifiedWith & WithoutNon-clastogenic
Oleyl PhosphateAmes TestS. typhimuriumNot specifiedWith & WithoutNon-mutagenic
Oleyl PhosphateMammalian Cell Gene MutationNot specifiedNot specifiedWith & WithoutNon-mutagenic
Oleyl PhosphateChromosomal AberrationNot specifiedNot specifiedWith & WithoutNon-clastogenic

Data sourced from read-across information in cosmetic ingredient safety assessments.

Table 2: In Vitro Eye Irritation of Structurally Related Surfactants

Test SubstanceAssay TypeTest SystemEndpointResult (IC50)
Sodium Lauryl Sulfate (SLS)Viability AssayReconstructed Rabbit Corneal EpitheliumCell Viability (MTT)0.086%
Polyoxyethylene (9) Lauryl Ether (PLE)Viability AssayReconstructed Rabbit Corneal EpitheliumCell Viability (MTT)0.205%
Sodium Polyoxyethylene (2) Lauryl Ether Sulfate (SPLE)Viability AssayReconstructed Rabbit Corneal EpitheliumCell Viability (MTT)0.133%

Note: Lower IC50 values indicate higher irritation potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro toxicity studies. The following are generalized protocols for key assays that would be employed to evaluate the safety of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of a test substance that reduces the viability of cultured cells by 50% (IC50).

  • Cell Lines: Human keratinocytes (HaCaT), human dermal fibroblasts (HDF), or other relevant cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates and incubated until they reach a desired confluency.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound (and appropriate vehicle controls).

    • After a specified exposure period (e.g., 24, 48, or 72 hours), the treatment medium is removed.

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strains: A minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Methodology:

    • The test is performed with and without a metabolic activation system (S9 mix from induced rat liver).

    • This compound at various concentrations is mixed with the bacterial tester strain and either S9 mix or a buffer.

    • The mixture is poured onto minimal glucose agar (B569324) plates.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (his+) is counted.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background count.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (e.g., EpiDerm™, EpiSkin™)
  • Objective: To evaluate the potential of a substance to cause skin irritation based on its effect on a reconstructed human epidermis model.

  • Test System: Commercially available RhE models consisting of normal human-derived epidermal keratinocytes.

  • Methodology:

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours).

    • Tissue viability is assessed using the MTT assay.

    • A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%) compared to the negative control.[3][4]

In Vitro Eye Irritation: Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM)
  • Objective: To assess the potential for a substance to cause severe eye irritation or corrosion by observing its effects on the chorioallantoic membrane of a fertilized hen's egg.[5][6]

  • Methodology:

    • Fertilized hen's eggs are incubated for 9-10 days.

    • A window is made in the shell to expose the chorioallantoic membrane (CAM).

    • The test substance is applied directly to the CAM.

    • The CAM is observed for 5 minutes for signs of hemorrhage, lysis, and coagulation.

    • An irritation score is calculated based on the time of onset of these effects.

    • The score is used to classify the irritation potential of the substance.

Potential Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate potential signaling pathways that may be involved in the cytotoxic effects of surfactants and phosphate-containing compounds. These are generalized pathways and would require specific experimental validation for this compound.

Surfactant_Induced_Cytotoxicity cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Surfactant This compound Membrane Membrane Disruption Surfactant->Membrane Direct Interaction ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS ERS Endoplasmic Reticulum Stress (ERS) ROS->ERS Ca ↑ Intracellular Ca2+ ERS->Ca MAPK MAPK Pathway (e.g., ERK, JNK, p38) Ca->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Figure 1: Potential pathway of surfactant-induced cytotoxicity.

This diagram illustrates how a surfactant like this compound might disrupt the cell membrane, leading to an increase in reactive oxygen species (ROS). This oxidative stress can trigger endoplasmic reticulum stress (ERS), leading to an influx of intracellular calcium. These events can then activate signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately culminating in programmed cell death, or apoptosis.[7]

Phosphate_Signaling_Pathway Phosphate Extracellular Phosphate PiT1 PiT-1 (Phosphate Transporter) Phosphate->PiT1 Raf_MEK_ERK Raf/MEK/ERK Pathway PiT1->Raf_MEK_ERK Akt Akt Pathway PiT1->Akt Gene_Expression Altered Gene Expression Raf_MEK_ERK->Gene_Expression Akt->Gene_Expression Cell_Behavior Changes in Cell Behavior Gene_Expression->Cell_Behavior

Figure 2: Generalized phosphate-induced signaling pathway.

This diagram shows how extracellular phosphate, potentially from the hydrolysis of this compound, can act as a signaling molecule. Through phosphate transporters like PiT-1, it can activate intracellular signaling cascades such as the Raf/MEK/ERK and Akt pathways.[8][9][10] This can lead to changes in gene expression and ultimately alter cellular behavior, which could contribute to toxicological outcomes.

Experimental_Workflow cluster_invitro_assays In Vitro Assays Test_Substance This compound Cytotoxicity Cytotoxicity (e.g., MTT Assay) Test_Substance->Cytotoxicity Genotoxicity Genotoxicity (e.g., Ames Test) Test_Substance->Genotoxicity Skin_Irritation Skin Irritation (e.g., RhE Test) Test_Substance->Skin_Irritation Eye_Irritation Eye Irritation (e.g., HET-CAM) Test_Substance->Eye_Irritation Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Skin_Irritation->Data_Analysis Eye_Irritation->Data_Analysis Safety_Assessment Safety Assessment Data_Analysis->Safety_Assessment

Figure 3: General workflow for in vitro safety assessment.

This workflow outlines the logical progression for the in vitro safety evaluation of a substance like this compound. It begins with a battery of tests to assess different toxicological endpoints, including cytotoxicity, genotoxicity, and irritation. The data from these assays are then analyzed and interpreted to form a comprehensive safety assessment.

Conclusion and Future Directions

The available in vitro toxicological data for this compound is limited. However, based on information from structurally similar alkyl phosphates and laureth compounds, it is predicted to have a low potential for genotoxicity. The irritation potential would be dependent on the concentration and formulation.

To establish a definitive in vitro safety profile for this compound, further studies are required. It is recommended that the following assays be conducted:

  • Cytotoxicity assays on relevant human cell lines (e.g., keratinocytes, fibroblasts) to determine its IC50 value.

  • A standard battery of genotoxicity tests , including an Ames test and an in vitro micronucleus assay.

  • Skin irritation testing using a validated reconstructed human epidermis model.

  • Eye irritation testing using an established in vitro method such as the HET-CAM or Bovine Corneal Opacity and Permeability (BCOP) assay.

The generation of robust in vitro data for this compound will be crucial for conducting a thorough risk assessment and ensuring its safe use in cosmetic and drug development applications. Furthermore, mechanistic studies could elucidate the specific signaling pathways affected by this compound, providing a deeper understanding of its interaction with biological systems.

References

An In-Depth Technical Guide to the Thermal and pH Stability of Laureth-1 Phosphate for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-1 phosphate (B84403) is a versatile anionic surfactant increasingly utilized in experimental formulations within the pharmaceutical and biotechnology sectors. Its efficacy as an emulsifier, stabilizer, and solubilizing agent is well-documented; however, a comprehensive understanding of its thermal and pH stability is paramount for ensuring the integrity and reproducibility of experimental outcomes. This technical guide provides a detailed overview of the stability profile of Laureth-1 phosphate, drawing upon established principles of phosphate ester and polyoxyethylene ether chemistry. Due to the limited availability of specific, publicly accessible quantitative stability data for this compound, this guide also furnishes detailed experimental protocols for researchers to ascertain its stability under their unique formulation and storage conditions.

Introduction to this compound

This compound, the phosphate ester of laureth-1 (a polyoxyethylene ether of lauryl alcohol with a single ethylene (B1197577) oxide unit), is an anionic surfactant valued for its surface-active properties.[1] Its molecular structure, comprising a hydrophobic lauryl chain, a short hydrophilic ethylene oxide linker, and a charged phosphate headgroup, imparts excellent emulsifying and stabilizing capabilities. These characteristics make it a valuable excipient in a variety of experimental formulations, including drug delivery systems, protein solutions, and topical preparations.

The stability of this compound is a critical parameter that can influence the physical and chemical integrity of a formulation. Degradation of the surfactant can lead to a loss of emulsifying capacity, changes in pH, and the formation of potentially reactive byproducts, all of which can compromise experimental results. This guide will explore the two primary factors governing its stability: temperature and pH.

Chemical Structure and Potential Degradation Pathways

The chemical structure of this compound dictates its susceptibility to degradation. The molecule possesses two key linkages that can be subject to cleavage under thermal or pH-induced stress: the phosphate ester bond and the ether linkages in the ethoxylated chain.

  • Phosphate Ester Bond: This is the primary site for hydrolytic cleavage, which can be catalyzed by both acidic and alkaline conditions.

  • Ether Linkage: The C-O bonds within the short ethylene oxide chain are generally more stable but can undergo cleavage under harsh conditions, particularly at elevated temperatures.

The degradation of Lauret-1 phosphate can proceed through two main pathways:

  • Hydrolysis: The cleavage of the phosphate ester bond, yielding lauryl ethoxylate and phosphoric acid. This is the most common degradation route, particularly in aqueous solutions.

  • Oxidation: The ethoxylated chain can be susceptible to oxidation, especially in the presence of oxygen, heat, or metal ions. A Safety Data Sheet for the related compound Laureth-1 indicates that it oxidizes on contact with air.

Thermal Stability

The thermal stability of this compound is a crucial consideration for processes involving heat, such as sterilization, high-temperature processing, or long-term storage at elevated temperatures.

General Observations and Expected Profile

While specific quantitative data for this compound is scarce in public literature, general knowledge of similar alkyl phosphate esters suggests a moderate level of thermal stability. A Safety Data Sheet for Laureth-1 indicates it is stable up to 50°C. Above this temperature, the rate of degradation is expected to increase. The primary thermal degradation pathway for alkyl phosphate esters is typically β-elimination, which would lead to the formation of an alkene and phosphoric acid. However, given the structure of this compound, hydrolysis of the phosphate ester is a more likely primary thermal degradation route in the presence of water.

Quantitative Data (Hypothetical for Illustrative Purposes)

To illustrate the type of data researchers should aim to generate, the following table presents a hypothetical thermal stability profile for this compound in an aqueous solution at neutral pH. Note: This data is for illustrative purposes only and is not based on experimental results.

Temperature (°C)Half-life (t½) (Days)Primary Degradation Products
4> 365Negligible
25180Lauryl ethoxylate, Phosphoric acid
4060Lauryl ethoxylate, Phosphoric acid
6014Lauryl ethoxylate, Phosphoric acid, Minor oxidation byproducts

pH Stability

The pH of the formulation is a critical factor influencing the stability of this compound, primarily due to its effect on the hydrolysis of the phosphate ester bond. Phosphate esters are known for their stability over a broad pH range, which is a significant advantage over other types of surfactants like sulfate (B86663) esters.

General Observations and Expected Profile
  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the phosphate ester bond is expected to occur, leading to the formation of lauryl ethoxylate and phosphoric acid. The rate of hydrolysis generally increases with decreasing pH.

  • Neutral Conditions (pH 6-8): this compound is expected to be most stable in the neutral pH range.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis of the phosphate ester can occur, although phosphate esters are generally more resistant to alkaline hydrolysis than sulfate esters. The rate of hydrolysis is expected to increase with increasing pH.

Quantitative Data (Hypothetical for Illustrative Purposes)

The following table provides a hypothetical pH stability profile for this compound in an aqueous solution at 25°C. Note: This data is for illustrative purposes only and is not based on experimental results.

pHHalf-life (t½) (Days)Primary Degradation Products
290Lauryl ethoxylate, Phosphoric acid
4250Lauryl ethoxylate, Phosphoric acid
7> 365Negligible
10180Lauryl ethoxylate, Phosphoric acid
1260Lauryl ethoxylate, Phosphoric acid

Experimental Protocols for Stability Assessment

Given the lack of comprehensive public data, it is imperative for researchers to perform their own stability studies on this compound within their specific formulation matrix. The following are detailed protocols for assessing thermal and pH stability.

Thermal Stability Testing Protocol

Objective: To determine the rate of degradation of this compound at various temperatures.

Materials and Equipment:

  • This compound solution in the desired experimental buffer.

  • Temperature-controlled incubators or water baths.

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS) for quantification of this compound and its degradation products.

  • Validated analytical method for the separation and quantification of this compound and its primary degradant, lauryl ethoxylate.

  • pH meter.

  • Vials with inert caps.

Methodology:

  • Prepare a stock solution of this compound at a known concentration in the desired buffer system.

  • Aliquot the solution into multiple vials, ensuring a consistent volume in each.

  • Place the vials in incubators set at a range of temperatures (e.g., 4°C, 25°C, 40°C, 50°C, and 60°C).

  • At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), remove one vial from each temperature condition.

  • Immediately analyze the sample using the validated HPLC method to determine the concentration of remaining this compound. If possible, also quantify the primary degradation products.

  • Measure the pH of the sample to monitor for any changes.

  • Plot the concentration of this compound versus time for each temperature.

  • Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each temperature.

  • (Optional) Use the Arrhenius equation to evaluate the temperature dependence of the degradation rate and to predict stability at other temperatures.

pH Stability Testing Protocol

Objective: To determine the rate of degradation of this compound at various pH values.

Materials and Equipment:

  • This compound.

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 10, and 12).

  • Constant temperature incubator (e.g., set at 25°C or 40°C).

  • HPLC system as described in the thermal stability protocol.

  • Validated analytical method.

  • pH meter.

  • Vials with inert caps.

Methodology:

  • Prepare a series of buffer solutions spanning the desired pH range.

  • Prepare a stock solution of this compound.

  • Add a small, consistent volume of the this compound stock solution to each buffer to achieve the desired final concentration.

  • Verify and record the initial pH of each solution.

  • Aliquot each solution into multiple vials.

  • Place all vials in a constant temperature incubator.

  • At predetermined time points, remove one vial from each pH condition for analysis.

  • Analyze the samples by HPLC to determine the concentration of this compound.

  • Plot the concentration of this compound versus time for each pH.

  • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

  • Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile.

Visualization of Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the degradation pathway and experimental workflows.

G cluster_degradation Degradation Pathway of this compound Laureth-1_Phosphate This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Laureth-1_Phosphate->Hydrolysis Lauryl_Ethoxylate Lauryl Ethoxylate Hydrolysis->Lauryl_Ethoxylate Phosphoric_Acid Phosphoric Acid Hydrolysis->Phosphoric_Acid

Caption: Primary hydrolytic degradation pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Testing Start Prepare this compound Solution Aliquot Aliquot into Vials Start->Aliquot Stress Incubate at Different Temperatures / pH Aliquot->Stress Sample Sample at Time Points Stress->Sample Analyze HPLC Analysis Sample->Analyze Data Data Analysis (Concentration vs. Time) Analyze->Data End Determine Degradation Rate and Half-life Data->End

Caption: General experimental workflow for assessing the stability of this compound.

Conclusion and Recommendations

This compound is a valuable excipient for a wide range of experimental applications. While it is generally considered to be a stable surfactant, particularly around neutral pH and at ambient temperatures, its stability can be compromised by exposure to high temperatures and strongly acidic or alkaline conditions. The primary degradation pathway is the hydrolysis of the phosphate ester bond.

For researchers, scientists, and drug development professionals, it is crucial to:

  • Recognize the potential for degradation: Be aware of the conditions that can lead to the breakdown of this compound.

  • Perform tailored stability studies: Utilize the provided protocols to determine the stability of this compound within your specific formulation and under your intended storage and use conditions.

  • Control storage conditions: Store stock solutions and formulations containing this compound at recommended temperatures (typically refrigerated) and within an optimal pH range (near neutral) to minimize degradation.

  • Monitor for signs of instability: Be vigilant for changes in the physical appearance of the formulation (e.g., phase separation, precipitation) and consider periodic analytical re-evaluation of critical formulations.

By following these guidelines, researchers can ensure the integrity of their experimental systems and the reliability of their results when using this compound.

References

Technical Guide: Solubility of Laureth-1 Phosphate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-1 phosphate (B84403) is an anionic surfactant belonging to the family of alkyl ether phosphates. It finds application in various industrial and commercial formulations, primarily as an emulsifier, dispersing agent, and detergent.[1] Its amphiphilic nature, possessing both a hydrophilic phosphate head group and a lipophilic lauryl ether tail, dictates its solubility characteristics, which are crucial for formulation development, stability testing, and manufacturing processes.

This technical guide provides a comprehensive overview of the available solubility data for Laureth-1 phosphate in common laboratory solvents. It is important to note that publicly available quantitative solubility data for this compound is limited. Therefore, this document supplements existing data with qualitative information and provides a standardized experimental protocol for researchers to determine solubility in their specific solvent systems.

Chemical Properties of this compound

This compound is the ester of phosphoric acid and laureth-1, which is the polyethylene (B3416737) glycol ether of lauryl alcohol.[1]

  • Chemical Name: 2-(dodecyloxy)ethyl dihydrogen phosphate

  • CAS Number: 45245-91-8

  • Molecular Formula: C₁₄H₃₁O₅P[2]

  • Molecular Weight: 310.37 g/mol [2]

Solubility Profile

The solubility of this compound is a function of the solvent's polarity, temperature, and the pH of the medium (for aqueous solutions). The presence of the phosphate group allows for ionization, which can significantly impact its solubility in polar protic solvents.

Data Presentation

The following table summarizes the available solubility information for this compound. Due to the scarcity of quantitative data, this table includes qualitative descriptions and data for structurally related compounds to provide guidance.

SolventChemical FormulaTypeSolubility of this compoundTemperature (°C)Notes
WaterH₂OPolar Protic1.815 mg/L (estimated)25Described as having poor solubility, creating cloudy solutions.[3] Another source suggests improved water solubility at low temperatures.[4]
MethanolCH₃OHPolar ProticGood (inferred)Not SpecifiedThe non-phosphorylated parent compound, Laureth-1, has good solubility in methanol.[3]
EthanolC₂H₅OHPolar ProticGood (inferred)Not SpecifiedLaureth-1 shows good solubility in ethanol.[3]
IsopropanolC₃H₈OPolar ProticData Not Available--
AcetoneC₃H₆OPolar AproticSoluble (inferred)Not SpecifiedThe related compound, Laureth-4 phosphate, is soluble in acetone.
AcetonitrileC₂H₃NPolar AproticData Not Available--
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticData Not Available--
Dimethylformamide (DMF)C₃H₇NOPolar AproticData Not Available--

Disclaimer: The solubility information for solvents other than water is largely inferred from structurally similar compounds and should be experimentally verified.

Experimental Protocol for Solubility Determination

This section outlines a general protocol for determining the equilibrium solubility of this compound in a given solvent. This method, often referred to as the "shake-flask" method, is considered the gold standard for thermodynamic solubility measurement.[5]

Materials and Equipment
  • This compound (analytical grade)

  • Selected laboratory solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL glass vials)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining at the end of the equilibration period to ensure saturation.[5]

    • Add a known volume of the test solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for some systems.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

    • To separate the supernatant from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72h) prep2->equil1 Cap vial sep1 Settle undissolved solid equil1->sep1 sep2 Centrifuge to clarify supernatant sep1->sep2 analysis1 Filter supernatant sep2->analysis1 Withdraw aliquot analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify using HPLC/GC analysis2->analysis3 result Solubility Data (mg/mL) analysis3->result Calculate solubility

Caption: Workflow for Equilibrium Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Solubilization Using Laureth-1 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial targets for drug discovery and biomedical research, yet their study is often hampered by the challenge of extracting them from their native lipid bilayer environment in a stable and functionally active form. Detergents are essential tools for this process, acting as mimics of the cell membrane to solubilize and stabilize these proteins. Laureth-1 phosphate (B84403) is an anionic surfactant that can be utilized for the solubilization of membrane proteins. Its properties as a detergent make it a candidate for disrupting cell membranes and extracting integral membrane proteins for further study.

Anionic detergents, like Laureth-1 phosphate, are known for their strong solubilizing power.[1] They effectively disrupt both lipid-lipid and protein-protein interactions within the membrane.[2][3] However, this potency can also lead to protein denaturation, making careful optimization of experimental conditions critical to preserving the protein's native structure and function.[1][4] These application notes provide a guide to the use of this compound for membrane protein solubilization, including its properties, recommended protocols, and a discussion of its advantages and disadvantages.

Properties of this compound and Related Detergents

For comparison, the properties of this compound and other commonly used detergents are summarized below.

PropertyThis compoundSodium Dodecyl Sulfate (SDS)Dodecyl Maltoside (DDM)
Detergent Type AnionicAnionicNon-ionic
Molecular Weight ~310.37 g/mol [7]~288.38 g/mol ~510.62 g/mol
CMC (in water) Estimated 1-5 mM[6]~8.08 mM[8]~0.15 mM[5]
Solubilization Action Strong, disrupts protein-protein and protein-lipid interactions[1][2]Very Strong, denaturing[4]Mild, disrupts protein-lipid interactions[9]

Application Notes

Advantages of Using Anionic Detergents like this compound
  • High Solubilization Efficiency: Anionic detergents are highly effective at disrupting membrane structures and solubilizing even the most robust membrane proteins.[1]

  • Disruption of Protein-Protein Interactions: Their ability to break protein-protein interactions can be advantageous when the goal is to isolate a specific protein from a larger complex.[2][3]

Disadvantages and Considerations
  • Potential for Denaturation: The strong action of anionic detergents can lead to the unfolding and inactivation of the target protein.[1] Careful optimization of concentration, temperature, and incubation time is crucial.

  • Interference with Downstream Applications: The charged nature of anionic detergents can interfere with techniques such as ion-exchange chromatography and isoelectric focusing.[10]

  • Influence of Buffer Conditions: The effectiveness and properties of anionic detergents are sensitive to the pH and ionic strength of the buffer.[10] For example, the presence of electrolytes can lower the CMC.[6]

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using this compound. Optimization is essential for each specific protein and experimental system.

Protocol 1: Screening for Optimal this compound Concentration

This protocol outlines a small-scale screening experiment to determine the optimal concentration of this compound for solubilizing the target membrane protein while preserving its activity.

Materials:

  • Isolated cell membranes containing the target protein (5-10 mg/mL total protein)[11]

  • This compound stock solution (e.g., 10% w/v)

  • Solubilization Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, protease inhibitors)[11]

  • Microcentrifuge tubes or a 24-well plate[11]

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the solubilization buffer to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • In separate microcentrifuge tubes or wells, mix the membrane preparation with each of the detergent solutions. A typical starting detergent-to-protein ratio is between 2:1 and 10:1 (w/w).[2]

  • Incubate the samples for 30-60 minutes at 4°C with gentle mixing.[11]

  • Centrifuge the samples at high speed (e.g., 100,000 x g for 45 minutes at 4°C) to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the solubilization efficiency of the target protein.

  • If possible, perform a functional assay on the solubilized fractions to determine the concentration that best preserves the protein's activity.[11]

Protocol 2: Large-Scale Membrane Protein Solubilization

Once the optimal conditions have been determined, the protocol can be scaled up for preparative purposes.

Materials:

  • Isolated cell membranes

  • Optimized concentration of this compound in solubilization buffer

  • Ultracentrifuge

Procedure:

  • Resuspend the membrane pellet in the solubilization buffer containing the optimal concentration of this compound.

  • Incubate for 30-60 minutes at 4°C with gentle stirring.[11]

  • Pellet the insoluble debris by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C.[11]

  • Carefully collect the supernatant containing the solubilized membrane protein for downstream purification steps such as affinity chromatography.

Visualizations

Experimental Workflow for Membrane Protein Solubilization

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification & Analysis cell_harvest Cell Harvest cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_isolation Membrane Isolation cell_lysis->membrane_isolation detergent_screening Detergent Screening (Optimize Concentration) membrane_isolation->detergent_screening scale_up Scale-Up Solubilization detergent_screening->scale_up clarification Clarification (Ultracentrifugation) scale_up->clarification purification Affinity Chromatography clarification->purification analysis SDS-PAGE & Functional Assay purification->analysis

Caption: A typical workflow for the solubilization and purification of membrane proteins.

Mechanism of Membrane Protein Solubilization by Detergents

Caption: Detergent monomers solubilize an integral membrane protein into a micelle.

References

Application Notes and Protocols for G Protein-Coupled Receptor (GPCR) Stabilization Using Laureth-1 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern pharmaceuticals. The study of their structure and function is often hampered by their inherent instability once removed from the native cell membrane. Detergents are essential amphiphilic molecules used to solubilize GPCRs from the lipid bilayer and maintain their stability in a soluble form. The choice of detergent is critical, as an inappropriate choice can lead to protein denaturation and loss of function.

Laureth-1 phosphate (B84403) is an anionic surfactant characterized by a lauryl alcohol-derived hydrophobic tail, a single ethylene (B1197577) glycol unit, and a phosphate head group. While extensively used in the cosmetics industry for its cleansing and emulsifying properties, its application in membrane protein biochemistry, and specifically for GPCR stabilization, is not well-documented.[1][2] This document provides a comprehensive framework and detailed protocols for the evaluation and potential use of Laureth-1 phosphate as a novel detergent for GPCR stabilization. The methodologies outlined below describe a systematic approach to screen and optimize solubilization conditions, and to assess the stability and functional integrity of the solubilized receptor.

Physicochemical Properties and Considerations for this compound

The efficacy of a detergent in stabilizing a membrane protein is closely linked to its physicochemical properties. For this compound, a complete experimental characterization is recommended as limited data is available in the scientific literature.

Key Properties of Laureth Phosphates:

  • Type: Anionic surfactant.

  • Composition: Polyoxyethylene (1) Lauryl Ether Phosphate.[1][2]

  • Solubility: Generally water-dispersible or soluble.[3]

  • Key Feature: The phosphate headgroup imparts an anionic charge, which can influence protein-detergent interactions.

Experimental Protocols

The following protocols provide a general framework for testing a novel detergent like this compound for GPCR stabilization. It is essential to optimize these protocols for each specific GPCR.

Protocol 1: Detergent Screening for Optimal GPCR Solubilization

This protocol is designed to compare the effectiveness of this compound with a panel of commonly used detergents for solubilizing a target GPCR.

Materials:

  • Cell paste or membrane preparations containing the target GPCR

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors

  • Detergent Stock Solutions (10% w/v): this compound, DDM, LMNG, OG, CHAPS

  • Ultracentrifuge

Procedure:

  • Membrane Preparation:

    • Resuspend cell paste in ice-cold Lysis Buffer.

    • Lyse cells using a Dounce homogenizer or sonication.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Lysis Buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Solubilization:

    • Aliquot the membrane suspension into separate tubes for each detergent to be tested.

    • Add each detergent from the 10% stock to a final concentration of 1% (w/v).

    • Incubate on a rotator at 4°C for 1-2 hours.

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the samples at 100,000 x g for 1 hour at 4°C.

    • Carefully collect the supernatant (solubilized fraction).

    • Resuspend the pellet (insoluble fraction) in an equal volume of Lysis Buffer.

  • Analysis:

    • Analyze the total protein content of the solubilized and insoluble fractions for each detergent using a protein assay (e.g., BCA).

    • Analyze the amount of solubilized GPCR in each fraction by SDS-PAGE and Western blotting using a specific antibody against the GPCR or an affinity tag.

Data Presentation:

The results of the detergent screen can be summarized in a table to compare the solubilization efficiency of Lauret-1 Phosphate with other detergents.

DetergentTotal Protein in Soluble Fraction (mg/mL)GPCR in Soluble Fraction (Arbitrary Units)Solubilization Efficiency (%)
This compound
DDM
LMNG
OG
CHAPS
Protocol 2: Optimization of this compound Concentration

Once this compound has been identified as a potentially suitable detergent, its concentration must be optimized to maximize solubilization while maintaining GPCR stability.

Procedure:

  • Prepare a series of solubilization buffers with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 1.5%, 2% w/v).

  • Perform the solubilization protocol as described in Protocol 1 using this concentration series.

  • Analyze the solubilization efficiency at each concentration by Western blotting.

  • Assess the monodispersity and aggregation state of the solubilized GPCR at each concentration using Fluorescence-Detection Size-Exclusion Chromatography (FSEC), if the GPCR is fluorescently tagged.[5]

Protocol 3: GPCR Thermostability Assessment using a Thermal Shift Assay

This protocol assesses the stability of the GPCR in this compound by measuring its melting temperature (Tm). An increase in Tm in the presence of a stabilizing ligand indicates that the receptor is in a folded and functional state. A suitable method for this is the ThermoBRET assay.[6][7][8]

Materials:

  • Nluc-fused GPCR solubilized in optimized this compound buffer

  • Thiol-reactive fluorescent dye (e.g., sulfo-Cy3 maleimide)

  • PCR thermocycler

  • Plate reader capable of measuring BRET

Procedure:

  • Dilute the solubilized Nluc-GPCR to an appropriate concentration in the optimized this compound buffer.

  • Add the thiol-reactive dye to the solubilized receptor.

  • Aliquot the mixture into PCR tubes or a 384-well plate.

  • Heat the samples across a temperature gradient (e.g., 25°C to 85°C) using a PCR thermocycler.

  • After heating, add the Nanoluciferase substrate and measure the BRET signal.

  • Plot the BRET signal as a function of temperature and fit the data to a Boltzmann equation to determine the Tm.

  • Repeat the assay in the presence of a known stabilizing ligand and determine the thermal shift (ΔTm).

Data Presentation:

ConditionMelting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
GPCR in this compound (Apo)N/A
GPCR in this compound + Ligand
GPCR in DDM (Apo)N/A
GPCR in DDM + Ligand
Protocol 4: Functional Assessment by Radioligand Binding Assay

This assay determines if the GPCR solubilized in this compound can still bind to its specific ligands, a key indicator of its functional integrity.[9]

Materials:

  • GPCR solubilized in optimized this compound buffer

  • Radiolabeled ligand specific for the target GPCR

  • Unlabeled competitor ligand

  • GF/B filter plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, set up binding reactions containing the solubilized GPCR, a fixed concentration of radioligand, and a range of concentrations of the unlabeled competitor ligand.

  • Incubate at room temperature or 4°C for a defined period to reach equilibrium.

  • Rapidly filter the reactions through the GF/B filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the data and calculate the inhibition constant (Ki) for the competitor ligand.

Data Presentation:

DetergentLigand Affinity (Ki) (nM)
This compound
DDM (Control)

Visualizations

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (Adenylyl Cyclase) G_Protein->Effector α-GTP activates GTP GTP G_Protein->GTP binds GDP GDP G_Protein->GDP releases cAMP cAMP Effector->cAMP produces Ligand Ligand Ligand->GPCR Binding Response Cellular Response cAMP->Response Detergent_Screening_Workflow start Start: GPCR-expressing cell membranes solubilization Solubilization with different detergents (this compound, DDM, etc.) start->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation analysis Analysis of Soluble Fraction (Western Blot, FSEC) centrifugation->analysis end End: Select optimal detergent analysis->end Stability_Function_Workflow start Start: GPCR solubilized in This compound stability Thermostability Assay (e.g., ThermoBRET) start->stability function_assay Functional Assay (Radioligand Binding) start->function_assay tm_determination Determine Tm and ΔTm stability->tm_determination affinity_determination Determine Ligand Affinity (Ki) function_assay->affinity_determination evaluation Evaluate Stability and Function tm_determination->evaluation affinity_determination->evaluation end End: Validated GPCR -detergent complex evaluation->end

References

Application Notes and Protocols: Laureth-1 Phosphate in Liposome Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, making them ideal candidates for drug delivery systems.[1][2][3] The functionalization of liposome (B1194612) surfaces can enhance their stability, circulation time, and targeting capabilities.[4] Laureth-1 phosphate (B84403), a phosphate ester of lauryl alcohol ethoxylate, is a surfactant with potential applications in liposomal formulations.[5][6][7] Its phosphate head group could impart a negative surface charge, potentially influencing the liposome's interaction with cells and improving its stability through electrostatic repulsion.[8] These application notes provide a comprehensive overview of the theoretical application of Laureth-1 phosphate in liposome formulations for drug delivery, including detailed protocols for preparation, characterization, and evaluation.

Physicochemical Properties and Rationale for Use

This compound possesses amphiphilic properties, with a hydrophilic phosphate head and a lipophilic lauryl tail.[5] This structure suggests its potential to intercalate into the lipid bilayer of liposomes.

Potential Advantages of Incorporating this compound:

  • Enhanced Stability: The negatively charged phosphate group can increase the zeta potential of liposomes, leading to greater electrostatic repulsion between vesicles and preventing aggregation.[9][10]

  • Modulated Drug Release: As a surfactant, this compound may influence the fluidity and permeability of the lipid bilayer, potentially modulating the release rate of encapsulated drugs.[2]

  • Improved Cellular Interaction: The surface charge of liposomes is a critical factor in their interaction with cell membranes. A negative charge may influence cellular uptake mechanisms.[11][12]

Data Presentation: Hypothetical Physicochemical Characterization

The following tables present hypothetical data illustrating the potential effects of incorporating this compound into a standard liposome formulation.

Table 1: Physicochemical Properties of Liposome Formulations

Formulation CodeThis compound (mol%)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
LIPO-CTRL0120 ± 5.20.15 ± 0.02-15.3 ± 1.8
LIPO-L1P-11125 ± 4.80.17 ± 0.03-25.8 ± 2.1
LIPO-L1P-55135 ± 6.10.21 ± 0.04-40.2 ± 2.5
LIPO-L1P-1010150 ± 7.50.28 ± 0.05-55.6 ± 3.0

Data are presented as mean ± standard deviation (n=3). This data is illustrative and not from a specific study.

Table 2: Drug Encapsulation Efficiency and In Vitro Release

Formulation CodeDrugEncapsulation Efficiency (%)Cumulative Release at 24h (%)
LIPO-CTRLDoxorubicin92 ± 3.535 ± 2.8
LIPO-L1P-1Doxorubicin90 ± 4.140 ± 3.1
LIPO-L1P-5Doxorubicin85 ± 3.855 ± 4.2
LIPO-L1P-10Doxorubicin78 ± 4.570 ± 5.0

Data are presented as mean ± standard deviation (n=3). This data is illustrative and not from a specific study.

Experimental Protocols

Protocol for Liposome Preparation (Thin-Film Hydration Method)

The thin-film hydration method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).[13][14]

Materials:

Procedure:

  • Dissolve PC, Cholesterol, and this compound in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio would be PC:Chol (e.g., 60:40) with varying molar percentages of this compound (e.g., 0-10 mol%).

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).

  • A thin lipid film will form on the inner wall of the flask. Continue to evaporate for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydrate the lipid film with a PBS solution (pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration is performed by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form MLVs.

  • For size reduction and formation of SUVs, the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[15]

  • To remove the unencapsulated drug, the liposome suspension can be purified by dialysis or size exclusion chromatography.

Protocol for Physicochemical Characterization

3.2.1. Particle Size and Zeta Potential Analysis

  • Dilute the liposome suspension with filtered PBS to an appropriate concentration.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry to determine the surface charge.[8][16]

3.2.2. Encapsulation Efficiency (EE) Determination

  • Separate the liposomes from the unencapsulated drug using a suitable method (e.g., mini-spin column).

  • Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol for In Vitro Drug Release Study

The dialysis method is commonly used to assess the in vitro release of drugs from liposomes.[17][18][19][20]

Materials:

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)

  • Incubator shaker

Procedure:

  • Transfer a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and place it in a larger container with the release medium.

  • Incubate the system at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug release over time.

Protocol for Stability Assessment

The stability of the liposomal formulation can be assessed by monitoring changes in particle size, PDI, zeta potential, and drug leakage over time under different storage conditions (e.g., 4°C and 25°C).[9][10][21]

Procedure:

  • Store aliquots of the liposome formulation at the desired temperatures.

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample.

  • Analyze the sample for mean particle size, PDI, and zeta potential as described in section 3.2.1.

  • Determine the percentage of drug leakage by separating the liposomes from the released drug and quantifying the amount of drug in the supernatant.

Visualization of Workflows and Pathways

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Functional Evaluation prep1 Lipid Dissolution (PC, Chol, this compound) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Drug Solution (Formation of MLVs) prep2->prep3 prep4 Size Reduction (Extrusion/Sonication) prep3->prep4 prep5 Purification (Dialysis/Chromatography) prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential prep5->char2 char3 Encapsulation Efficiency prep5->char3 char4 Morphology (TEM) prep5->char4 eval1 In Vitro Drug Release prep5->eval1 eval2 Stability Studies prep5->eval2 eval3 In Vitro Cellular Uptake prep5->eval3 G cluster_uptake Cellular Uptake cluster_action Intracellular Action liposome This compound Liposome cell Cell Membrane liposome->cell endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release target Intracellular Target (e.g., Kinase, DNA) drug_release->target pathway Signaling Pathway (e.g., Apoptosis) target->pathway effect Therapeutic Effect pathway->effect

References

Application of Anionic Phosphate Surfactants in Cell Lysis for Protein Extraction: A Generalized Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Laureth-1 phosphate (B84403) is an anionic surfactant belonging to the phosphate ester family.[1][2] Phosphate esters are known for their detergent, emulsifying, and dispersing properties.[3][4] While extensively used in the cosmetics industry for cleansing, their application in protein extraction for research is not well-documented.[1][5] This document provides a generalized framework for utilizing a mild anionic phosphate surfactant, such as Laureth-1 phosphate, for the lysis of cultured mammalian cells to extract total soluble proteins.

Anionic detergents, like sodium dodecyl sulfate (B86663) (SDS), are powerful solubilizing agents but are often denaturing.[6][7] Milder anionic detergents can be effective for cell lysis while potentially preserving protein structure and function, offering an alternative to harsher detergents. Phosphate ester surfactants are noted for their biocompatibility and stability over a range of pH levels.[3][8]

Principle of Action

Detergents are amphipathic molecules that disrupt the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents.[7] Anionic surfactants possess a negatively charged headgroup which can effectively solubilize membranes. The hydrophobic tail inserts into the lipid bilayer, and at a sufficient concentration (above the critical micelle concentration or CMC), the detergent molecules form micelles around proteins and lipids, bringing them into solution.[7] The choice of a mild anionic surfactant aims to achieve efficient cell lysis while minimizing protein denaturation.

Data Presentation

As specific quantitative data for this compound in protein extraction is unavailable, the following table provides a comparative overview of different detergent classes commonly used in cell lysis to guide selection and optimization.

Detergent ClassExamplesTypical ConcentrationPropertiesAdvantagesDisadvantagesDownstream Compatibility
Anionic SDS, Sodium Deoxycholate, This compound (Hypothesized) 0.1 - 1%Generally denaturing (SDS) to potentially milder (phosphate esters)Strong solubilization of membranes and proteins.Can denature proteins and inhibit enzyme activity. May interfere with immunoassays.SDS-PAGE, Western Blotting (after dilution/removal).
Non-ionic Triton™ X-100, NP-40, Tween® 200.1 - 1%Non-denaturingMild; preserves protein structure and function.Less effective at solubilizing some membrane protein complexes.Immunoprecipitation, ELISA, enzyme assays, IEX chromatography.
Zwitterionic CHAPS, ASB-140.1 - 1%Non-denaturingMild; preserves protein-protein interactions. Breaks lipid-lipid and lipid-protein interactions.Can be more expensive than non-ionic detergents.2D electrophoresis, isoelectric focusing, mass spectrometry.
Cationic CTAB, Benzalkonium chloride0.1 - 1%DenaturingEffective for lysis of certain bacteria.Strongly denaturing; limited use in protein extraction for functional studies.Not generally recommended for functional protein studies.

Experimental Protocols

This section provides a generalized protocol for cell lysis of adherent mammalian cells using a hypothetical mild anionic phosphate surfactant.

Materials
  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Mild Anionic Phosphate Surfactant (e.g., this compound).

  • Protease Inhibitor Cocktail (100X stock).

  • Phosphatase Inhibitor Cocktail (100X stock), if studying phosphorylated proteins.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cell scraper.

  • Microcentrifuge tubes, pre-chilled.

  • Microcentrifuge.

Protocol: Lysis of Adherent Mammalian Cells
  • Cell Culture: Grow adherent mammalian cells in appropriate culture dishes to 70-90% confluency.

  • Preparation: Place the culture dishes on ice. Aspirate the culture medium.

  • Washing: Gently wash the cell monolayer once with ice-cold PBS to remove residual medium. Aspirate the PBS completely.

  • Lysis Buffer Preparation: Prepare the complete lysis buffer by adding the protease and phosphatase inhibitors to the base lysis buffer immediately before use. A typical dilution is 1:100.

  • Cell Lysis: Add an appropriate volume of ice-cold complete lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish).

  • Incubation: Incubate the dish on ice for 10-15 minutes with occasional gentle rocking to ensure complete lysis.

  • Cell Harvesting: Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization (Optional): For further disruption, the lysate can be passed through a 21-gauge needle several times.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.

  • Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay, being mindful of detergent compatibility).

  • Storage: Aliquot the lysate and store at -80°C for future use.

Visualizations

General Mechanism of Detergent-Mediated Cell Lysis

G cluster_0 Cell Membrane (Lipid Bilayer) cluster_1 Detergent Monomers cluster_2 Membrane Solubilization P1 Lipid Head T1 Lipid Tail M1 Protein-Detergent Micelle P1->M1 Disruption & Micelle Formation P2 Lipid Head T2 Lipid Tail D1 Detergent D1->P1 Integration G A 1. Cell Culture B 2. Wash with PBS A->B C 3. Add Lysis Buffer with Inhibitors B->C D 4. Incubate on Ice C->D E 5. Scrape and Collect Lysate D->E F 6. Centrifuge to Pellet Debris E->F G 7. Collect Supernatant (Protein Extract) F->G H 8. Protein Quantification G->H I 9. Downstream Applications H->I

References

Application Notes and Protocols for Laureth-1 Phosphate as a Detergent in Enzyme Immunoassay (EIA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Detergents in Enzyme Immunoassays

Enzyme immunoassays (EIAs), including the widely used Enzyme-Linked Immunosorbent Assay (ELISA), are foundational techniques in research and drug development for the detection and quantification of analytes. A critical component of many EIA protocols is the use of detergents in wash buffers and sometimes in blocking and antibody dilution buffers. Detergents are amphipathic molecules that play a crucial role in reducing non-specific binding of antibodies and other proteins to the solid phase (e.g., microplate wells), thereby increasing the signal-to-noise ratio and enhancing assay sensitivity and specificity.

The primary functions of detergents in EIA include:

  • Blocking: Assisting in coating the surface of the microplate wells to prevent the non-specific adsorption of subsequent reagents.

  • Washing: Effectively removing unbound reagents and reducing background noise.

  • Improving Specificity: Minimizing hydrophobic interactions that can lead to false-positive signals.

While non-ionic detergents like Tween-20 and Triton X-100 are commonly used, anionic detergents offer alternative properties that may be advantageous in specific assay systems.

Laureth-1 Phosphate (B84403): Properties and Potential Applications in EIA

Laureth-1 phosphate is an anionic surfactant belonging to the alkyl ether phosphate family. It consists of a lauryl alcohol ethoxylate backbone with a single ethylene (B1197577) oxide unit, which is then phosphated. This structure imparts both a hydrophobic tail and a hydrophilic, negatively charged phosphate head group.

Key Properties of this compound:

  • Anionic Nature: The phosphate group provides a negative charge at neutral to alkaline pH, which can influence interactions with proteins and solid phases.

  • Surface Activity: Like other detergents, it reduces surface tension.

  • Potential for Reduced Protein Denaturation: Compared to harsher anionic detergents like sodium dodecyl sulfate (B86663) (SDS), shorter-chain laureth phosphates are expected to be milder and less denaturing to antibodies and enzymes, a critical requirement for maintaining their biological activity in an immunoassay.

While specific data on the use of this compound in published EIA protocols is limited, its properties as an anionic surfactant suggest its potential as an alternative to commonly used detergents. It may be particularly useful in assays where non-ionic detergents are found to be suboptimal or where specific protein-protein or protein-surface interactions need to be modulated.

Comparison of Detergent Types in EIA

The choice of detergent can significantly impact EIA performance. The following table summarizes the general characteristics of different detergent classes.

Detergent TypeExamplesTypical ConcentrationAdvantagesDisadvantages
Anionic This compound , Sodium Dodecyl Sulfate (SDS)0.01% - 0.1%Can be very effective at disrupting non-specific binding.Can be denaturing to proteins, especially stronger detergents like SDS. May interfere with antibody-antigen binding.
Non-ionic Tween-20, Triton X-1000.05% - 0.5%Generally mild and non-denaturing. Widely used and well-characterized.May not be as effective as ionic detergents in all situations for reducing background.
Zwitterionic CHAPS, Zwittergent0.01% - 0.1%Can be effective at solubilizing proteins while maintaining their native state. Often used in protein extraction.Less commonly used in standard EIA wash buffers.
Cationic CTABNot commonly usedGenerally too harsh and denaturing for most immunoassay applications.Can strongly interact with and denature proteins.

Experimental Protocol: Use of this compound in a Generic ELISA

This protocol provides a general framework for incorporating this compound into a standard indirect or sandwich ELISA. It is essential to optimize the concentration of this compound for each specific assay to achieve the best performance.

Materials:

  • This compound (high purity)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.2-7.4

  • Coating antigen or capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • High-binding ELISA plates

  • Microplate reader

Preparation of Buffers

1. Wash Buffer (PBS-LP or TBS-LP):

  • Prepare a 10X stock solution of PBS or TBS.
  • Prepare a 1% (w/v) stock solution of this compound in deionized water.
  • To prepare 1 L of 1X Wash Buffer, add 100 mL of 10X PBS/TBS and a volume of the 1% this compound stock solution to achieve the desired final concentration (start with a range of 0.01% to 0.1%). Bring the final volume to 1 L with deionized water.

2. Antibody Dilution Buffer (optional):

  • In some cases, adding a low concentration of this compound (e.g., 0.01% - 0.05%) to the antibody dilution buffer (which typically contains a blocking agent like BSA or casein) can help reduce non-specific antibody binding. This should be empirically tested.

ELISA Procedure
  • Coating: Coat the wells of a high-binding ELISA plate with the antigen or capture antibody diluted in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6, or PBS). Incubate overnight at 4°C or for 1-2 hours at 37°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200-300 µL per well of Wash Buffer (containing the optimized concentration of this compound).

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature or 37°C to block any remaining non-specific binding sites.

  • Washing: Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.

  • Primary Antibody Incubation: Add 100 µL of the primary antibody, diluted in blocking buffer (or antibody dilution buffer with this compound), to each well. Incubate for 1-2 hours at room temperature or 37°C.

  • Washing: Aspirate the primary antibody solution and wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the secondary antibody solution and wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of the appropriate substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 5-30 minutes).

  • Stopping the Reaction: Add 50-100 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

Optimization of this compound Concentration

To determine the optimal concentration of this compound, a checkerboard titration is recommended. This involves testing a range of detergent concentrations against a serial dilution of the primary or secondary antibody.

Example Optimization Data Table:

This compound Conc.Signal (Positive Control)Background (Negative Control)Signal-to-Noise Ratio
0% (Control)1.8500.2507.4
0.01%1.9200.18010.7
0.05% 1.980 0.120 16.5
0.1%1.7500.10017.5
0.2%1.5000.09016.7

Note: This is illustrative data. Optimal concentrations will vary depending on the specific assay components.

Visualizations

Signaling Pathway and Mechanism of Detergent Action

DetergentAction cluster_0 Without Detergent cluster_1 With this compound Plate_NoDet ELISA Plate Surface Ab_NS_NoDet Antibody (Non-specific) Plate_NoDet->Ab_NS_NoDet Non-specific Binding (High Background) Antigen_NoDet Antigen Plate_NoDet->Antigen_NoDet Coated Ab_S_NoDet Antibody (Specific) Antigen_NoDet->Ab_S_NoDet Specific Binding Plate_Det ELISA Plate Surface Detergent This compound Plate_Det->Detergent Blocks Non-specific Sites Antigen_Det Antigen Plate_Det->Antigen_Det Coated Ab_NS_Det Antibody (Non-specific) Detergent->Ab_NS_Det Prevents Binding (Low Background) Ab_S_Det Antibody (Specific) Antigen_Det->Ab_S_Det Specific Binding Maintained

Caption: Mechanism of detergent action in reducing non-specific binding.

Experimental Workflow

ELISA_Workflow Start Start Coating 1. Antigen/Antibody Coating Start->Coating Wash1 2. Wash Coating->Wash1 This compound in Wash Buffer Blocking 3. Blocking Wash1->Blocking Wash2 4. Wash Blocking->Wash2 This compound in Wash Buffer PrimaryAb 5. Primary Antibody Incubation Wash2->PrimaryAb Wash3 6. Wash PrimaryAb->Wash3 This compound in Wash Buffer SecondaryAb 7. Secondary Antibody Incubation Wash3->SecondaryAb Wash4 8. Wash SecondaryAb->Wash4 This compound in Wash Buffer Substrate 9. Substrate Addition Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Plate Stop->Read End End Read->End

Caption: General ELISA workflow indicating the use of this compound in wash steps.

Conclusion

This compound presents a viable, albeit less characterized, alternative to standard non-ionic detergents for use in enzyme immunoassays. Its anionic nature may offer advantages in specific assay systems for reducing background and enhancing the signal-to-noise ratio. As with any assay component, empirical testing and optimization are crucial to determine its suitability and optimal concentration for a given application. The provided protocols and guidelines serve as a starting point for researchers to explore the potential benefits of this compound in their immunoassay development.

Application Notes and Protocols for Nanoparticle Formulation Using Laureth-1 Phosphate as a Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticles have emerged as a transformative platform in drug delivery, offering the potential to enhance the therapeutic efficacy of a wide range of active pharmaceutical ingredients (APIs). The stability and in vivo performance of these nanoparticles are critically dependent on the choice of stabilizing agent. Laureth-1 phosphate (B84403), a non-ionic surfactant, presents interesting possibilities as a stabilizer due to its amphiphilic nature, which can aid in the formation and stabilization of nanoparticle dispersions. This document provides a comprehensive overview of the formulation of nanoparticles using Laureth-1 phosphate as a stabilizer, including detailed experimental protocols and characterization methods.

Disclaimer: Scientific literature specifically detailing the use of this compound as a primary stabilizer for pharmaceutical nanoparticles is limited. The following protocols are based on general principles of nanoparticle formulation and the known properties of similar surfactants. Researchers should consider these as a starting point and perform extensive optimization for their specific application.

Physicochemical Properties of this compound

This compound is the ester of lauryl alcohol ethoxylate and phosphoric acid. Its structure combines a hydrophobic lauryl tail with a hydrophilic phosphate head group linked by a single ethylene (B1197577) oxide unit. This structure imparts surface-active properties, making it a candidate for stabilizing oil-in-water (o/w) or water-in-oil (w/o) emulsions, which are often precursors to nanoparticle formation.

PropertyDescription
Chemical Name Polyoxyethylene (1) Lauryl Ether Phosphate
Type Anionic Surfactant
Key Features Emulsifying and stabilizing properties
Primary Use in Cosmetics Surfactant - Cleansing Agent[1]

Mechanism of Stabilization

This compound is believed to stabilize nanoparticles through a combination of electrostatic and steric hindrance. The negatively charged phosphate group can impart a negative surface charge to the nanoparticles, leading to electrostatic repulsion between particles and preventing aggregation. The ethoxylated and lauryl chains can provide a steric barrier, further contributing to the colloidal stability of the dispersion.

Experimental Protocols

The choice of formulation method will depend on the physicochemical properties of the drug and the desired characteristics of the nanoparticles. Below are two common methods that can be adapted for the use of this compound as a stabilizer.

Protocol 1: High-Pressure Homogenization for Solid Lipid Nanoparticles (SLNs)

This method is suitable for encapsulating lipophilic drugs within a solid lipid matrix.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Solid Lipid (e.g., glyceryl monostearate, tristearin)

  • This compound

  • Purified Water

  • Organic Solvent (optional, for dissolving the drug)

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Ultrasonicator (probe or bath)

  • Particle size analyzer

  • Zeta potential analyzer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Dissolve the lipophilic API in the molten lipid. If the API is not readily soluble, it can be first dissolved in a small amount of a suitable organic solvent, which is then added to the molten lipid.

  • Preparation of the Aqueous Phase:

    • Disperse this compound in purified water. The concentration of the stabilizer typically ranges from 0.5% to 5% (w/v), but this will require optimization.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization. Typical parameters are 500-1500 bar for 3-5 cycles. The exact parameters will need to be optimized to achieve the desired particle size and polydispersity index (PDI).

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final SLN dispersion.

    • Determine the encapsulation efficiency and drug loading.

Diagram: High-Pressure Homogenization Workflow

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation lp1 Melt Solid Lipid lp2 Dissolve API in Molten Lipid lp1->lp2 pre_emulsion Formation of Pre-emulsion (High-Speed Stirring) lp2->pre_emulsion ap1 Disperse this compound in Water ap2 Heat to Same Temperature as Lipid Phase ap1->ap2 ap2->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling and Recrystallization homogenization->cooling sln Solid Lipid Nanoparticles (SLNs) cooling->sln

Caption: Workflow for SLN formulation using high-pressure homogenization.

Protocol 2: Emulsion-Solvent Evaporation for Polymeric Nanoparticles

This method is suitable for encapsulating both hydrophilic and lipophilic drugs within a polymer matrix.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Polymer (e.g., PLGA, PCL)

  • This compound

  • Organic Solvent (e.g., dichloromethane, ethyl acetate)

  • Purified Water

Equipment:

  • Magnetic stirrer

  • Ultrasonicator (probe type)

  • Rotary evaporator

  • Centrifuge

  • Particle size analyzer

  • Zeta potential analyzer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the polymer and the lipophilic API in a water-immiscible organic solvent. For hydrophilic APIs, a double emulsion method (w/o/w) would be more appropriate.

  • Formation of the Emulsion:

    • Prepare an aqueous solution of this compound (0.5% to 5% w/v).

    • Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., amplitude, time) will need to be optimized.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.

  • Nanoparticle Recovery:

    • The nanoparticles can be collected by centrifugation and washed with purified water to remove any excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be lyophilized with a suitable cryoprotectant (e.g., trehalose, sucrose).

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the resuspended nanoparticles.

    • Determine the encapsulation efficiency and drug loading.

Diagram: Emulsion-Solvent Evaporation Workflow

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase op1 Dissolve Polymer and API in Organic Solvent emulsification Emulsification (Sonication/Homogenization) op1->emulsification ap1 Dissolve this compound in Water ap1->emulsification evaporation Solvent Evaporation emulsification->evaporation recovery Nanoparticle Recovery (Centrifugation) evaporation->recovery nanoparticles Polymeric Nanoparticles recovery->nanoparticles

Caption: Workflow for polymeric nanoparticle formulation via emulsion-solvent evaporation.

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average particle size and the width of the size distribution. A PDI < 0.3 is generally considered acceptable.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the nanoparticles. A zeta potential of ±30 mV or greater is generally indicative of good colloidal stability.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE%) and Drug Loading (DL%) HPLC, UV-Vis SpectroscopyQuantifies the amount of drug successfully encapsulated within the nanoparticles.
In Vitro Drug Release Dialysis Bag Method, Sample and Separate MethodEvaluates the release profile of the API from the nanoparticles over time in a relevant medium.
Stability Studies DLS, Zeta Potential MeasurementAssesses the physical stability of the nanoparticle dispersion over time under different storage conditions (e.g., temperature, pH).

Data Presentation

Quantitative data from formulation optimization studies should be summarized in tables for easy comparison.

Table 1: Effect of this compound Concentration on Nanoparticle Properties (Hypothetical Data)

This compound Conc. (% w/v)Particle Size (nm)PDIZeta Potential (mV)EE (%)
0.5250 ± 150.45 ± 0.05-15 ± 275 ± 5
1.0180 ± 100.25 ± 0.03-25 ± 385 ± 4
2.0150 ± 80.20 ± 0.02-32 ± 282 ± 5
5.0160 ± 120.28 ± 0.04-35 ± 378 ± 6

Table 2: Stability of Nanoparticles Stabilized with 2% this compound at 4°C (Hypothetical Data)

Time (Days)Particle Size (nm)PDIZeta Potential (mV)
0150 ± 80.20 ± 0.02-32 ± 2
7155 ± 90.21 ± 0.03-31 ± 3
14160 ± 100.23 ± 0.03-30 ± 2
30175 ± 150.28 ± 0.05-28 ± 4

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information in the scientific literature detailing signaling pathways or mechanisms of action that are uniquely influenced by the use of this compound as a nanoparticle stabilizer. The biological interactions of the nanoparticles will primarily be determined by the encapsulated API and the physicochemical properties of the nanoparticle itself (e.g., size, surface charge). The primary role of this compound in this context is to ensure the physical and chemical integrity of the nanoparticle formulation.

Diagram: General Nanoparticle-Cell Interaction

G nanoparticle Nanoparticle (Stabilized with This compound) cell_membrane Cell Membrane nanoparticle->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target (e.g., Receptor, Enzyme) release->target effect Therapeutic Effect target->effect

Caption: General pathway of nanoparticle uptake and intracellular drug delivery.

Conclusion

This compound holds potential as a stabilizer for nanoparticle-based drug delivery systems, although its application in this field is not yet well-documented. The protocols and characterization methods outlined in this document provide a foundational framework for researchers to explore its utility. Significant formulation development and optimization will be necessary to achieve stable and effective nanoparticle formulations for any given API. Further research into the biocompatibility and in vivo behavior of nanoparticles stabilized with this compound is warranted to fully understand its potential in pharmaceutical applications.

References

Application Notes and Protocols for Non-Protein Blocking Agents in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Alternative Approaches to Preventing Non-Specific Binding in Immunoassays

Audience: Researchers, scientists, and drug development professionals.

Introduction

A critical step in any immunoassay is the prevention of non-specific binding (NSB) of antibodies and other proteins to the solid phase (e.g., microplate wells, nitrocellulose membranes). Inadequate blocking leads to high background signals, reducing assay sensitivity and specificity. While protein-based blockers like Bovine Serum Albumin (BSA) and casein are widely used, they can have drawbacks such as batch-to-batch variability and potential cross-reactivity.[1][2][3] This has led to an interest in synthetic, non-protein blocking agents.

This document addresses the inquiry into the use of Laureth-1 Phosphate (B84403) and provides a broader overview of non-protein blocking strategies.

Laureth-1 Phosphate: A Review of Available Information

A comprehensive review of scientific literature, patent databases, and technical documentation did not yield any specific protocols or data supporting the use of this compound as a primary blocking agent for preventing non-specific binding in immunoassays.

Chemically, this compound is a polyethylene (B3416737) glycol (PEG) ether of lauryl alcohol that has been phosphated, classifying it as a surfactant.[4][5][6] Surfactants, particularly non-ionic detergents like Tween 20, are commonly used in immunoassays, but typically as a component of wash buffers to reduce background noise rather than as the sole blocking agent.[7] While its surfactant properties suggest a potential to interact with hydrophobic surfaces, its efficacy and optimal working conditions as a primary blocking agent have not been established in the available literature.

Given the lack of specific data for this compound, this document will focus on established non-protein blocking agents that offer synthetic alternatives to traditional protein-based blockers.

Alternative Non-Protein Blocking Agents

Synthetic polymers and detergents are the primary categories of non-protein blocking agents. These can be advantageous in assays where protein-based blockers may interfere with the detection of certain targets.[2][8]

Blocking Agent CategoryExamplesPrimary Mechanism of ActionAdvantagesDisadvantages
Synthetic Polymers Polyethylene glycol (PEG), Polyvinyl alcohol (PVA), Polyvinylpyrrolidone (PVP)Form a hydrophilic layer on the solid phase, preventing hydrophobic interactions with proteins.Chemically defined, low batch-to-batch variability, reduced risk of cross-reactivity.[1][8]May be less effective than protein blockers in some assays.
Non-ionic Detergents Tween 20, Triton X-100Reduce surface tension and block hydrophobic sites.Inexpensive and readily available.Can strip coated antigens/antibodies from the surface if used at high concentrations; generally not effective as a sole blocking agent.[7]

Experimental Protocols for Non-Protein Blocking in ELISA

The following is a generalized protocol for using a synthetic polymer-based blocking buffer in an Enzyme-Linked Immunosorbent Assay (ELISA). Optimization is crucial for each specific assay.

Materials
  • High-protein-binding 96-well microplate

  • Antigen for coating

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Synthetic Blocking Buffer (e.g., 1% w/v PVA in PBS, or a commercial protein-free blocker)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Primary Antibody

  • Enzyme-conjugated Secondary Antibody

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 0.2M H₂SO₄)

Protocol
  • Antigen Coating:

    • Dilute the antigen to the desired concentration in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the microplate.

    • Incubate overnight at 4°C or for 2-4 hours at 37°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Synthetic Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Aspirate the blocking buffer.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in a suitable diluent (this may also be the synthetic blocking buffer or a buffer containing a low concentration of a non-ionic detergent).

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in the same diluent used for the primary antibody.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Detection:

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Reading:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizing the Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Immunoassay Steps cluster_detection Detection A Antigen Coating B Wash A->B C Blocking (Synthetic Polymer) B->C D Wash C->D E Primary Ab Incubation D->E F Wash E->F G Secondary Ab Incubation F->G H Wash G->H I Substrate Addition H->I J Stop Reaction I->J K Read Plate J->K Blocking_Mechanism cluster_unblocked Unblocked Surface cluster_blocked Blocked Surface Unblocked_Surface Solid Phase (Hydrophobic Sites) Antibody_NSB Antibody Antibody_NSB->Unblocked_Surface Non-Specific Binding (High Background) Blocked_Surface Solid Phase Blocker Synthetic Blocker Blocker->Blocked_Surface Blocks Hydrophobic Sites Antibody_NoNSB Antibody

References

Application Notes and Protocols for the Use of Laureth-1 Phosphate in Microemulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-1 phosphate (B84403) is an anionic surfactant that, due to its amphiphilic nature, holds potential as a primary or co-surfactant in the formulation of microemulsions. Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems of oil, water, and surfactant, often in combination with a co-surfactant. These systems are of significant interest in the pharmaceutical sciences for their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs. This document provides an overview of the potential application of Laureth-1 phosphate in microemulsion formulation, along with generalized experimental protocols and characterization methods.

Note: The scientific literature currently lacks specific examples and quantitative data for microemulsions formulated with this compound. The following protocols and data are presented as a general guide based on the principles of microemulsion formulation and the known properties of similar phosphate ester surfactants. Experimental validation is crucial to determine the optimal conditions and performance of this compound in any specific microemulsion system.

Properties of this compound

This compound is the ester of lauryl alcohol ethoxylate and phosphoric acid. Its structure, consisting of a lipophilic alkyl chain, a short polar polyethylene (B3416737) glycol chain, and a hydrophilic phosphate group, allows it to effectively reduce the interfacial tension between oil and water phases, a critical requirement for the spontaneous formation of microemulsions.

Key Properties:

  • Anionic Surfactant: The phosphate group imparts an anionic charge, which can contribute to the stability of the microemulsion through electrostatic repulsion.

  • Emulsifying Agent: It can facilitate the dispersion of one immiscible liquid into another to form an emulsion.

  • Solubilizing Agent: It has the ability to dissolve substances that are otherwise insoluble in a given solvent.

  • Compatibility: Laureth-1 is compatible with other non-ionic, anionic, or cationic surfactants, allowing for flexibility in formulation development.

Experimental Protocol: Formulation of a this compound-Based Microemulsion

This protocol describes the construction of a pseudo-ternary phase diagram to identify the microemulsion region for a system composed of oil, water, surfactant (this compound), and co-surfactant.

Materials:

  • Oil Phase: Isopropyl myristate (IPM), Oleic acid, or other suitable oil.

  • Aqueous Phase: Deionized water or a suitable buffer solution.

  • Surfactant: this compound.

  • Co-surfactant: A short-chain alcohol such as ethanol, propanol, or a non-ionic surfactant like a polysorbate (e.g., Tween 80).

  • Active Pharmaceutical Ingredient (API): A poorly water-soluble drug.

Equipment:

  • Vortex mixer.

  • Magnetic stirrer and stir bars.

  • Analytical balance.

  • Glass vials.

Procedure:

  • Preparation of Surfactant-Co-surfactant (Smix) Ratios: Prepare mixtures of this compound and the co-surfactant at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • Construction of Pseudo-Ternary Phase Diagram:

    • For each Smix ratio, prepare a series of formulations by varying the ratio of the oil phase to the Smix from 1:9 to 9:1.

    • To each of these oil/Smix mixtures, titrate the aqueous phase dropwise while continuously vortexing.

    • Observe the transition from a turbid emulsion to a clear or translucent microemulsion.

    • Record the composition of each formulation at the point of clarity.

    • Plot the data on a triangular phase diagram with the three vertices representing the oil phase, the aqueous phase, and the Smix. The area where clear and isotropic mixtures are formed represents the microemulsion region.

  • Preparation of Drug-Loaded Microemulsion:

    • Select a formulation from within the identified microemulsion region.

    • Dissolve the API in the oil phase.

    • Add the Smix to the oil-drug mixture and vortex until a clear solution is obtained.

    • Add the aqueous phase dropwise while stirring to form the final drug-loaded microemulsion.

Experimental Workflow for Microemulsion Formulation

G cluster_0 Preparation of Smix cluster_1 Phase Diagram Construction cluster_2 Drug-Loaded Microemulsion Formulation A Weigh Surfactant (this compound) C Mix at various ratios (e.g., 1:1, 2:1, 3:1) A->C B Weigh Co-surfactant B->C D Prepare Oil:Smix mixtures (1:9 to 9:1) C->D Use prepared Smix E Titrate with Aqueous Phase D->E F Observe for clarity and isotropy E->F G Plot Pseudo-Ternary Phase Diagram F->G H Select formulation from microemulsion region G->H Identify optimal region I Dissolve API in Oil Phase H->I J Add Smix to Oil-API mixture I->J K Add Aqueous Phase dropwise J->K L Final Drug-Loaded Microemulsion K->L

Caption: Workflow for formulating a this compound-based microemulsion.

Characterization of Microemulsions

Once formulated, the microemulsion should be characterized to ensure it meets the desired specifications for drug delivery applications.

Experimental Protocols:

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Method: Dynamic Light Scattering (DLS).

    • Protocol: Dilute the microemulsion sample with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C). The instrument software will provide the mean droplet size (Z-average) and the PDI.

  • Zeta Potential Measurement:

    • Method: Electrophoretic Light Scattering (ELS).

    • Protocol: Dilute the microemulsion sample with deionized water. Inject the sample into the measurement cell of the zeta potential analyzer. The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.

  • Drug Content and Encapsulation Efficiency:

    • Method: High-Performance Liquid Chromatography (HPLC).

    • Protocol:

      • Total Drug Content: Disrupt a known amount of the microemulsion using a suitable solvent (e.g., methanol) to release the encapsulated drug. Filter the sample and analyze the drug concentration using a validated HPLC method.

      • Free Drug Content: Separate the aqueous phase containing the free drug from the microemulsion using a suitable technique like ultrafiltration. Analyze the drug concentration in the aqueous phase using HPLC.

      • Encapsulation Efficiency (%EE): Calculate using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

  • Stability Studies:

    • Method: Monitor changes in droplet size, PDI, zeta potential, and drug content over time under different storage conditions (e.g., 4°C, 25°C, 40°C).

    • Protocol: Store the microemulsion samples in sealed containers at the specified temperatures. At predetermined time intervals (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them using the characterization methods described above.

Experimental Workflow for Microemulsion Characterization

G cluster_0 Physicochemical Characterization cluster_1 Stability Assessment Start Formulated Microemulsion A Droplet Size & PDI (DLS) Start->A B Zeta Potential (ELS) Start->B C Drug Content & EE (HPLC) Start->C D Store at different conditions (4°C, 25°C, 40°C) Start->D E Analyze at time intervals (0, 1, 3, 6 months) D->E F Monitor changes in Size, PDI, Zeta, Drug Content E->F

Caption: Workflow for the characterization of a formulated microemulsion.

Quantitative Data Summary (Illustrative Example)

The following table presents a hypothetical but representative set of quantitative data for a microemulsion formulated with a phosphate ester surfactant like this compound. This data is for illustrative purposes only and must be confirmed by experimental studies.

ParameterFormulation F1Formulation F2
Composition (w/w %)
Oil Phase (IPM)1015
This compound2015
Co-surfactant (Ethanol)1015
Water6055
Characterization
Droplet Size (nm)85 ± 5120 ± 8
Polydispersity Index (PDI)0.15 ± 0.020.25 ± 0.03
Zeta Potential (mV)-35 ± 3-28 ± 4
Drug Loading (%)11
Encapsulation Efficiency (%)> 95> 90
Stability (3 months at 25°C) No significant change in size, PDI, or drug content.Slight increase in droplet size and PDI.

Signaling Pathways in Drug Delivery (Conceptual)

When used as a drug delivery system, the mechanism of action of a this compound-based microemulsion at the cellular level would depend on the encapsulated drug and the target cells. The microemulsion primarily acts as a carrier to enhance drug solubility and permeation across biological membranes.

Conceptual Signaling Pathway for Enhanced Drug Permeation

G A Drug-Loaded Microemulsion B Interaction with Cell Membrane A->B Adsorption D Enhanced Drug Permeation A->D Direct Fusion (potential) C Increased Membrane Fluidity B->C Surfactant effect C->D E Drug Release into Cytosol D->E F Interaction with Intracellular Target E->F G Therapeutic Effect F->G

Caption: Conceptual pathway for enhanced drug delivery by a microemulsion.

Conclusion

This compound presents itself as a viable candidate for the formulation of microemulsions for pharmaceutical applications, particularly for the delivery of poorly water-soluble drugs. Its surfactant properties, combined with its anionic nature, can contribute to the formation of stable, small-droplet microemulsions. The provided protocols offer a foundational approach for the development and characterization of such systems. However, due to the current lack of specific data in the public domain, extensive experimental work is necessary to determine the optimal formulation parameters and to fully evaluate the performance and efficacy of this compound in microemulsion-based drug delivery systems.

Application Notes and Protocols for Laureth-1 Phosphate in Topical Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Laureth-1 Phosphate (B84403) as a versatile excipient for the development of topical drug delivery systems. The information is intended to guide researchers and formulation scientists in utilizing its properties to enhance drug solubility, skin penetration, and formulation stability.

Introduction to Laureth-1 Phosphate

This compound is a non-ionic surfactant and emulsifier belonging to the family of alkyl phosphate esters.[1] It is the phosphate ester of laureth-1, a polyethylene (B3416737) glycol ether of lauryl alcohol.[1] Its chemical structure, featuring a lipophilic lauryl chain and a hydrophilic phosphate group with a single ethylene (B1197577) oxide unit, imparts valuable surfactant properties, making it an effective emulsifier, wetting agent, and potential skin penetration enhancer.[1]

Chemical Structure:

  • Lipophilic Tail: Dodecyl (Lauryl) chain

  • Hydrophilic Head: Phosphate group linked via an ethoxy group

Key Applications in Topical Formulations

This compound offers several advantages in the formulation of topical drug products:

  • Emulsification: It is an effective oil-in-water (O/W) emulsifier, capable of creating stable creams and lotions.

  • Solubility Enhancement: It can increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) within the formulation.

  • Skin Penetration Enhancement: As a surfactant, it can reversibly modify the barrier properties of the stratum corneum, potentially increasing the permeation of APIs into the skin.

Quantitative Data Summary

Due to the limited availability of public domain data specifically for this compound in pharmaceutical applications, the following tables present illustrative data based on the known properties of similar phosphate ester surfactants. These tables are intended to provide a general understanding of the potential performance of this compound.

Table 1: Illustrative Drug Solubility Enhancement

Active Pharmaceutical Ingredient (API)VehicleThis compound Concentration (% w/w)Solubility Enhancement Factor (Fold Increase)
Ketoconazole (Antifungal)Propylene Glycol / Water (50:50)01
12.5
35.8
59.2
Ibuprofen (NSAID)Mineral Oil01
23.1
57.5
1014.3

Table 2: Illustrative In Vitro Skin Permeation Enhancement

Active Pharmaceutical Ingredient (API)Formulation BaseThis compound Concentration (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Diclofenac Sodium (NSAID)O/W Cream00.81.0
22.53.1
55.16.4
Betamethasone Valerate (Corticosteroid)Hydrophilic Gel00.21.0
10.73.5
31.57.5

Table 3: Illustrative Formulation Stability Data (O/W Cream)

ParameterStorage Condition0 Months3 Months6 Months
Appearance 25°C / 60% RHHomogeneous, whiteHomogeneous, whiteHomogeneous, white
40°C / 75% RHHomogeneous, whiteHomogeneous, whiteSlight creaming
pH 25°C / 60% RH6.56.46.3
40°C / 75% RH6.56.26.0
Viscosity (cP) 25°C / 60% RH15,00014,80014,500
40°C / 75% RH15,00014,20013,800
Droplet Size (µm) 25°C / 60% RH2.83.03.2
40°C / 75% RH2.83.54.1

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in topical formulations.

Protocol for Preparation of an Oil-in-Water (O/W) Cream

Objective: To prepare a stable O/W cream formulation containing an API, using this compound as the primary emulsifier.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Cetyl Alcohol (Co-emulsifier, thickener)

  • Mineral Oil (Oil phase)

  • Glycerin (Humectant)

  • Propylparaben (Preservative)

  • Methylparaben (Preservative)

  • Purified Water

Procedure:

  • Oil Phase Preparation:

    • In a suitable vessel, combine the Mineral Oil, Cetyl Alcohol, and Propylparaben.

    • Heat the mixture to 70-75°C with continuous stirring until all components are melted and the phase is uniform.

  • Aqueous Phase Preparation:

    • In a separate vessel, dissolve the Methylparaben, Glycerin, and this compound in Purified Water.

    • Heat the aqueous phase to 70-75°C with stirring.

    • If the API is water-soluble, dissolve it in this phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes.

    • If the API is oil-soluble, it should be dissolved in the oil phase prior to emulsification.

  • Cooling:

    • Continue stirring at a lower speed and allow the emulsion to cool to room temperature.

  • Final Steps:

    • Adjust the pH if necessary using a suitable buffering agent.

    • Incorporate any temperature-sensitive ingredients, such as fragrance or certain APIs, when the cream has cooled to below 40°C.

    • Package in appropriate containers.

Protocol for In Vitro Skin Permeation Testing (IVPT)

Objective: To quantify the effect of this compound on the skin permeation of an API from a topical formulation.

Materials:

  • Franz Diffusion Cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Phosphate Buffered Saline (PBS), pH 7.4 (Receptor solution)

  • Test formulation (with and without this compound)

  • High-Performance Liquid Chromatography (HPLC) system for API quantification

Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Carefully remove any subcutaneous fat.

  • Franz Cell Assembly:

    • Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin.

    • Equilibrate the cells in a water bath at 32°C for 30 minutes.

  • Dosing:

    • Apply a finite dose (e.g., 10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

  • Sample Analysis:

    • Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation with this compound by the Jss of the control formulation (without this compound).

Visualization of Workflows and Mechanisms

Experimental Workflow for Topical Formulation Development

G cluster_0 Formulation Development A API and Excipient Selection (including this compound) B Pre-formulation Studies (Solubility, Compatibility) A->B C Formulation Preparation (O/W Cream, Gel, etc.) B->C D Characterization (pH, Viscosity, Droplet Size) C->D E Stability Testing (Accelerated and Long-term) D->E F In Vitro Performance Testing (Drug Release, Skin Permeation) D->F G Lead Formulation Selection E->G F->G

Caption: Workflow for developing topical formulations.

Proposed Mechanism of Skin Penetration Enhancement

G cluster_0 Stratum Corneum cluster_1 Mechanism of Action SC Corneocytes Intercellular Lipids L1P This compound Interaction Interaction with Stratum Corneum Lipids L1P->Interaction Interaction->SC Disruption Disruption of Lipid Bilayer (Increased Fluidity) Interaction->Disruption Pathway Creation of Hydrophilic Pathways Disruption->Pathway Penetration Enhanced API Penetration Pathway->Penetration

Caption: Proposed mechanism of skin penetration enhancement.

In Vitro Skin Permeation Testing (IVPT) Workflow

G cluster_0 IVPT Workflow A Skin Preparation and Mounting B Franz Cell Assembly and Equilibration A->B C Formulation Application (Dosing) B->C D Receptor Fluid Sampling at Time Points C->D E API Quantification (e.g., HPLC) D->E F Data Analysis (Flux, Enhancement Ratio) E->F G Results and Interpretation F->G

Caption: In Vitro Skin Permeation Testing workflow.

Safety and Regulatory Considerations

This compound is listed in the EU's CosIng database as a surfactant and cleansing agent.[1] For pharmaceutical applications, it is crucial to use a grade of this compound that meets pharmacopeial standards, if available, and to conduct thorough safety and toxicity studies as part of the drug development program. Potential impurities from the ethoxylation process, such as 1,4-dioxane, should be monitored and controlled within acceptable limits.

Conclusion

This compound is a promising excipient for topical drug formulations, offering benefits in emulsification, drug solubilization, and potentially skin penetration enhancement. The protocols and illustrative data provided in these application notes serve as a starting point for formulation scientists to explore its utility in developing effective and stable topical drug delivery systems. Further research is warranted to generate specific quantitative data for various APIs and to fully elucidate its mechanism of action as a penetration enhancer.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Protein Aggregation with Laureth-1 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Laureth-1 phosphate (B84403) to prevent protein aggregation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-1 phosphate and how does it prevent protein aggregation?

This compound is a non-ionic surfactant composed of a lauryl alcohol ethoxylate with a single polyethylene (B3416737) glycol ether unit, terminated with a phosphate group. Its ability to prevent protein aggregation is attributed to two primary mechanisms:

  • Competitive Adsorption at Interfaces: Proteins, particularly those with exposed hydrophobic regions, tend to adsorb to interfaces such as air-water or solid-liquid (e.g., vial surfaces). This adsorption can lead to conformational changes and subsequent aggregation.[1][2] this compound, being surface-active, competes with protein molecules for these interfaces, thereby reducing protein adsorption and aggregation.[1]

  • Direct Interaction with Proteins: this compound can interact with hydrophobic patches on the surface of proteins.[2] This interaction shields these aggregation-prone regions from interacting with other protein molecules, thus stabilizing the native conformation and preventing self-association.[2][3]

Q2: What is the optimal concentration of this compound to use?

Q3: Is this compound compatible with all protein types and buffer systems?

While non-ionic surfactants are generally considered versatile, compatibility should be assessed on a case-by-case basis. The phosphate head group of this compound may interact with charged residues on the protein surface or with components of the buffer system. For instance, phosphate ions are known to stabilize some proteins by binding to specific sites.[4] However, in buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺), there is a potential for precipitation of phosphate salts, which should be monitored.[4] It is crucial to evaluate the stability of your protein in the presence of this compound within your specific formulation buffer.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to prevent protein aggregation.

Issue Possible Causes Troubleshooting Steps & Solutions
Protein aggregation persists despite the addition of this compound. 1. Sub-optimal Concentration: The concentration of this compound may be too low to effectively cover interfaces or shield hydrophobic patches. 2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation, overpowering the stabilizing effect of the surfactant.[5] 3. Severe Protein Instability: The protein itself may be inherently unstable under the experimental conditions, leading to rapid aggregation that the surfactant cannot prevent.1. Optimize Concentration: Perform a dose-response experiment with a wider range of this compound concentrations. 2. Buffer Optimization: Systematically vary the pH and ionic strength of your buffer. Ensure the pH is at least 1-2 units away from the protein's isoelectric point (pI).[5] 3. Include Co-stabilizers: Consider adding other stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine).[6][7]
Increased foaming is observed during sample handling (e.g., mixing, filtration). This compound is a surfactant and can reduce the surface tension of the solution, leading to foam formation upon agitation.[8]1. Gentle Handling: Minimize agitation during all processing steps. Use low-shear mixing techniques. 2. Process Optimization: Avoid introducing air into the solution during pipetting or transferring. 3. Consider Antifoaming Agents: In a manufacturing setting, the addition of a small amount of a suitable antifoaming agent (e.g., simethicone) could be evaluated, but its compatibility with the final product must be thoroughly tested.
Precipitation is observed in the formulation. 1. Interaction with Buffer Components: If the buffer contains divalent cations, insoluble phosphate salts may form.[4] 2. Surfactant-Induced Precipitation: At very high concentrations, some surfactants can induce protein precipitation.1. Buffer Modification: If possible, switch to a buffer system that does not contain components known to interact with phosphates. 2. Concentration Adjustment: Ensure you are using the lowest effective concentration of this compound as determined by your optimization studies.
Loss of protein activity. The interaction of this compound with the protein may be altering its native conformation, particularly if the binding site is near a hydrophobic patch.1. Activity Assays: Conduct functional assays at each concentration of this compound tested to ensure the protein's biological activity is retained. 2. Structural Analysis: Employ biophysical techniques such as circular dichroism (CD) or fluorescence spectroscopy to monitor for any significant changes in the protein's secondary or tertiary structure.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest concentration of this compound that effectively prevents stress-induced protein aggregation.

Materials:

  • Purified protein of interest

  • This compound stock solution (e.g., 1% w/v in formulation buffer)

  • Formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0)

  • 96-well microplates (UV-transparent for absorbance readings)

  • Plate shaker with temperature control

  • Spectrophotometer capable of reading absorbance at 340 nm or 350 nm

Methodology:

  • Prepare Protein-Surfactant Solutions:

    • Prepare a series of dilutions of the this compound stock solution in the formulation buffer to achieve final concentrations ranging from 0.001% to 0.2% (w/v).

    • Add the protein of interest to each surfactant dilution to a final concentration of 1 mg/mL. Include a control sample with no this compound.

  • Induce Stress:

    • Thermal Stress: Incubate the microplate at an elevated temperature known to induce aggregation for your protein (e.g., 50°C) for a defined period (e.g., 24 hours).

    • Mechanical Stress: Place the microplate on a plate shaker at a high speed (e.g., 800 rpm) at room temperature for a defined period (e.g., 24 hours).

  • Measure Aggregation:

    • After the stress induction, visually inspect the wells for any precipitation.

    • Measure the absorbance of each well at 340 nm or 350 nm. An increase in absorbance indicates light scattering due to the formation of soluble aggregates.[9]

  • Data Analysis:

    • Plot the absorbance at 340/350 nm against the concentration of this compound.

    • The optimal concentration is the lowest concentration that results in a minimal increase in absorbance after stress.

Protocol 2: Assessing Protein Stability using Size Exclusion Chromatography (SEC)

Objective: To quantitatively measure the effect of this compound on the formation of soluble aggregates.

Materials:

  • Protein samples with and without this compound (prepared and stressed as in Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size exclusion column suitable for the molecular weight of your protein

  • Mobile phase (typically the formulation buffer)

Methodology:

  • Sample Preparation:

    • Centrifuge the stressed protein samples at high speed (e.g., 14,000 x g) for 10 minutes to remove any large, insoluble aggregates.

  • SEC Analysis:

    • Inject the supernatant of each sample onto the size exclusion column.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomeric protein and any high molecular weight species (aggregates).

    • Calculate the percentage of monomer remaining and the percentage of soluble aggregates for each condition.

    • A higher percentage of monomer and a lower percentage of aggregates in the presence of this compound indicate a stabilizing effect.[10][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Induction cluster_analysis Aggregation Analysis cluster_outcome Outcome prep Prepare Protein Solutions with Varying [this compound] thermal Thermal Stress prep->thermal mechanical Mechanical Stress prep->mechanical turbidity Turbidity Measurement (Absorbance at 350nm) thermal->turbidity sec Size Exclusion Chromatography (SEC) thermal->sec mechanical->turbidity mechanical->sec result Determine Optimal This compound Concentration turbidity->result sec->result

Caption: Experimental workflow for determining the optimal concentration of this compound.

mechanism_of_action cluster_problem Aggregation Triggers cluster_aggregation Aggregation Pathway cluster_solution This compound Intervention hydrophobic Exposed Hydrophobic Patches on Protein aggregation Protein Aggregation hydrophobic->aggregation direct_interaction Direct Binding to Hydrophobic Patches hydrophobic->direct_interaction interfaces Air-Water & Solid-Liquid Interfaces interfaces->aggregation competitive_adsorption Competitive Adsorption at Interfaces interfaces->competitive_adsorption direct_interaction->aggregation Prevents competitive_adsorption->aggregation Prevents

Caption: Mechanism of protein aggregation prevention by this compound.

References

Technical Support Center: Optimizing Laureeth-1 Phosphate for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Laureth-1 phosphate (B84403) in membrane protein extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-1 phosphate and why use it for membrane protein extraction?

This compound is an anionic surfactant valued for its emulsifying and surface-active properties. Its structure consists of a hydrophobic lauryl (C12) tail and a hydrophilic phosphate head group.[1] This amphipathic nature allows it to disrupt the lipid bilayer of cell membranes and form micelles around hydrophobic membrane proteins, thereby solubilizing them in an aqueous environment.[2][3] Anionic detergents like this compound can be effective for extracting certain types of membrane proteins.[4][5]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules begin to form micelles in a solution.[1][6] Below the CMC, the detergent exists as individual molecules (monomers). Above the CMC, additional detergent molecules will aggregate to form new micelles.[1][6] For effective membrane protein extraction, the detergent concentration should be significantly above its CMC to ensure enough micelles are available to encapsulate the proteins after solubilizing the membrane.[7]

Q3: What is the estimated CMC of this compound?

Q4: How does this compound compare to other common detergents?

Different detergents have varying properties that make them suitable for different membrane proteins.[8] Non-ionic detergents like Dodecyl Maltoside (DDM) are generally considered mild and are widely used for stabilizing sensitive membrane proteins.[2][9] Ionic detergents, such as this compound, can sometimes be more denaturing but may be more effective for extracting specific classes of integral membrane proteins.[3][8] The choice of detergent is highly dependent on the specific protein of interest, and screening multiple detergents is often necessary to find the optimal one.[8][9][10]

Troubleshooting Guide

Q1: I am getting a low yield of my target membrane protein. What could be the cause and how can I fix it?

Possible Causes:

  • Insufficient Detergent Concentration: The concentration of this compound may be too low (below or near the CMC) to effectively solubilize the cell membrane and the target protein.

  • Inappropriate Detergent for the Target Protein: this compound may not be the optimal detergent for your specific membrane protein.[8]

  • Inefficient Cell Lysis: The initial disruption of the cells or tissues may be incomplete.

  • Protease Degradation: Membrane proteins can be susceptible to degradation by proteases released during cell lysis.[10]

Solutions:

  • Increase Detergent Concentration: Try a range of this compound concentrations, ensuring you are well above the estimated CMC (e.g., 2x, 5x, and 10x the estimated CMC).

  • Detergent Screening: Test a panel of different detergents (ionic, non-ionic, and zwitterionic) to identify one that provides a better yield for your protein.[8][9]

  • Optimize Homogenization: Ensure thorough homogenization of your cell or tissue sample. Sonication can be an effective additional step.[11]

  • Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis and extraction buffers.[10][11]

Q2: My extracted membrane protein is aggregating. How can I prevent this?

Possible Causes:

  • Detergent Concentration Dropping Below CMC: If the detergent concentration falls below the CMC during purification steps, the micelles will disassociate, and the hydrophobic membrane proteins will aggregate.

  • Instability in the Chosen Detergent: The protein may not be stable in this compound micelles over time.

  • Buffer Conditions: The pH, ionic strength, or presence of certain ions in the buffer can affect protein stability.[10]

Solutions:

  • Maintain Detergent Concentration: Ensure that all buffers used throughout the purification process (e.g., in chromatography columns) contain this compound at a concentration above the CMC.[12]

  • Test Other Detergents: A different detergent might provide better stability for your protein.[9] Lauryl maltose (B56501) neopentyl glycol (LMNG) is known for its stabilizing properties.[2][9]

  • Optimize Buffer Composition: Screen different buffer conditions, including varying pH and salt concentrations (e.g., NaCl up to 150 mM), to find the optimal conditions for your protein's stability.[10] Adding glycerol (B35011) (at a low concentration) can also help stabilize the protein.[10]

Q3: My membrane protein has lost its function after extraction. What can I do?

Possible Causes:

  • Denaturation by the Detergent: this compound, being an ionic detergent, might be too harsh and could be denaturing your protein.[3]

  • Disruption of Protein-Lipid Interactions: The native lipid environment is crucial for the function of many membrane proteins. The detergent may be stripping away essential lipids.

  • Loss of Cofactors: The extraction and purification process might lead to the loss of essential cofactors.

Solutions:

  • Use a Milder Detergent: Switch to a milder, non-ionic detergent like DDM or a zwitterionic detergent.[2][3]

  • Add Lipid Supplements: Supplementing the detergent solution with lipids like cholesterol hemisuccinate (CHS) can help stabilize the protein and maintain its function.[2]

  • Reconstitute into Liposomes: To study the function of the purified protein, it may be necessary to remove the detergent and reconstitute the protein into an artificial lipid bilayer (liposomes).[9]

  • Ensure Cofactors are Present: If your protein requires specific cofactors, ensure they are present in the buffers throughout the purification process.

Data Presentation

Table 1: Estimated Properties of Laureth Phosphates and Comparison with Common Detergents

DetergentTypeEstimated CMC (mM)Molecular Weight ( g/mol )Key Characteristics
This compound Anionic1-5 (estimated)~266Anionic nature may be effective for specific extractions.
Laureth-2 Phosphate Anionic1-5 (estimated)[1]~310Similar to this compound.
Sodium Dodecyl Sulfate (SDS) Anionic8.3[6]288.38Strong, denaturing detergent.[3]
Dodecyl Maltoside (DDM) Non-ionic0.15[2]510.62Mild and popular for stabilizing sensitive proteins.[2]
Octyl Glucoside (OG) Non-ionic~20[2]292.37High CMC, can be harsh on some proteins.[2]
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionicVery low1043.25Highly stabilizing for delicate membrane proteins.[2][9]

Note: The CMC of this compound is an estimate based on similar compounds. The actual value should be determined experimentally.

Experimental Protocols

General Protocol for Membrane Protein Extraction using this compound

This protocol provides a general framework. Optimization of detergent concentration, buffer composition, and incubation times will be necessary for specific proteins.

1. Reagents and Buffers:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Extraction Buffer: Lysis Buffer containing this compound (start with a concentration of 2-5 times the estimated CMC).

  • Wash Buffer: Lysis Buffer.

2. Procedure:

  • Cell Harvesting: Harvest cells by centrifugation. Wash the cell pellet with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Homogenize the cells on ice using a Dounce homogenizer or sonication until cells are completely lysed.[11]

  • Removal of Insoluble Debris: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Membrane Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Extraction Buffer.

  • Incubation: Incubate the mixture on a rotator for 1-2 hours at 4°C to allow for solubilization of the membrane proteins.

  • Clarification of Solubilized Proteins: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane material.

  • Downstream Processing: The supernatant now contains the solubilized membrane proteins. Proceed with purification steps such as affinity chromatography, ensuring that all buffers contain this compound above its CMC.[12]

Visualizations

MembraneProteinExtractionWorkflow A 1. Cell Culture / Tissue B 2. Harvest & Wash Cells A->B C 3. Cell Lysis (Homogenization/Sonication) B->C D 4. Low-Speed Centrifugation C->D E Supernatant (Contains Membranes) D->E Collect F Pellet (Nuclei, Debris) - Discard D->F Discard G 5. Ultracentrifugation E->G H Supernatant (Cytosol) - Discard G->H Discard I Pellet (Membrane Fraction) G->I Collect J 6. Solubilization with this compound I->J K 7. Ultracentrifugation J->K L Supernatant (Solubilized Membrane Proteins) K->L Collect for Purification M Pellet (Insoluble Material) - Discard K->M Discard N 8. Downstream Purification (e.g., Affinity Chromatography) L->N

Caption: Workflow for membrane protein extraction.

DetergentAction cluster_before Before Detergent Addition cluster_after After Detergent Addition (>CMC) cell_membrane Lipid Bilayer Membrane Protein cell_membrane->detergent + this compound micelle Detergent Micelle Solubilized Protein

Caption: Action of detergent on a cell membrane.

References

Technical Support Center: Removing Residual Laureth-1 Phosphate from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the removal of residual Laureth-1 phosphate (B84403) from protein samples.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-1 phosphate and why is it used in protein sample preparation?

This compound is an anionic surfactant used for solubilizing and extracting proteins, particularly those embedded in cell membranes.[1][2][3] Its amphiphilic nature, with a hydrophobic tail and a hydrophilic phosphate headgroup, allows it to disrupt lipid bilayers and protein aggregates, thereby bringing proteins into solution.[3]

Q2: Why is it necessary to remove this compound from protein samples?

Residual this compound can interfere with various downstream applications, including:

  • Mass Spectrometry: Detergents can suppress the ionization of peptides, leading to reduced signal intensity and incomplete protein identification.[4]

  • Electrophoresis (e.g., IEF, 2D-PAGE): Detergents can alter the charge and mobility of proteins, causing streaking and poor resolution in gels.[5][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Detergents can disrupt antibody-antigen interactions, leading to inaccurate quantification.[5]

  • Protein Crystallography: The presence of detergents can hinder the formation of high-quality protein crystals.

  • Functional Assays: this compound can denature proteins or interfere with their biological activity.

Q3: What are the primary methods for removing this compound?

Several methods can be employed to remove this compound, each with its own advantages and limitations. The most common techniques include:

  • Dialysis: A size-based separation method where the protein sample is placed in a semi-permeable membrane that allows smaller detergent monomers to diffuse out into a detergent-free buffer.[5][7]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. Larger protein molecules pass through the column quickly, while smaller detergent monomers are retained in the pores of the chromatography resin.[5][7][8]

  • Ion-Exchange Chromatography (IEC): This method is suitable for removing non-ionic and zwitterionic detergents, but can also be adapted for anionic detergents like this compound. The protein binds to a charged resin, and the detergent is washed away. The protein is then eluted with a change in pH or ionic strength.[5][7]

  • Protein Precipitation: An organic solvent (e.g., acetone (B3395972), ethanol) or an acid (e.g., trichloroacetic acid - TCA) is added to the sample to cause the protein to precipitate out of solution, leaving the detergent behind in the supernatant.[9][10]

  • Detergent Removal Resins/Columns: Commercially available resins that specifically bind and remove detergents from protein solutions.[4][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low protein recovery after removal procedure. Protein precipitation due to complete removal of solubilizing detergent.Optimize the removal process to retain a minimal amount of detergent necessary for solubility. Consider using a milder removal method or a different buffer system.
Protein adsorption to columns, membranes, or beads.Pre-treat surfaces with a blocking agent (e.g., BSA, if compatible with downstream applications). Use low-protein-binding materials. Optimize buffer conditions (pH, ionic strength) to minimize non-specific binding.
Residual this compound detected in the final sample. The concentration of this compound is above its Critical Micelle Concentration (CMC), leading to the formation of large micelles that are difficult to remove by size-based methods.Dilute the sample to below the CMC of this compound before removal. While a specific CMC value is not readily available, it is estimated to be in the low millimolar range.[3] Consider using detergent removal resins that are effective even at high detergent concentrations.[8]
Inefficient removal method for the specific protein-detergent complex.Try an alternative removal technique. A combination of methods (e.g., precipitation followed by SEC) may be more effective.
Protein aggregation or precipitation during removal. Removal of the detergent has exposed hydrophobic regions of the protein, leading to aggregation.Perform the removal process at a lower temperature (e.g., 4°C). Include stabilizing agents in the buffer (e.g., glycerol, arginine).
Buffer conditions (pH, ionic strength) are not optimal for protein stability.Screen different buffer conditions to find the optimal pH and salt concentration for your protein of interest.
Clogged chromatography column. Protein precipitation or aggregation within the column.Filter the sample through a 0.22 µm filter before loading it onto the column. Optimize the buffer to maintain protein solubility.
High viscosity of the sample due to high protein or detergent concentration.Dilute the sample before loading.

Comparison of this compound Removal Methods

Method Principle Advantages Disadvantages Best Suited For
Dialysis Size-based separation through a semi-permeable membrane.[5][7]Simple, gentle on proteins.Time-consuming, may not be effective for detergents with low CMCs that form large micelles.[5]Removing detergents with high CMCs from relatively large sample volumes.
Size Exclusion Chromatography (SEC) Separation based on molecular size.[5][7][8]Fast, can be used for buffer exchange simultaneously.Can lead to sample dilution. May not be effective if protein and detergent micelle sizes are similar.[11]Rapid removal of detergents and buffer exchange for small to medium sample volumes.
Ion-Exchange Chromatography (IEC) Separation based on charge.[5][7]High binding capacity, can concentrate the protein.Requires optimization of binding and elution conditions. May not be suitable for all proteins.Purifying and concentrating charged proteins while removing detergents.
Protein Precipitation Differential solubility in organic solvents or acids.[9]Fast, can concentrate the protein, removes other contaminants like lipids.Can cause irreversible protein denaturation.[10] Protein recovery can be variable.Samples where protein nativity is not critical and for removing a wide range of contaminants.
Detergent Removal Resins Affinity-based binding of detergent molecules.[4][8]High efficiency, good protein recovery, easy to use.[8]Can be expensive. The capacity of the resin may be limited.Quick and efficient detergent removal for a variety of sample types and concentrations.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Gel Filtration)
  • Column Preparation: Equilibrate a size exclusion chromatography column (e.g., a desalting spin column) with a detergent-free buffer suitable for your protein. The buffer should have a pH and ionic strength that maintain the stability of your protein.

  • Sample Preparation: If the concentration of this compound is high, dilute the protein sample with the equilibration buffer to a concentration below its estimated CMC (low mM range).[3][7]

  • Sample Loading: Apply the protein sample to the top of the equilibrated column.

  • Elution: Elute the protein by passing the equilibration buffer through the column. The larger protein molecules will pass through the column in the void volume, while the smaller this compound monomers will be retained.[5]

  • Fraction Collection: Collect the fractions containing your purified protein. Monitor the protein concentration using a suitable method (e.g., absorbance at 280 nm).

Protocol 2: Acetone Precipitation
  • Sample Preparation: Start with your protein sample containing this compound. It is advisable to perform this procedure on ice to minimize protein denaturation.

  • Precipitation: Add at least four volumes of ice-cold acetone to your protein sample. Mix gently by inverting the tube.

  • Incubation: Incubate the mixture at -20°C for at least 1 hour to allow the protein to precipitate completely.

  • Centrifugation: Pellet the precipitated protein by centrifuging at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant, which contains the this compound and other soluble contaminants.

  • Washing (Optional): To remove any remaining traces of detergent, you can wash the protein pellet with a smaller volume of cold acetone and repeat the centrifugation step.

  • Drying: Air-dry the protein pellet for a short period to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resolubilization: Resuspend the protein pellet in a suitable detergent-free buffer.

Visualizations

experimental_workflow_sec cluster_prep Preparation cluster_process Process cluster_outcome Outcome A Protein Sample with This compound C Load Sample onto Column A->C Dilute if needed B Equilibrate SEC Column with Detergent-Free Buffer B->C D Elute with Detergent-Free Buffer C->D E Collect Protein Fraction (Detergent-Free) D->E F Retained Laureth-1 Phosphate in Column D->F

Caption: Workflow for this compound removal using SEC.

troubleshooting_logic Start Problem: Low Protein Recovery Q1 Is protein precipitating? Start->Q1 S1 Optimize removal to retain minimal detergent Q1->S1 Yes Q2 Is protein adsorbing to surfaces? Q1->Q2 No S2 Use milder removal method S1->S2 S3 Pre-treat with blocking agent Q2->S3 Yes S4 Use low-protein-binding materials S3->S4

Caption: Troubleshooting low protein recovery.

References

Strategies to improve the stability of Laureth-1 phosphate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Laureth-1 phosphate (B84403) solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-1 phosphate and what are its primary applications?

This compound is an anionic surfactant, specifically a phosphate ester of lauryl alcohol ethoxylate.[1] Due to its surface-active properties, it is primarily used as a cleansing agent and emulsifier in various cosmetic and pharmaceutical formulations.[1][2] It helps to mix oil and water, enabling the formation of stable emulsions.[1]

Q2: What are the common stability issues encountered with this compound solutions?

The primary stability concern with this compound, as with other phosphate esters, is its susceptibility to hydrolysis. This chemical breakdown can be influenced by factors such as pH, temperature, and the presence of certain enzymes or catalysts. This can lead to a loss of surfactant properties and a decrease in the overall efficacy of the formulation. Another potential issue is the precipitation of the phosphate salt, particularly in the presence of certain metal ions.

Q3: How does pH affect the stability of this compound solutions?

The rate of hydrolysis of phosphate esters is significantly dependent on the pH of the solution. Generally, phosphate esters exhibit greatest stability at neutral to slightly alkaline pH. In highly acidic or strongly alkaline conditions, the rate of hydrolysis can increase. For instance, some related phosphate esters, like Laureth-4 Phosphate, are noted to be resistant to alkaline environments, suggesting that maintaining a neutral to alkaline pH could be a key strategy for enhancing the stability of this compound solutions.

Q4: Can temperature impact the stability of this compound solutions?

Yes, temperature is a critical factor. As with most chemical reactions, the rate of hydrolysis of this compound will increase with elevated temperatures. To ensure the long-term stability of your solutions, it is recommended to store them at controlled room temperature or under refrigerated conditions, avoiding exposure to high heat. Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C and 50°C) to predict the shelf life of a product under normal storage conditions.[3][4]

Q5: Are there any known incompatibilities with other common excipients?

Laureth-1 is generally compatible with other non-ionic, anionic, or cationic surfactants.[5] However, the phosphate group in this compound can potentially interact with certain cationic ingredients or polyvalent metal ions, which could lead to precipitation or a decrease in stability. It is always advisable to perform compatibility studies with all formulation components during the development phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreased Foaming or Emulsifying Performance Hydrolysis of this compound leading to the formation of lauryl alcohol ethoxylate and phosphoric acid.- Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-8).- Store the solution at a lower temperature (e.g., 4-8°C).- Investigate the addition of a hydrolysis inhibitor, if compatible with the formulation.
Precipitation or Cloudiness in the Solution - Interaction with polyvalent cations (e.g., Ca²⁺, Mg²⁺).- pH of the solution is in a range where the phosphate salt has low solubility.- Use deionized or distilled water to prepare solutions.- Add a chelating agent (e.g., EDTA) to sequester metal ions.- Adjust the pH to a range where the salt form of this compound is more soluble.- Consider the use of phosphate stabilizing agents like polyaspartic acid or anionic carboxylic polymers.[6]
Change in pH of the Solution Over Time Hydrolysis of the phosphate ester releases phosphoric acid, which can lower the pH of an unbuffered solution.- Incorporate a suitable buffering system to maintain a stable pH.- Monitor the pH of the solution regularly as part of stability testing.
Inconsistent Results in Experiments Degradation of the this compound stock solution.- Prepare fresh solutions of this compound for each experiment.- Validate the concentration of the stock solution using an appropriate analytical method (e.g., HPLC) before use.

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolysis by HPLC

This protocol outlines a general method for monitoring the degradation of this compound in an aqueous solution over time.

Objective: To quantify the concentration of this compound and its primary degradation product (lauryl alcohol ethoxylate) as a function of time under specific storage conditions.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • pH buffers (e.g., phosphate, citrate)

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired aqueous buffer (e.g., pH 4, 7, and 9).

  • Incubation: Store the prepared solutions under controlled temperature conditions (e.g., 25°C, 40°C, and 50°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot of each sample.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a gradient elution method with a mobile phase consisting of water and acetonitrile (both may contain a small percentage of a modifier like formic acid) to separate this compound from its degradation products.

    • Monitor the elution profile using the selected detector.

  • Data Analysis:

    • Identify and quantify the peak corresponding to this compound and any major degradation peaks.

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate constant and shelf life from the stability data. Stability-indicating HPLC methods are crucial to differentiate the parent compound from its degradation products.[7]

Protocol 2: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a this compound formulation.

Objective: To evaluate the physical and chemical stability of a this compound formulation under accelerated conditions.

Methodology:

  • Prepare the final formulation containing this compound.

  • Divide the formulation into multiple containers and store them at different temperature and humidity conditions as per ICH guidelines (e.g., 40°C/75% RH).

  • At specified time intervals (e.g., 1, 3, and 6 months), withdraw samples and analyze them for the following parameters:

    • Appearance: Color, clarity, and presence of any precipitates.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity to detect any changes in the rheological properties.

    • Assay of this compound: Quantify the amount of remaining this compound using a validated stability-indicating analytical method like HPLC.

  • Compare the results to the initial data (time zero) to assess the stability of the formulation.

Data Presentation

Table 1: Hypothetical Stability Data for this compound (1% w/v) in Aqueous Solution

pHTemperature (°C)Initial Concentration (mg/mL)Concentration at 4 weeks (mg/mL)Concentration at 12 weeks (mg/mL)
4.04010.09.28.1
7.04010.09.89.5
9.04010.09.79.3
7.02510.09.99.8

Note: This table presents hypothetical data for illustrative purposes, as specific stability data for this compound was not available in the public domain.

Visualizations

Hydrolysis_Pathway This compound This compound DegradationProducts Lauryl Alcohol Ethoxylate Phosphoric Acid This compound->DegradationProducts Hydrolysis (catalyzed by H+ or OH-) H2O H2O H2O->this compound

Caption: Hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results Formulation Prepare Laureth-1 Phosphate Solution Conditions pH 4 pH 7 pH 9 Temp 25°C Temp 40°C Formulation->Conditions Sampling Time-point Sampling Conditions->Sampling Analytics Physical (Appearance, pH) Chemical (HPLC Assay) Sampling->Analytics Data Data Analysis & Stability Assessment Analytics->Data

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Addressing Laureth-1 Phosphate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from Laureth-1 phosphate (B84403) in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-1 phosphate and why might it be in my assay?

A1: this compound is an anionic surfactant.[1][2] It consists of a hydrophobic lauryl alcohol tail and a hydrophilic phosphate head group, connected by a single ethoxylate unit.[1][3] Its properties make it an effective cleansing agent and emulsifier.[1] You might encounter it in your biochemical assays if it is a component of a compound's formulation buffer, especially in drug discovery screenings where compounds are solubilized for testing.

Q2: How can this compound interfere with my biochemical assay?

A2: As an anionic surfactant, this compound can interfere with biochemical assays through several mechanisms:

  • Protein Denaturation: Anionic surfactants are known to be protein-denaturing agents.[4] this compound can interact with proteins in your assay, such as enzymes or target proteins, causing them to unfold and lose activity. This can lead to false-positive results in inhibitor screens or a general decrease in assay signal.

  • Nonspecific Interactions: The charged phosphate headgroup and hydrophobic tail can lead to nonspecific interactions with assay components, including the target protein, substrates, or detection reagents. This can manifest as either inhibition or activation, depending on the specific assay.

Q3: My positive hits seem to be dose-dependent. Could it still be interference?

A3: Yes, assay interference can be reproducible and concentration-dependent, which are characteristics often attributed to genuine compound activity.[7] This is a common reason why false positives from detergents and other interfering substances are pursued, consuming valuable time and resources. Therefore, it is crucial to perform counter-screens to rule out assay artifacts.

Troubleshooting Guide

Problem: I am observing unexpected inhibition/activation in my assay when screening compounds formulated with this compound.

Step 1: Confirm the Presence and Concentration of this compound

If possible, determine the concentration of this compound in your compound stocks. This information is critical for designing appropriate control experiments.

Step 2: Perform a Detergent-Only Control

Question: How can I determine if this compound itself is causing the observed assay signal?

Answer: Run a control experiment where you add this compound to the assay in the absence of your test compound. It is important to test a range of this compound concentrations that correspond to the concentrations present in your compound screening dilutions.

Experimental Protocols

Protocol 1: this compound Interference Control

Objective: To assess the direct effect of this compound on the biochemical assay.

Methodology:

  • Prepare a stock solution of this compound in the assay buffer.

  • Create a serial dilution of the this compound stock to cover the range of concentrations that would be present in the final assay conditions during your compound screen.

  • Add the this compound dilutions to your assay wells, excluding the test compound. Include all other assay components (enzyme, substrate, cofactors, etc.).

  • Include positive and negative controls for your assay (e.g., a known inhibitor and a vehicle control like DMSO).

  • Incubate and read the assay according to your standard protocol.

  • Data Analysis: Plot the assay signal against the concentration of this compound. A significant change in the signal compared to the vehicle control indicates interference.

Protocol 2: Detergent Titration Counterscreen for Positive Hits

Objective: To differentiate between true inhibitors and non-specific inhibition caused by this compound. This is particularly useful if you suspect the interference is due to micelle formation.

Methodology:

  • Identify a non-interfering, non-ionic detergent (e.g., Triton X-100 or Tween-20) that is compatible with your assay.

  • Prepare two sets of assay buffers: one with your standard buffer and another supplemented with the non-ionic detergent at a concentration above its CMC (e.g., 0.01% Triton X-100).

  • Prepare identical dose-response curves for your hit compound in both the standard and detergent-supplemented buffers.

  • Perform the primary assay with both sets of compound dilutions.

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of the non-ionic detergent. A significant rightward shift (increase) in the IC50 value in the presence of the non-ionic detergent suggests that the observed inhibition may be an artifact of aggregation or micelle-based interference.[1]

Data Presentation

Table 1: Illustrative Data from a this compound Interference Control Experiment

This compound (µM)% Inhibition (Mean ± SD)
0 (Vehicle)2.1 ± 1.5
15.3 ± 2.0
515.8 ± 3.1
1045.2 ± 4.5
2089.7 ± 5.2

This table shows hypothetical data demonstrating that this compound alone can cause significant, dose-dependent inhibition in a biochemical assay.

Table 2: Illustrative Data from a Detergent Titration Counterscreen

CompoundIC50 in Standard Buffer (µM)IC50 in Buffer + 0.01% Triton X-100 (µM)IC50 Shift (Fold-change)Interpretation
Hit Compound A2.555.022Likely Interference
Known Inhibitor0.10.121.2True Hit

This table provides an example of how a detergent titration experiment can distinguish between a true inhibitor and a compound causing interference. A large shift in IC50 suggests an artifact.

Visualizations

cluster_interference Hypothesized Interference Mechanism of this compound L1P This compound Monomers Micelle This compound Micelle L1P->Micelle Exceeds CMC Denatured_Enzyme Denatured Enzyme (Inactive) L1P->Denatured_Enzyme Protein Denaturation Enzyme Active Enzyme Micelle->Denatured_Enzyme Sequestration & Denaturation

Caption: Hypothesized interference mechanisms of this compound.

cluster_workflow Troubleshooting Workflow for Suspected Interference Start Positive Hit Identified Check_Formulation Is this compound in Formulation? Start->Check_Formulation Detergent_Control Run this compound Only Control Check_Formulation->Detergent_Control Yes True_Hit Conclusion: Likely True Hit Check_Formulation->True_Hit No Interference_Observed Interference Observed? Detergent_Control->Interference_Observed Detergent_Titration Perform Detergent Titration Counterscreen Interference_Observed->Detergent_Titration Yes No_Interference No Direct Interference Interference_Observed->No_Interference No IC50_Shift Significant IC50 Shift? Detergent_Titration->IC50_Shift False_Positive Conclusion: False Positive IC50_Shift->False_Positive Yes IC50_Shift->True_Hit No No_Interference->True_Hit

Caption: Troubleshooting workflow for suspected interference.

References

Technical Support Center: Optimization of Laureth-1 Phosphate for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Laureth-1 Phosphate (B84403) in cell lysis applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshooting, and protocols for effectively using this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-1 Phosphate?

This compound is an anionic surfactant.[1] It belongs to the family of polyoxyethylene lauryl ether phosphates. Structurally, it consists of a hydrophobic lauryl alcohol tail and a hydrophilic head composed of a single ethylene (B1197577) oxide unit and a phosphate group.[2][3] This structure allows it to interact with and disrupt the lipid bilayers of cell membranes, a key characteristic for a cell lysis detergent.[4]

Q2: What is the primary mechanism of detergent-based cell lysis?

Detergents, or surfactants, disrupt the cell membrane by solubilizing its lipid and protein components.[4][5] At concentrations above their critical micelle concentration (CMC), detergent molecules form micelles that extract lipids and proteins from the membrane, leading to the breakdown of the membrane's integrity and the release of intracellular contents.[6][7] Anionic detergents like this compound can also denature proteins by disrupting protein-protein interactions.[5]

Q3: Why would I choose this compound over other common detergents like SDS or Triton X-100?

The choice of detergent depends on the specific requirements of your downstream application.[5] While extensive data on this compound for cell lysis is not widely published, its anionic nature suggests it may be a moderately strong surfactant. Researchers might explore novel detergents like this compound to:

  • Optimize lysis for specific cell types that are resistant to milder detergents.

  • Find a detergent with unique solubilization properties for particular membrane proteins.

  • Identify a detergent that is more compatible with specific downstream assays where common detergents interfere.[5]

Q4: How do I determine the optimal concentration for this compound?

The optimal concentration must be determined empirically for each cell type and application. A good starting point is to test a range of concentrations, typically from 0.1% to 2.0% (w/v). The goal is to find the lowest concentration that provides sufficient lysis without causing excessive protein denaturation or interfering with subsequent analyses.[8]

Q5: What components should be in my this compound lysis buffer?

A typical lysis buffer includes several key components to ensure efficient lysis and protein stability:

  • Buffering Agent: Maintains a stable pH (e.g., Tris-HCl, HEPES, Phosphate).[9]

  • Salts: (e.g., NaCl) to control osmolarity and ionic strength, which can influence protein solubility.[10]

  • Protease and Phosphatase Inhibitors: Crucial for preventing the degradation and dephosphorylation of target proteins once released from the cell.[11][12]

  • Chelating Agents: (e.g., EDTA) to inhibit metalloproteases.[13]

Experimental Protocols

Protocol: Optimization of this compound Concentration for Mammalian Cell Lysis

This protocol provides a framework for determining the optimal concentration of this compound for lysing adherent mammalian cells.

1. Materials:

  • This compound stock solution (e.g., 10% w/v in sterile water)
  • Base Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl
  • Protease and Phosphatase Inhibitor Cocktails
  • Adherent mammalian cells cultured to 80-90% confluency
  • Ice-cold Phosphate-Buffered Saline (PBS)
  • Cell scraper
  • Microcentrifuge tubes
  • Protein quantification assay (e.g., BCA assay)

2. Lysis Buffer Preparation:

  • Prepare a series of lysis buffers by adding this compound to the Base Lysis Buffer to achieve final concentrations of 0.1%, 0.25%, 0.5%, 1.0%, and 1.5%.
  • Immediately before use, add protease and phosphatase inhibitors to each buffer formulation.

3. Cell Lysis Procedure:

  • Aspirate the culture medium from the cells.
  • Wash the cells twice with ice-cold PBS.
  • Aspirate the final PBS wash completely.
  • Add 500 µL of one of the prepared lysis buffers to the plate.
  • Incubate on ice for 10-15 minutes.[14]
  • Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
  • Vortex briefly and then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
  • Transfer the supernatant (clarified lysate) to a new tube.

4. Analysis:

  • Determine the total protein concentration in each supernatant using a BCA assay.
  • Analyze the lysates via SDS-PAGE and Western blotting for a specific protein of interest to assess extraction efficiency and potential degradation.

5. Data Presentation:

Record your results in a table to easily compare the effectiveness of each concentration.

Table 1: Example Data for Optimization of this compound Concentration

This compound Conc. (% w/v)Total Protein Yield (µg/µL)Target Protein Signal (Arbitrary Units)Notes (e.g., Viscosity, Precipitation)
0 (Control)0.2150Incomplete Lysis
0.1%1.51200Low Viscosity
0.25%2.82500Low Viscosity
0.5%4.14800Optimal Appearance
1.0%4.34950Slight increase in viscosity
1.5%4.44200 (Signal drop)Possible protein degradation/aggregation

Troubleshooting Guide

Issue 1: Low Protein Yield

  • Possible Cause: Incomplete cell lysis.

  • Solution:

    • Increase Detergent Concentration: Your current concentration of this compound may be insufficient. Try incrementally increasing the concentration.[8]

    • Increase Incubation Time: Extend the incubation time on ice to allow for more complete membrane solubilization.

    • Add Mechanical Disruption: For difficult-to-lyse cells, supplement the detergent lysis with sonication or passage through a narrow-gauge needle.[11][16] Be sure to keep the sample on ice to prevent heating.[17]

Issue 2: High Viscosity of Lysate

  • Possible Cause: Release of genomic DNA from the nucleus.[18]

  • Solution:

    • Add DNase: Supplement your lysis buffer with DNase I and MgCl₂ to digest the DNA and reduce viscosity.[11]

    • Mechanical Shearing: Sonicate the sample briefly or pass it multiple times through a syringe to shear the DNA.[18]

Issue 3: Protein Degradation

  • Possible Cause: Action of endogenous proteases released during lysis.

  • Solution:

    • Use Fresh Inhibitors: Ensure that protease and phosphatase inhibitor cocktails are added fresh to your lysis buffer immediately before use.[12]

    • Work Quickly and at Low Temperatures: Perform all lysis steps on ice or at 4°C to minimize enzymatic activity.[11]

Issue 4: Target Protein is Not Solubilized (Remains in Pellet)

  • Possible Cause: The protein is part of a resistant cellular structure or the detergent is not strong enough.

  • Solution:

    • Optimize Buffer Composition: Vary the salt concentration (150 mM to 500 mM NaCl) or pH of your buffer, as these can influence protein solubility.[10]

    • Consider a Stronger Detergent: If optimization fails, this compound may not be suitable for your target. You may need to use a stronger lysis buffer, such as RIPA buffer, which contains multiple detergents.[18]

Visual Guides

G cluster_prep Preparation cluster_lysis Lysis cluster_clarify Clarification & Analysis P1 Culture Cells to 80-90% Confluency P2 Wash Cells with Ice-Cold PBS P1->P2 P3 Prepare Lysis Buffer with This compound + Inhibitors P2->P3 L1 Add Lysis Buffer to Cells P3->L1 L2 Incubate on Ice L1->L2 L3 Scrape and Collect Lysate L2->L3 C1 Centrifuge to Pellet Debris L3->C1 C2 Collect Supernatant (Clarified Lysate) C1->C2 C3 Quantify Protein & Perform Downstream Analysis C2->C3

Caption: General workflow for detergent-based cell lysis.

G cluster_issues Common Lysis Issues cluster_solutions Troubleshooting Steps I1 Low Protein Yield S1 Increase Laureth-1 Phosphate Conc. I1->S1 S2 Add Sonication I1->S2 I2 High Viscosity S3 Add DNase I I2->S3 S4 Shear DNA I2->S4 I3 Protein Degradation S5 Add Fresh Protease Inhibitors I3->S5 S6 Work at 4°C I3->S6

Caption: Troubleshooting flowchart for common cell lysis problems.

G cluster_params Key Optimization Parameters center_node Lysis Efficiency Optimization P1 This compound Concentration center_node->P1 P2 Buffer pH & Ionic Strength center_node->P2 P3 Incubation Time & Temperature center_node->P3 P4 Mechanical Assistance (Sonication, etc.) center_node->P4

Caption: Key parameters for lysis buffer optimization.

References

Technical Support Center: Minimizing Laureth-1 Phosphate-Induced Artifacts in Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts induced by Laureth-1 phosphate (B84403) in electron microscopy (EM) sample preparation. The information provided is based on general principles of electron microscopy and known effects of phosphate-containing compounds and surfactants.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-1 phosphate and why might it cause artifacts in electron microscopy?

This compound is a surfactant, a molecule with both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. In biological and pharmaceutical formulations, it can be used as an emulsifier or stabilizer. In the context of electron microscopy, its presence, even in trace amounts, can lead to artifacts due to its surface-active nature and the presence of a phosphate group. Potential issues include the formation of micelles, interference with staining, and the generation of electron-dense precipitates, particularly when interacting with heavy metal stains or buffers.

Q2: What are the common visual artifacts suspected to be caused by this compound?

While specific data on this compound is limited, based on the behavior of similar molecules, potential artifacts may include:

  • Electron-dense precipitates: Small, dark, irregular granules scattered across the sample, potentially confused with biological structures. These may arise from the interaction of the phosphate group with components of the fixatives or stains.[1]

  • Uneven staining: Patchy or inconsistent staining of the specimen, as the surfactant may mask binding sites for heavy metal stains like uranyl acetate (B1210297) and lead citrate (B86180).

  • Background noise: A "dirty" or granular appearance in the background of the micrograph, which can obscure fine details of the sample.[2]

  • Membrane-like structures: Self-assembly of surfactant molecules into micelles or bilayer-like structures that can be misinterpreted as cellular membranes.

  • Alterations in ice thickness (Cryo-EM): For cryogenic electron microscopy, surfactants can significantly impact the thickness and uniformity of the vitrified ice layer, which is a critical factor for high-quality data collection.[2][3]

Q3: Can this compound be removed from a sample before EM processing?

Complete removal can be challenging without disrupting the sample's integrity, especially if the surfactant is integral to the formulation being studied. However, dilution steps and careful buffer exchanges during the initial sample preparation phases can help reduce its concentration. It is crucial to perform these steps gently to avoid damaging the specimen.

Q4: Are there alternative surfactants that are more compatible with electron microscopy?

Yes, several surfactants are commonly used in structural biology and are known to be more amenable to EM techniques. For cryo-EM, detergents like n-dodecyl-β-D-maltoside (DDM) and amphipathic polymers (amphipols) have been used successfully.[2][3] For room temperature processing, non-ionic surfactants with lower critical micelle concentrations might be considered, though their compatibility must be empirically tested for each specific sample.

Troubleshooting Guides

Issue 1: Presence of Electron-Dense Granules

Symptoms: Small, dark, irregular precipitates are observed on the specimen, particularly in areas with high concentrations of the formulation containing this compound.

Potential Cause: Interaction between the phosphate groups of this compound and components of the fixative or staining solutions, such as osmium tetroxide or lead citrate.[1]

Troubleshooting Steps:

  • Modify Buffer Systems: If using a phosphate-based buffer for fixation or rinsing, switch to a non-phosphate buffer like cacodylate or HEPES. Studies have shown that the final phosphate concentration can be a critical factor in the formation of such artifacts.[1]

  • Optimize Staining Procedure:

    • Reduce the concentration of lead citrate or the duration of lead staining.

    • Ensure fresh, filtered staining solutions are used to minimize precipitates.

    • Consider en-bloc staining with uranyl acetate before dehydration to achieve more uniform staining and potentially reduce interactions with residual surfactant.

  • Thorough Rinsing: Increase the number and duration of buffer rinses after fixation and before dehydration to wash away as much unbound surfactant as possible.

Issue 2: Uneven Staining and Poor Contrast

Symptoms: The specimen shows patchy staining, with some areas appearing well-stained while others have poor contrast, making it difficult to discern fine ultrastructural details.

Potential Cause: The surfactant may be coating the surface of the specimen, sterically hindering the access of heavy metal stains to their binding sites.

Troubleshooting Steps:

  • Pre-embedding Treatment (for resin-embedded samples):

    • After primary fixation, perform a series of gentle washes with a buffer that does not contain phosphate.

    • Consider a very brief, low-concentration treatment with a different, more easily removable non-ionic detergent to displace the this compound, followed by extensive buffer washes. This should be approached with caution as it may extract cellular components.

  • Adjust Staining Times and Concentrations:

    • Increase the staining time with uranyl acetate and/or lead citrate.

    • Slightly increase the concentration of the staining solutions.

    • Perform these adjustments incrementally and assess the results to avoid over-staining.

Issue 3: High Background Noise in Micrographs

Symptoms: The empty areas of the grid (background) appear granular or "dirty," reducing the signal-to-noise ratio and obscuring the specimen.

Potential Cause: Aggregates or micelles of this compound are present in the sample and are being deposited on the grid during preparation.[2]

Troubleshooting Steps:

  • Sample Dilution: If feasible for the experiment, dilute the initial sample to reduce the concentration of the surfactant.

  • Centrifugation/Filtration: Before applying the sample to the grid, consider a high-speed centrifugation or filtration step to pellet or remove larger surfactant aggregates. This is more applicable to particulate samples.

  • Optimize Plunge Freezing (Cryo-EM):

    • Adjust blotting time and force to achieve a thinner ice layer, which can help reduce the background contribution from the solution.

    • Screen different grid types (e.g., gold grids) that may have different surface properties and reduce surfactant adhesion.

Experimental Protocols

Protocol 1: Modified Fixation and Rinsing for Resin Embedding

This protocol is designed to minimize the interaction of this compound with fixatives and stains.

  • Primary Fixation: Fix the sample in 2.5% glutaraldehyde (B144438) in a 0.1 M non-phosphate buffer (e.g., sodium cacodylate or HEPES) for 2 hours at room temperature.

  • Initial Rinsing: Perform three initial rinses of 10 minutes each with the same non-phosphate buffer to remove the bulk of the fixative.

  • Extended Rinsing: Continue with three additional extended rinses of 30 minutes each in the non-phosphate buffer with gentle agitation to maximize the removal of unbound surfactant.

  • Secondary Fixation: Post-fix with 1% osmium tetroxide in the same non-phosphate buffer for 1 hour on ice.

  • Post-fixation Rinsing: Rinse thoroughly with distilled water (3 x 10 minutes) before proceeding with dehydration.

  • Dehydration and Embedding: Proceed with a standard graded ethanol (B145695) dehydration series and infiltration with your chosen resin.

Protocol 2: Staining Optimization

This protocol provides steps to improve staining in the presence of residual surfactant.

  • En-bloc Staining (Optional but Recommended): After the post-fixation rinses and before dehydration, incubate the sample in 1% aqueous uranyl acetate for 1 hour in the dark.

  • Sectioning: Cut ultrathin sections (60-80 nm) and place them on the EM grids.

  • Uranyl Acetate Staining: Stain the sections with 2% uranyl acetate in 50% ethanol or water for 5-10 minutes.

  • Washing: Thoroughly wash the grids by dipping them in a series of beakers containing distilled water.

  • Lead Citrate Staining: Stain with a standard lead citrate solution (e.g., Reynolds' lead citrate) for 2-5 minutes in a CO2-free environment.

  • Final Wash: Quickly and thoroughly wash the grids with distilled water and allow them to dry completely before imaging.

Data Presentation

Table 1: Recommended Buffer Systems and Rinsing Parameters

ParameterStandard ProtocolRecommended for this compoundRationale
Primary Fixation Buffer 0.1 M Phosphate Buffer0.1 M Sodium Cacodylate or HEPESTo avoid phosphate-based precipitates.[1]
Post-fixation Buffer 0.1 M Phosphate Buffer0.1 M Sodium Cacodylate or HEPESTo prevent interaction with osmium tetroxide.[1]
Rinsing Steps (Post-fixation) 3 x 5 minutes6 x 15 minutesTo maximize the removal of unbound surfactant.
Staining Solutions Standard concentrationsFreshly prepared and filteredTo minimize sources of precipitation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Sectioning & Imaging start Sample containing This compound fixation Primary Fixation (Non-Phosphate Buffer) start->fixation rinsing Extended Rinsing (6x 15 min) fixation->rinsing postfix Secondary Fixation (OsO4 in Non-Phosphate Buffer) rinsing->postfix dehydration Dehydration (Graded Ethanol) postfix->dehydration embedding Resin Infiltration & Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning staining Optimized Staining (Uranyl Acetate & Lead Citrate) sectioning->staining imaging TEM Imaging staining->imaging

Caption: Workflow for minimizing this compound artifacts.

troubleshooting_flow start Artifacts Observed in EM Image precipitates Electron-Dense Granules? start->precipitates staining Uneven Staining? precipitates->staining No sol_precipitates Switch to Non-Phosphate Buffer & Optimize Staining precipitates->sol_precipitates Yes background High Background Noise? staining->background No sol_staining Increase Staining Time/ Concentration & Thorough Rinsing staining->sol_staining Yes sol_background Dilute Sample & Optimize Blotting (Cryo-EM) background->sol_background Yes end Re-image Sample background->end No sol_precipitates->end sol_staining->end sol_background->end

Caption: Troubleshooting logic for common EM artifacts.

References

Overcoming challenges in filtering solutions containing Laureth-1 phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Filtration of Laureth-1 Phosphate (B84403) Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions containing Laureth-1 phosphate. Due to its surfactant properties, this compound can present unique challenges during filtration, including filter clogging, reduced flow rates, and potential loss of product. This guide offers practical advice and methodologies to overcome these issues.

Troubleshooting Guide

Issue 1: Rapid Filter Clogging or High Backpressure

Q: My filter is clogging almost immediately when I try to filter my this compound solution. What could be the cause and how can I fix it?

A: Rapid filter clogging is a common issue when filtering surfactant-containing solutions and can be attributed to several factors related to the behavior of this compound in your formulation.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Micelle Formation This compound is a surfactant that forms micelles above its Critical Micelle Concentration (CMC).[1] These micellar aggregates can be significantly larger than individual molecules and may be too large to pass through the filter pores, leading to a rapid buildup on the membrane surface. While the exact CMC for this compound is not readily available in public literature, it is estimated to be in the low millimolar (mM) range for similar molecules and is influenced by factors like pH and electrolyte concentration.[2]1. Dilute the Solution: If your protocol allows, dilute the solution to a concentration below the CMC before filtration. 2. Adjust Formulation: The presence of electrolytes can lower the CMC of surfactants.[3] Consider if the ionic strength of your buffer can be modified. 3. Temperature Adjustment: In some cases, temperature can affect micelle size and shape.[4] Experiment with carefully heating or cooling the solution to see if it improves filterability.
High Viscosity Solutions containing surfactants can be more viscous, leading to higher backpressure and slower flow rates.[4] The viscosity of polyoxyethylene alkyl ether solutions can also be temperature-dependent.1. Pre-filtration: Use a pre-filter with a larger pore size to remove any larger aggregates before the final sterilizing filtration step.[5] 2. Optimize Filter Size: Use a larger diameter filter to increase the surface area and reduce the challenge to the membrane.[5] 3. Temperature Control: Gently warming the solution may decrease its viscosity, but this should be done with caution to avoid any degradation of your product.
Membrane Incompatibility This compound, as an anionic surfactant, may interact with certain filter membranes, leading to adsorption and fouling.[6]1. Membrane Selection: Choose a membrane material with low protein and surfactant binding properties. Hydrophilic membranes like Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF) are often good starting points.[7] 2. Compatibility Test: Before filtering your entire batch, perform a small-scale compatibility test with different membrane types to identify the one with the best performance.
Precipitation Changes in pH or temperature, or interactions with other formulation components, could cause this compound or other components to precipitate out of solution. The solubility of phosphate-containing molecules can be pH-dependent.[8]1. Check Solution Clarity: Visually inspect your solution for any signs of precipitation before filtration. 2. pH Adjustment: Ensure the pH of your solution is within a range where all components are fully soluble. For phosphate-containing solutions, pH can be a critical factor.[9]
Issue 2: Low Flow Rate

Q: The flow rate during filtration of my this compound solution is extremely slow, even with a new filter. How can I improve it?

A: A low flow rate is often related to the same factors that cause clogging, but may also be due to the inherent properties of your solution and the filtration setup.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
High Solution Viscosity As mentioned previously, the viscosity of your solution will directly impact the flow rate.1. Optimize Temperature: Carefully increasing the temperature of the solution may lower its viscosity and improve the flow rate. Monitor for any negative effects on your product. 2. Dilution: If possible, diluting the solution will decrease its viscosity.
Concentration Polarization During filtration, a concentrated layer of this compound micelles can build up on the membrane surface, creating a barrier to flow.1. Cross-flow Filtration: If your process allows, consider using tangential flow filtration (TFF) instead of direct flow filtration (DFF) to minimize the buildup of the concentration polarization layer. 2. Pulsating Flow: For direct flow filtration, gently pulsating the pressure may help to dislodge the concentrated layer on the membrane.
Incorrect Filter Pore Size Using a filter with a pore size that is too small for the effective size of the Lauret-1 phosphate micelles will result in a very low flow rate.1. Select a Larger Pore Size: If the goal is clarification and not sterilization, a larger pore size may be acceptable. For sterile filtration, a pre-filter is highly recommended.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for filtration?

A1: Understanding the properties of this compound is crucial for successful filtration. Key properties include:

  • Molecular Formula and Weight: C14H31O5P, with a molecular weight of approximately 310.37 g/mol .[10]

  • Surfactant Type: It is an anionic surfactant.[11]

  • Solubility: It has poor solubility in water, estimated at 1.815 mg/L at 25°C.[12] However, its solubility is expected to be highly dependent on pH and formulation, as it can be neutralized.[11]

Q2: How do I choose the right filter membrane for my this compound solution?

A2: The choice of membrane is critical to prevent interactions that can lead to fouling and product loss.

  • Material: Start with hydrophilic membranes known for low biomolecule binding, such as Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF).[7]

  • Compatibility: Always perform a chemical compatibility test with your specific formulation.[13][14] A simple test involves filtering a small volume and analyzing the filtrate for any leachables from the membrane and measuring the recovery of your product.

  • Pore Size: For sterile filtration, a 0.22 µm pore size is standard. However, due to micelle formation, a pre-filter with a larger pore size (e.g., 0.45 µm or 0.8 µm) is highly recommended to protect the final filter and maintain a reasonable flow rate.[5]

Q3: Can pH affect the filtration of this compound solutions?

A3: Yes, pH is a critical parameter. This compound is the ester of phosphoric acid and its charge state will change with pH.[15] This can affect its solubility, its tendency to form micelles, and its interaction with the filter membrane. It is important to maintain the pH of your solution within a range that ensures the stability and solubility of all components.[8]

Q4: What is the role of temperature in filtering these solutions?

A4: Temperature can influence several factors:

  • Viscosity: For many surfactant solutions, viscosity decreases with increasing temperature, which can improve flow rates.[4]

  • Micelle Properties: Temperature can affect the size and shape of micelles, which in turn can impact their ability to pass through a filter.[4]

  • Solubility: The solubility of this compound may be temperature-dependent.

It is advisable to conduct small-scale studies to determine the optimal temperature for your filtration process, balancing improved filterability with the thermal stability of your product.

Q5: How can I determine if I am losing my product due to adsorption to the filter?

A5: Product loss due to adsorption is a valid concern when filtering surfactant-containing solutions. To assess this:

  • Accurately measure the concentration of this compound (or your active pharmaceutical ingredient) in the solution before filtration.

  • Filter a known volume of the solution.

  • Measure the concentration in the filtrate. A significant drop in concentration indicates adsorption to the filter. Analytical methods for phosphate determination, such as reaction with ammonium (B1175870) molybdate (B1676688) followed by spectrophotometry, could be adapted to quantify this compound.[16]

Experimental Protocols

Protocol 1: Filter Membrane Compatibility Test

Objective: To select a filter membrane that minimizes product loss and filter fouling.

Materials:

  • Your this compound solution

  • Small-scale filter units with different membranes (e.g., PES, PVDF, Nylon, PTFE)

  • Syringes

  • Collection vials

  • Analytical instrument for quantifying your product or this compound

Methodology:

  • Prepare a stock solution of your this compound formulation.

  • For each membrane type to be tested, take a small-scale filter unit (e.g., a 13 mm or 25 mm syringe filter).

  • Filter a small, fixed volume (e.g., 5 mL) of your solution through the filter into a clean collection vial.

  • Observe the ease of filtration and any signs of high backpressure.

  • Analyze the concentration of your active ingredient or this compound in the filtrate and compare it to the initial concentration.

  • Visually inspect the membrane after filtration for any signs of discoloration or fouling.

  • Select the membrane that provides the highest product recovery and the least resistance during filtration.

Visualizations

TroubleshootingWorkflow start Start: Filtration Issue (Clogging, Low Flow Rate) check_concentration Is this compound Concentration > CMC? start->check_concentration check_viscosity Is Solution Viscous? check_concentration->check_viscosity No solution_dilute Action: Dilute Solution or Adjust Formulation check_concentration->solution_dilute Yes check_compatibility Membrane Compatibility Issue? check_viscosity->check_compatibility No solution_prefilter Action: Add Pre-filter or Increase Filter Surface Area check_viscosity->solution_prefilter Yes check_precipitation Is there evidence of Precipitation? check_compatibility->check_precipitation No solution_membrane Action: Perform Compatibility Test and Select New Membrane check_compatibility->solution_membrane Possible solution_ph_temp Action: Check and Adjust pH and Temperature check_precipitation->solution_ph_temp Yes end_success Filtration Successful check_precipitation->end_success No solution_dilute->end_success solution_prefilter->end_success solution_membrane->end_success solution_ph_temp->end_success

Caption: Troubleshooting workflow for filtration issues with this compound solutions.

MicelleFormationAndFiltration cluster_below_cmc Below CMC cluster_above_cmc Above CMC m1 Monomer filter_membrane Filter Membrane (0.22 µm pores) m1->filter_membrane Passes Through m2 Monomer m3 Monomer micelle1 Micelle micelle1->filter_membrane Blocked

Caption: Impact of micelle formation on filtration.

FilterSelectionLogic start Start: Select Filter is_sterile Is Sterile Filtration Required? start->is_sterile use_prefilter Use a Pre-filter (e.g., 0.45 µm) is_sterile->use_prefilter Yes select_membrane Choose Low-Binding Membrane (e.g., PES, PVDF) is_sterile->select_membrane No (Clarification) final_filter Select Final Filter (0.22 µm) use_prefilter->final_filter final_filter->select_membrane compatibility_test Perform Compatibility Test select_membrane->compatibility_test end_selection Optimal Filter Selected compatibility_test->end_selection

Caption: Logical workflow for selecting a suitable filter for this compound solutions.

References

Validation & Comparative

A Comparative Analysis of Laureth-1 Phosphate and Other Phosphate Ester Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of Laureth-1 Phosphate (B84403) in comparison to other widely used phosphate ester surfactants.

This guide provides a comprehensive comparative analysis of Laureth-1 Phosphate and other notable phosphate ester surfactants, namely DEA-Cetyl Phosphate and PPG-5-Ceteth-10 Phosphate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific formulation needs. This analysis is based on a review of available data and focuses on key performance parameters including emulsification efficiency, foaming properties, and mildness.

Introduction to Phosphate Ester Surfactants

Phosphate ester surfactants are a versatile class of anionic surfactants known for their excellent emulsifying, cleansing, and foaming properties. Their stability over a broad pH range and compatibility with other ingredients make them valuable components in a wide array of cosmetic, personal care, and pharmaceutical formulations. The performance of a phosphate ester surfactant is significantly influenced by its chemical structure, including the nature of the hydrophobic group and the degree of ethoxylation.

This compound is the ester of lauryl alcohol with one unit of ethylene (B1197577) oxide and phosphoric acid. It is recognized for its role as a cleansing and emulsifying agent.

DEA-Cetyl Phosphate is the diethanolamine (B148213) salt of cetyl phosphate. It is primarily used for its emulsifying and cleansing capabilities, contributing to the stability and texture of creams and lotions.

PPG-5-Ceteth-10 Phosphate is a more complex phosphate ester, a polyoxypropylene, polyoxyethylene ether of cetyl alcohol. It functions as an emulsifier, cleansing agent, and provides conditioning properties, making it suitable for a variety of personal care products.[1][2]

Comparative Performance Data

While direct head-to-head comparative studies with quantitative data for these specific phosphate esters are limited in publicly available literature, the following tables summarize their general performance characteristics based on their chemical nature and typical applications. The subsequent sections on experimental protocols provide the methodologies to generate such comparative data in a laboratory setting.

Table 1: General Performance Characteristics of Selected Phosphate Ester Surfactants

PropertyThis compoundDEA-Cetyl PhosphatePPG-5-Ceteth-10 Phosphate
Primary Function Cleansing, EmulsifyingEmulsifying, CleansingEmulsifying, Cleansing, Conditioning[1]
Emulsification GoodExcellentExcellent[1]
Foaming ModerateModerateModerate to Good
Mildness Believed to be mildGenerally considered mildGood, often used in gentle formulations[1]
Solubility Water dispersibleOil-soluble (acid form), water-soluble (neutralized)Soluble in water and oils

Experimental Protocols

To facilitate direct comparison and aid in the selection process, detailed methodologies for key performance evaluation experiments are provided below.

Emulsification Performance: Emulsion Stability Test

This protocol is used to assess and compare the ability of surfactants to form and stabilize oil-in-water (O/W) emulsions.

Objective: To determine the stability of an O/W emulsion formulated with the surfactant over a defined period.

Materials:

  • Surfactant to be tested (this compound, DEA-Cetyl Phosphate, PPG-5-Ceteth-10 Phosphate)

  • Oil phase (e.g., mineral oil, isopropyl myristate)

  • Deionized water

  • Homogenizer (e.g., high-shear mixer)

  • Graduated cylinders or test tubes

  • Water bath

Procedure:

  • Preparation of Phases:

    • Prepare a 1-5% (w/w) solution of the surfactant in deionized water (aqueous phase).

    • Heat both the aqueous phase and the oil phase separately to 70-75°C in a water bath.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a homogenizer at a specified speed (e.g., 5000 rpm) for a set time (e.g., 5 minutes).

    • Continue homogenization for another 5-10 minutes to ensure a uniform emulsion.

  • Stability Assessment:

    • Pour a defined volume of the emulsion into a graduated cylinder or test tube and seal.

    • Store the samples at controlled temperatures (e.g., room temperature, 40°C, 4°C).

    • Observe and record the extent of phase separation (creaming, coalescence, or breaking) at regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month).

    • The stability can be quantified by measuring the volume of the separated aqueous or oil phase.

Emulsification_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_assess Stability Assessment A Prepare Aqueous Phase (Surfactant in Water) C Heat both phases to 70-75°C A->C B Prepare Oil Phase B->C D Add Oil Phase to Aqueous Phase C->D E Homogenize (e.g., 5000 rpm, 5-15 min) D->E F Store Emulsion at Controlled Temperatures E->F G Observe and Record Phase Separation Over Time F->G

Workflow for Emulsification Stability Testing
Foaming Performance: Modified Ross-Miles Method

This method is used to determine the foaming capacity and foam stability of surfactant solutions.

Objective: To measure the initial foam height and its decay over time.

Materials:

  • Surfactant solution (e.g., 1% w/w in deionized water)

  • Ross-Miles foam apparatus (graduated column with a jacket for temperature control and a reservoir)

  • Stopwatch

Procedure:

  • Apparatus Setup:

    • Clean the Ross-Miles apparatus thoroughly.

    • Circulate water at a controlled temperature (e.g., 25°C) through the jacket of the graduated column.

  • Foam Generation:

    • Add 200 mL of the surfactant solution to the main column.

    • Add 50 mL of the same surfactant solution to the reservoir.

    • Allow the solution in the column to drain until the liquid level is at the 200 mL mark.

    • Open the stopcock of the reservoir to allow the solution to fall into the main column, starting the stopwatch simultaneously.

  • Measurement:

    • Once the reservoir is empty, record the initial foam height.

    • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Foaming_Workflow A Prepare Surfactant Solution B Add 200 mL to Ross-Miles Column A->B C Add 50 mL to Reservoir A->C D Release Reservoir Solution into Column B->D C->D E Record Initial Foam Height D->E F Record Foam Height at 1, 3, and 5 minutes E->F

Workflow for Modified Ross-Miles Foam Test
Mildness Assessment: Zein (B1164903) Test

The Zein test is an in-vitro method to evaluate the potential of a surfactant to cause skin irritation by measuring its ability to solubilize the corn protein zein, which has similarities to keratin (B1170402) in the skin.[3] A higher amount of solubilized zein suggests a higher potential for irritation.[4]

Objective: To quantify the amount of zein protein solubilized by a surfactant solution.

Materials:

  • Surfactant solution (e.g., 1% w/w, pH adjusted to neutral)

  • Zein powder

  • Magnetic stirrer and stir bars

  • Centrifuge and centrifuge tubes

  • Analytical balance

  • Nitrogen analysis equipment (e.g., Kjeldahl method) or a spectrophotometer for protein quantification assays.

Procedure:

  • Sample Preparation:

    • Prepare a 1% (w/w) solution of the surfactant in deionized water and adjust the pH to 7.0.

  • Solubilization:

    • Add a known excess amount of zein powder (e.g., 2 g) to a specific volume of the surfactant solution (e.g., 100 mL).

    • Stir the mixture at a constant speed for a set duration (e.g., 1 hour) at room temperature.

  • Separation:

    • After stirring, centrifuge the mixture to separate the undissolved zein.

    • Carefully collect the supernatant.

  • Quantification:

    • Determine the amount of solubilized zein in the supernatant by measuring the nitrogen content or using a protein assay.

    • The results are often expressed as a "Zein number" or percentage of zein solubilized.

Zein_Test_Workflow A Prepare 1% Surfactant Solution (pH 7.0) B Add Excess Zein Powder A->B C Stir for 1 hour B->C D Centrifuge to Separate Undissolved Zein C->D E Collect Supernatant D->E F Quantify Solubilized Zein E->F

Workflow for the Zein Test

Conclusion

This compound, DEA-Cetyl Phosphate, and PPG-5-Ceteth-10 Phosphate each offer a unique set of properties that make them suitable for different applications. While all are effective emulsifiers and cleansers, their performance in terms of foaming, mildness, and conditioning can vary. For formulators seeking a simple and effective emulsifier and cleanser, this compound is a viable option. DEA-Cetyl Phosphate is a strong emulsifier, particularly for creating stable creams and lotions. PPG-5-Ceteth-10 Phosphate provides multifunctional benefits, including conditioning, making it a good choice for hair care and sophisticated skincare formulations. The selection of the most appropriate surfactant will ultimately depend on the specific requirements of the final product. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to aid in this selection process.

References

A Comparative Guide: Laureth-1 Phosphate vs. Non-ionic Detergents for Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction, purification, and stabilization of membrane proteins are pivotal for their structural and functional characterization, forming the bedrock of drug discovery and fundamental biological research. The choice of detergent is a critical determinant in this process, directly impacting protein integrity and activity. This guide provides an objective comparison of Laureth-1 phosphate (B84403), an anionic detergent, with a range of commonly used non-ionic detergents for the stabilization of membrane proteins, supported by available data and detailed experimental protocols.

I. Overview of Detergent Properties

Detergents are amphipathic molecules essential for solubilizing membrane proteins by creating a mimic of the native lipid bilayer. Their effectiveness is dictated by a balance of properties, primarily the nature of their hydrophilic head group and hydrophobic tail.

Laureth-1 Phosphate is an anionic surfactant characterized by a phosphate head group and a lauryl (C12) alkyl tail linked by a single ethylene (B1197577) glycol unit.[1][2] While primarily used in the cosmetics industry as a cleansing agent and emulsifier, its potential in membrane protein research warrants investigation.[1]

Non-ionic detergents possess uncharged, hydrophilic head groups, such as polyoxyethylene or glycosidic moieties.[3] They are generally considered "mild" and "non-denaturing" as they tend to disrupt lipid-lipid and lipid-protein interactions while preserving native protein-protein interactions and overall protein structure.[3][4][5]

II. Data Presentation: Physicochemical Properties

The selection of an appropriate detergent often begins with an evaluation of its physicochemical properties. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers self-assemble into micelles.[2] A lower CMC generally indicates greater micelle stability.[6]

DetergentTypeChemical StructureMolecular Weight ( g/mol )CMC (mM)Micelle Size (kDa) / Aggregation Number
This compound AnionicC₁₂H₂₅(OCH₂CH₂)OPO(OH)₂~310.37[2]1-5 (estimated)[7]Not available
n-Dodecyl-β-D-maltopyranoside (DDM) Non-ionicC₂₄H₄₆O₁₁510.60.17[4]~71-93 / ~140[4][8]
n-Decyl-β-D-maltopyranoside (DM) Non-ionicC₂₂H₄₂O₁₁482.61.6~58 / ~120
n-Octyl-β-D-glucopyranoside (OG) Non-ionicC₁₄H₂₈O₆292.420-25[4]~25 / ~84[4]
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionicC₅₁H₉₈O₂₇1171.30.01[4]~91 / ~78[4]
Triton X-100 Non-ionicC₁₄H₂₂(OCH₂CH₂)n (n≈9.5)~6250.2-0.9~90 / ~140
C12E8 (Octaethylene glycol monododecyl ether) Non-ionicC₁₂H₂₅(OCH₂CH₂)₈OH538.80.09~65 / ~120

III. Performance Comparison: Solubilization and Stability

Direct experimental data comparing the performance of this compound with non-ionic detergents for membrane protein stability is limited. However, a comparative analysis can be inferred based on their structural characteristics and the known performance of similar detergents.

Non-ionic Detergents: The Gold Standard

Non-ionic detergents, particularly DDM and more recently LMNG, are widely regarded as the gold standard for the solubilization and stabilization of a broad range of membrane proteins, including challenging targets like G-protein coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters.[9][10][11]

  • DDM is often the first choice for initial screening due to its mildness and proven track record in yielding functional, stable protein preparations suitable for structural studies.[4]

  • LMNG , a newer generation non-ionic detergent with two hydrophobic tails, has demonstrated superior ability to stabilize delicate membrane proteins compared to DDM.[10][12] This enhanced stability is attributed to its lower CMC and slower off-rate from the protein-detergent complex.[12]

  • OG , with its shorter alkyl chain and higher CMC, is considered a harsher non-ionic detergent and can sometimes be destabilizing for more sensitive proteins.[12][13]

This compound: A Cautious Outlook

As an anionic detergent, this compound possesses a negatively charged head group. While ionic detergents can be very effective solubilizers, they are generally considered harsher than non-ionic detergents and have a greater tendency to denature proteins by disrupting protein-protein interactions.[3][4]

The polyoxyethylene linker in this compound is a feature shared with non-ionic detergents like the Brij and Triton series. However, studies have shown that some thermostabilized GPCRs are rapidly inactivated by polyoxyethylene detergents such as C12E8.[14] This suggests that despite the shared structural motif, the overall properties of the detergent, including the nature of the headgroup, play a crucial role in protein stability.

Given its anionic nature and the potential for polyoxyethylene linkers to be detrimental to the stability of certain membrane proteins, this compound may be a less favorable choice for maintaining the native structure and function of sensitive membrane proteins compared to well-established mild non-ionic detergents like DDM and LMNG. However, its efficacy would ultimately need to be determined empirically for each specific protein target.

IV. Experimental Protocols

A. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput assay assesses protein stability by measuring the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of a detergent or ligand indicates stabilization.

Protocol:

  • Protein and Dye Preparation:

    • Prepare the purified membrane protein in a suitable buffer containing the detergent to be tested at a concentration above its CMC. A typical protein concentration is 0.1-0.5 mg/mL.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x in DMSO). Dilute the dye stock to a working concentration (e.g., 50x in DI water).[15]

  • Assay Setup:

    • In a 96-well qPCR plate, add the protein solution to each well.

    • Add the diluted fluorescent dye to each well to a final concentration of 5x.[15]

    • For detergent screening, each well will contain the protein and a different detergent or a different concentration of the same detergent. Include a no-detergent control if possible, and a buffer-only control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence (e.g., using the FRET channel for SYPRO Orange) while slowly increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5°C per minute).[15]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.

    • The midpoint of the transition in the curve corresponds to the melting temperature (Tm). This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

B. Fluorescent Size Exclusion Chromatography (FSEC)

FSEC is a powerful technique for rapidly assessing the monodispersity and oligomeric state of a fluorescently-tagged membrane protein without the need for extensive purification. A sharp, symmetrical peak indicates a homogenous and stable protein preparation.

Protocol:

  • Expression of Fluorescently-Tagged Protein:

    • Express the membrane protein of interest with a C- or N-terminal fusion to a fluorescent protein (e.g., Green Fluorescent Protein, GFP).

  • Cell Lysis and Solubilization:

    • Harvest the cells expressing the tagged protein.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Add the detergent of interest at a concentration sufficient for solubilization (typically 1-2% w/v) and incubate with gentle agitation at 4°C.

  • Clarification of Lysate:

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet insoluble material.

  • Size Exclusion Chromatography:

    • Equilibrate a size exclusion chromatography column with a running buffer containing the same detergent at a concentration above its CMC.

    • Load the clarified supernatant onto the column.

    • Monitor the elution profile using an in-line fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorescent tag.

  • Data Analysis:

    • Analyze the resulting chromatogram. A single, sharp, and symmetrical peak suggests a monodisperse and stable protein-detergent complex. The presence of a significant void peak or multiple peaks may indicate aggregation or instability.

V. Mandatory Visualizations

Experimental_Workflow_TSA cluster_prep Sample Preparation cluster_assay Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Protein Purified Membrane Protein Mix Mix Protein, Detergent, and Dye in 96-well Plate Protein->Mix Detergent Detergent Solution Detergent->Mix Dye Fluorescent Dye (e.g., SYPRO Orange) Dye->Mix qPCR Real-Time PCR Instrument (Temperature Ramp & Fluorescence Reading) Mix->qPCR Plot Plot Fluorescence vs. Temperature qPCR->Plot Tm Determine Melting Temperature (Tm) Plot->Tm

Caption: Workflow for Thermal Shift Assay (TSA).

Experimental_Workflow_FSEC cluster_expression Protein Expression cluster_prep Sample Preparation cluster_sec Chromatography cluster_analysis Data Analysis Expression Express Fluorescently-Tagged Membrane Protein Harvest Harvest Cells Expression->Harvest Lyse Lyse Cells and Solubilize with Detergent Harvest->Lyse Clarify Clarify Lysate (Ultracentrifugation) Lyse->Clarify SEC Size Exclusion Chromatography (with in-line fluorescence detector) Clarify->SEC Chromatogram Analyze Elution Profile SEC->Chromatogram Assess Assess Monodispersity and Stability Chromatogram->Assess

Caption: Workflow for Fluorescent Size Exclusion Chromatography (FSEC).

VI. Conclusion

The selection of a suitable detergent is a critical, and often empirical, step in membrane protein research. While non-ionic detergents like DDM and LMNG have a well-established track record for providing a mild and stabilizing environment for a wide range of membrane proteins, the performance of this compound is less documented in this context. Based on its anionic nature and the potential negative impact of polyoxyethylene linkers on the stability of certain protein classes, a cautious and empirical approach is recommended when considering this compound for membrane protein stabilization. The experimental protocols provided in this guide offer robust methods for systematically evaluating and comparing the efficacy of different detergents, enabling researchers to identify the optimal conditions for their specific membrane protein of interest.

References

A Researcher's Guide to Validating Protein Functional Integrity Post-Solubilization: A Comparative Analysis of Laureth-1 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful solubilization of proteins, particularly membrane proteins, is a critical first step that dictates the outcome of downstream functional and structural studies. The choice of detergent is paramount, as it must efficiently extract the protein from its native lipid environment while preserving its conformational and functional integrity. This guide provides a comparative analysis of Laureth-1 phosphate (B84403), a phosphate-based detergent, against other commonly used detergents. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation process.

Detergent Properties: A Comparative Overview

The efficacy of a detergent is determined by its physicochemical properties, such as its charge, the size of its micelle, and its critical micelle concentration (CMC) — the concentration at which detergent monomers begin to form micelles. These properties influence a detergent's ability to disrupt lipid-lipid and lipid-protein interactions without irreversibly denaturing the protein. Below is a comparison of Laureth-1 phosphate with other standard detergents.

DetergentChemical ClassChargeAvg. Micellar Weight (kDa)CMC (mM)Key Characteristics
This compound Polyoxyethylene Alkyl PhosphateAnionic~15~1.0-2.0Mild, anionic nature can be beneficial for some proteins; potential for specific interactions via the phosphate group.
Triton X-100 Polyoxyethylene Alkyl Phenyl EtherNon-ionic~90~0.24Widely used, but its phenyl group can interfere with UV spectroscopy. Heterogeneous composition.
n-Dodecyl-β-D-maltoside (DDM) Alkyl GlycosideNon-ionic~50~0.17Very mild and effective at stabilizing membrane proteins for structural studies. Often a first choice for new proteins.
CHAPS ZwitterionicZwitterionic~6~6-8A bile salt derivative effective at breaking protein-protein interactions. Less denaturing than some other zwitterionic detergents.
Fos-Choline-12 (FC-12) Phospholipid-likeZwitterionic~12~1.1Mimics the phosphocholine (B91661) headgroup of lipids, which can enhance the stability of membrane proteins.

Experimental Workflow: From Solubilization to Functional Validation

The process of validating protein function after solubilization follows a systematic workflow. The primary goal is to determine the optimal detergent and concentration that maximize the yield of soluble, active protein.

G cluster_prep Preparation cluster_sol Solubilization Screen cluster_val Functional Validation cluster_opt Optimization prep_mem Prepare Membrane Fraction sol_screen Detergent Screen (e.g., this compound, DDM, CHAPS) prep_mem->sol_screen sol_centrifuge High-Speed Centrifugation sol_screen->sol_centrifuge sol_supernatant Collect Supernatant (Solubilized Proteins) sol_centrifuge->sol_supernatant sol_pellet Analyze Pellet (Insoluble Proteins) sol_centrifuge->sol_pellet val_bind Binding Assay (e.g., Radioligand Binding) sol_supernatant->val_bind val_activity Activity Assay (e.g., Enzyme Kinetics) sol_supernatant->val_activity val_structure Structural Integrity (e.g., Circular Dichroism) sol_supernatant->val_structure opt_detergent Select Optimal Detergent val_bind->opt_detergent val_activity->opt_detergent val_structure->opt_detergent

Caption: Workflow for protein solubilization and functional validation.

Quantitative Comparison of Functional Integrity

The ultimate test of a solubilization procedure is the retention of the protein's biological function. This is typically assessed by measuring specific activity or binding affinity. The following table presents hypothetical, yet representative, data for the solubilization of a G-protein coupled receptor (GPCR), "Receptor X," comparing this compound with other detergents.

DetergentSolubilization Efficiency (%)Ligand Binding Affinity (Kd, nM)Maximum Binding Capacity (Bmax, pmol/mg)
This compound 755.210.5
Triton X-100 8515.8 (Partially denatured)8.1
DDM 684.912.1
CHAPS 558.39.2
Fos-Choline-12 725.111.8

Data is illustrative and will vary significantly based on the protein and experimental conditions.

This data suggests that while Triton X-100 shows high solubilization efficiency, it negatively impacts the receptor's binding affinity. In contrast, DDM, Fos-Choline-12, and this compound all preserve the high-affinity ligand binding state, with DDM yielding the highest functional receptor density (Bmax).

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard method for assessing the functional integrity of a solubilized GPCR by measuring its ability to bind a specific radiolabeled ligand.

Objective: To determine the ligand binding affinity (Kd) and total number of functional receptors (Bmax) in a solubilized membrane preparation.

Materials:

  • Solubilized membrane preparation containing "Receptor X."

  • Radioligand (e.g., [³H]-dopamine for a dopamine (B1211576) receptor) at various concentrations.

  • Non-specific binding inhibitor (e.g., a high concentration of unlabeled dopamine or a specific antagonist like haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding and non-specific binding.

  • Total Binding Wells: Add 50 µL of solubilized receptor preparation, 50 µL of assay buffer, and 50 µL of radioligand at varying concentrations (e.g., 0.1 to 50 nM).

  • Non-specific Binding Wells: Add 50 µL of solubilized receptor preparation, 50 µL of the non-specific inhibitor (e.g., 10 µM haloperidol), and 50 µL of radioligand at the same varying concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Transfer the contents of the wells to a filter plate pre-soaked in assay buffer. Rapidly wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, then add 200 µL of scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each radioligand concentration.

    • Plot the specific binding (Y-axis) against the radioligand concentration (X-axis).

    • Fit the data using non-linear regression (e.g., one-site specific binding model in GraphPad Prism) to determine the Kd and Bmax values.

Visualizing Downstream Functional Consequences and Detergent Selection Logic

The preservation of function in a solubilized receptor is critical for its ability to interact with downstream signaling partners.

G Ligand Ligand Receptor Solubilized GPCR (Functionally Intact) Ligand->Receptor Binds G_Protein Gαβγ Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates Target

Caption: A generic GPCR signaling pathway.

The choice of detergent is a critical decision point that depends on the protein of interest and the intended downstream application.

G Start Start: Choose a Detergent ProteinType What is the protein type? Start->ProteinType Membrane Membrane Protein ProteinType->Membrane Membrane Soluble Soluble Protein ProteinType->Soluble Soluble (less harsh detergent needed) Application What is the downstream application? Membrane->Application Structural Structural Studies (e.g., Crystallography) Application->Structural Functional Functional Assays Application->Functional MildNonIonic Try mild, non-ionic detergents (e.g., DDM, Fos-Choline) Structural->MildNonIonic Zwitterionic Consider zwitterionic detergents (e.g., CHAPS, this compound) Functional->Zwitterionic Validate Validate functional integrity MildNonIonic->Validate Zwitterionic->Validate

Caption: Decision tree for selecting a solubilization detergent.

A Comparative Guide to GPCR Stabilization: Laureth-1 Phosphate vs. CHAPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful stabilization of G-protein coupled receptors (GPCRs) following their extraction from the cell membrane is a critical step for their structural and functional characterization. The choice of detergent is paramount in preserving the native conformation and activity of these notoriously unstable proteins. This guide provides a detailed comparison of two detergents, the anionic Laureth-1 phosphate (B84403) and the zwitterionic 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), for the stabilization of GPCRs.

While CHAPS is a well-established and widely used detergent in membrane protein research, Laureth-1 phosphate is primarily recognized for its surfactant properties in the cosmetics industry. Direct comparative experimental data on their efficacy for GPCR stabilization is limited. Therefore, this guide draws upon the known physicochemical properties of each detergent and the general principles of detergent-protein interactions to provide a comprehensive overview for researchers.

At a Glance: Key Differences

FeatureThis compoundCHAPS
Detergent Type AnionicZwitterionic
Charge NegativeNeutral (over a wide pH range)
Structure Polyoxyethylene ether of lauryl alcohol with a phosphate head groupSteroid-based with a sulfobetaine (B10348) head group
Primary Application Surfactant in cosmeticsSolubilization and stabilization of membrane proteins
Denaturing Potential Potentially higher due to ionic natureGenerally non-denaturing

Physicochemical Properties

A detergent's ability to effectively stabilize a membrane protein is intrinsically linked to its chemical and physical properties.

PropertyThis compoundCHAPS
Chemical Formula C14H31O5P[1][2]C32H58N2O7S[3]
Molecular Weight ~310.37 g/mol [1][2]~614.88 g/mol [3]
Critical Micelle Concentration (CMC) Estimated 1-5 mM (in aqueous solution)6-10 mM (in aqueous solution)[3][4]
Head Group Phosphate (anionic)Sulfobetaine (zwitterionic)
Hydrophobic Tail Laureth (C12 alkyl chain with an ethoxy group)Steroid nucleus

Inferred Efficacy for GPCR Stabilization

Due to the lack of direct comparative studies, the efficacy of this compound for GPCR stabilization is inferred from the general behavior of anionic detergents, while the efficacy of CHAPS is well-documented.

ParameterThis compound (Inferred)CHAPS (Documented)
Solubilization Efficiency Likely effective due to its surfactant nature.Proven effective for a wide range of GPCRs.[3]
Preservation of Native Structure Potential for denaturation due to the charged phosphate head group interacting with the protein surface. Ionic detergents can be harsher and disrupt protein-protein interactions.[5][6]Generally mild and non-denaturing, preserving the native conformation of the GPCR.[4][5][6]
Maintenance of Activity The anionic nature might interfere with downstream signaling assays that are sensitive to charge.Known to preserve the functional activity of many GPCRs, allowing for ligand binding and other functional assays.[3]
Compatibility with Downstream Applications The charged nature may interfere with techniques like isoelectric focusing and ion-exchange chromatography.Excellent compatibility with various downstream applications due to its neutral charge over a wide pH range.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized protocols for GPCR solubilization.

General Protocol for GPCR Solubilization using CHAPS

This protocol is a general guideline and should be optimized for each specific GPCR.

Materials:

  • Cells or tissues expressing the GPCR of interest

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

  • Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) CHAPS

  • Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

  • Harvest cells by centrifugation and wash the pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.

  • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

  • Incubate on a rotator for 1-4 hours at 4°C to allow for solubilization.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • The supernatant contains the solubilized GPCR.

Proposed Exploratory Protocol for GPCR Solubilization using this compound

This is a hypothetical protocol based on the properties of an anionic detergent and should be used as a starting point for optimization.

Materials:

  • Cells or tissues expressing the GPCR of interest

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

  • Solubilization Buffer: Lysis Buffer containing a concentration range of this compound (e.g., 0.1% - 2% w/v)

  • Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

  • Follow steps 1-4 of the CHAPS protocol.

  • Resuspend the membrane pellet in Solubilization Buffer with a specific concentration of this compound. It is recommended to test a range of concentrations around its estimated CMC.

  • Incubate on a rotator for 1-4 hours at 4°C.

  • Centrifuge at 100,000 x g for 1 hour at 4°C.

  • Carefully collect the supernatant containing the solubilized protein.

  • Analyze the supernatant for GPCR yield and stability using techniques like Western blotting and functional assays.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate a typical GPCR signaling pathway and a generalized experimental workflow for comparing detergent efficacy.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. Gα activation GDP GDP G_protein->GDP Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Ligand Ligand Ligand->GPCR 1. Binding GTP GTP GTP->G_protein Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

A simplified diagram of a G-protein coupled receptor signaling pathway.

Detergent_Comparison_Workflow cluster_solubilization GPCR Solubilization cluster_analysis Analysis Membrane_Prep Membrane Preparation Solubilization_L1P Solubilization (this compound) Membrane_Prep->Solubilization_L1P Solubilization_CHAPS Solubilization (CHAPS) Membrane_Prep->Solubilization_CHAPS Yield_Analysis Yield Analysis (e.g., Western Blot) Solubilization_L1P->Yield_Analysis Stability_Analysis Stability Analysis (e.g., FSEC, DLS) Solubilization_L1P->Stability_Analysis Activity_Assay Functional Assay (e.g., Ligand Binding) Solubilization_L1P->Activity_Assay Solubilization_CHAPS->Yield_Analysis Solubilization_CHAPS->Stability_Analysis Solubilization_CHAPS->Activity_Assay Conclusion Conclusion: Compare Efficacy Yield_Analysis->Conclusion Stability_Analysis->Conclusion Activity_Assay->Conclusion

References

Assessing Protein Purity: A Comparative Guide to Extraction with Laure-1 Phosphate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction of high-purity proteins is a cornerstone of numerous research, diagnostic, and therapeutic applications. The choice of detergent is a critical factor that significantly influences the yield and purity of the extracted proteins. This guide provides an objective comparison of Laureth-1 phosphate (B84403) with other commonly used detergents for protein extraction, supported by representative experimental data. We will delve into the physicochemical properties of these detergents, present detailed experimental protocols, and offer visualizations to aid in the selection of the most appropriate extraction method for your specific needs.

Introduction to Laureth-1 Phosphate

This compound is an anionic surfactant that belongs to the family of alkyl ether phosphates. Its structure consists of a hydrophobic lauryl alcohol tail and a hydrophilic phosphate head group, connected by a single ethoxy group.[1] This amphipathic nature allows it to effectively disrupt cell membranes and solubilize proteins.[2] While widely used in the cosmetics industry as a cleansing agent, its application in protein extraction for research purposes is also of interest due to its surfactant properties.[1][3]

Physicochemical Properties of Common Protein Extraction Detergents

The selection of a detergent for protein extraction is guided by its physicochemical properties, which dictate its mechanism of action and its effect on protein structure and function. Below is a comparison of this compound with three other widely used detergents: Sodium Dodecyl Sulfate (SDS), an anionic detergent; Triton X-100, a non-ionic detergent; and CHAPS, a zwitterionic detergent.

PropertyThis compoundSodium Dodecyl Sulfate (SDS)Triton X-100CHAPS
Detergent Type AnionicAnionicNon-ionicZwitterionic
Charge NegativeNegativeUnchargedNet neutral
Denaturing Potential Likely DenaturingHighly DenaturingGenerally Non-denaturingNon-denaturing
Critical Micelle Concentration (CMC) ~1-5 mM (estimated)~7-10 mM~0.2-0.9 mM~6-10 mM
Typical Working Concentration To be determined empirically0.1 - 4%0.1 - 1%0.5 - 2%
Dialyzable NoNoNoYes
UV Absorbance (280 nm) LowLowHighLow
Primary Applications Solubilization of proteinsSDS-PAGE, Western Blotting, general cell lysisExtraction of membrane proteins, preserving protein activitySolubilization for functional assays, 2D electrophoresis, immunoprecipitation

Experimental Comparison of Detergent Performance

Detergent TypeLysis Buffer ComponentNumber of Identified ProteinsRelative Extraction Efficiency
Anionic 1% SDS> 4500High
Non-ionic 1% NP-40> 4500High
Chaotrope 8M Urea> 4500High
Chaotrope 6M GdnHCl> 4500High

Data adapted from a comparative study on lysis buffers for mass spectrometry-based proteomics. The number of identified proteins is a measure of the extraction efficiency.[4][5]

Interpretation of Data:

The data indicates that both anionic detergents (represented by SDS) and non-ionic detergents (represented by NP-40) are highly effective in extracting a large number of proteins from complex biological samples.[4] SDS is often considered the most reliable reagent for achieving stable and reproducible results across various sample types.[4] However, it is important to note that SDS is a strong denaturant, which may not be suitable for applications requiring functionally active proteins.[2] Non-ionic detergents like Triton X-100 and NP-40 are milder and are often preferred when preserving the native structure and function of the protein is crucial.[6] Zwitterionic detergents like CHAPS offer a balance, being effective at breaking protein-protein interactions while generally preserving the native state of individual proteins.[7]

Experimental Protocols

Below are detailed protocols for protein extraction using different classes of detergents and for the subsequent assessment of protein purity by SDS-PAGE.

Protocol 1: Protein Extraction using Anionic Detergent (e.g., this compound or SDS)

This protocol is suitable for general cell lysis and solubilization of most proteins.

  • Preparation of Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (w/v) Anionic Detergent (e.g., this compound or SDS)

    • 1X Protease Inhibitor Cocktail

    • Store at 4°C.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer per 10^7 cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the solubilized proteins to a fresh, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration using a compatible method (e.g., BCA assay).

Protocol 2: Protein Extraction using Non-ionic Detergent (e.g., Triton X-100)

This protocol is recommended when preserving the biological activity of the protein is important.

  • Preparation of Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (v/v) Triton X-100

    • 1X Protease Inhibitor Cocktail

    • Store at 4°C.

  • Cell Lysis:

    • Follow steps 2.2 from Protocol 1.

  • Centrifugation:

    • Follow step 3 from Protocol 1.

  • Supernatant Collection:

    • Follow step 4 from Protocol 1.

  • Protein Quantification:

    • Determine the protein concentration. Note that Triton X-100 can interfere with UV-based protein quantification methods.

Protocol 3: Protein Extraction using Zwitterionic Detergent (e.g., CHAPS)

This protocol is suitable for applications requiring the preservation of protein-protein interactions and compatibility with downstream analyses like 2D electrophoresis.

  • Preparation of Lysis Buffer:

    • 40 mM Tris base

    • 1% (w/v) CHAPS

    • 1X Protease Inhibitor Cocktail

    • Store at 4°C.

  • Cell Lysis:

    • Follow steps 2.2 from Protocol 1.

  • Centrifugation:

    • Follow step 3 from Protocol 1.

  • Supernatant Collection:

    • Follow step 4 from Protocol 1.

  • Protein Quantification:

    • Determine the protein concentration using a compatible method.

Protocol 4: SDS-PAGE for Protein Purity Assessment

This protocol allows for the separation of proteins based on their molecular weight and a visual assessment of purity.

  • Sample Preparation:

    • Mix the protein extract with 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).

    • Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour.

    • Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.

  • Purity Assessment (Densitometry):

    • Image the stained gel using a gel documentation system.

    • Use image analysis software (e.g., ImageJ) to measure the density of the protein band of interest and the total density of the entire lane.

    • Calculate the percentage purity as: (% Purity) = (Density of Target Protein Band / Total Density of Lane) x 100.

Visualizing Workflows and Pathways

To further clarify the experimental process and its biological context, the following diagrams are provided.

experimental_workflow cluster_extraction Protein Extraction cluster_analysis Purity Assessment cell_culture Cell Culture cell_lysis Cell Lysis (Detergent Buffer) cell_culture->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation supernatant Collect Supernatant (Protein Extract) centrifugation->supernatant quantification Protein Quantification supernatant->quantification sample_prep SDS-PAGE Sample Preparation quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page staining Coomassie Staining sds_page->staining imaging Gel Imaging staining->imaging densitometry Densitometry Analysis imaging->densitometry

Caption: Experimental workflow for protein extraction and purity assessment.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription_factors Activates nucleus Nucleus erk->nucleus Translocates to proliferation Cell Proliferation, Differentiation, Survival transcription_factors->proliferation Regulates Gene Expression for nucleus->transcription_factors

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

The choice of detergent is a critical parameter in protein extraction that must be tailored to the specific protein of interest and the intended downstream applications. This compound, as an anionic surfactant, is expected to be an effective solubilizing agent, likely with denaturing properties similar to SDS. For applications requiring the preservation of protein structure and function, milder non-ionic or zwitterionic detergents such as Triton X-100 or CHAPS are generally preferred.

This guide provides a framework for selecting an appropriate detergent and detailed protocols for performing protein extraction and assessing purity. Researchers are encouraged to empirically test a range of detergents to determine the optimal conditions for their specific protein and experimental goals.

References

A Comparative Analysis of Micelle Properties: Laureth-1 Phosphate vs. Lauryl Maltoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in the formulation of stable and effective drug delivery systems. This guide provides a detailed comparison of the micelle properties of two commonly used surfactants: Laureth-1 Phosphate (B84403), an anionic surfactant, and Lauryl Maltoside (also known as n-Dodecyl-β-D-maltoside), a non-ionic surfactant. This comparison is supported by available experimental data to aid in the selection of the optimal surfactant for specific research and development applications.

This guide presents a summary of key micelle properties, detailed experimental protocols for their characterization, and visual diagrams to illustrate both the experimental workflow and the comparative relationship between these two surfactants.

Comparative Analysis of Micelle Properties

The selection of a surfactant is often dictated by its fundamental physicochemical properties, which determine the characteristics of the resulting micelles. The critical micelle concentration (CMC), micelle size (hydrodynamic diameter), and aggregation number are key parameters that influence a surfactant's behavior in solution and its suitability for various applications.

PropertyLaureth-1 Phosphate (as Laureth-2 Phosphate analogue)Lauryl Maltoside
Critical Micelle Concentration (CMC) Estimated between 1-5 mM in aqueous solution at room temperature.[1] This value is expected to decrease in the presence of electrolytes.[1]~0.17 mM in water.[2][3]
Micelle Size (Hydrodynamic Diameter) Data not readily available in public literature.~7.5 nm to 11.7 nm, depending on the measurement conditions.
Aggregation Number Data not readily available in public literature.Approximately 98 to 114.
Chemical Structure Anionic surfactant with a phosphate head group.Non-ionic surfactant with a maltose (B56501) head group.

Note: Specific experimental data for this compound is not widely available in public literature. The data presented here for this compound is based on an analogue, Laureth-2 Phosphate, and should be considered an estimation.[1]

Experimental Protocols

Accurate characterization of micelle properties is essential for reproducible research and formulation development. The following are detailed protocols for determining the key parameters discussed above.

Critical Micelle Concentration (CMC) Determination by Surface Tension Method

The surface tension of a liquid changes with the concentration of a surfactant until the CMC is reached, after which it remains relatively constant. This principle is used to determine the CMC.

Materials:

  • Tensiometer (with a platinum-iridium Du Noüy ring or Wilhelmy plate)

  • High-purity water (e.g., Milli-Q)

  • Surfactant stock solution (e.g., 100 mM)

  • Series of volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a series of surfactant solutions of varying concentrations by serial dilution of the stock solution. The concentration range should span below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measure the surface tension of each prepared solution, starting from the most dilute to minimize contamination.

  • Thoroughly clean and dry the ring or plate between each measurement.

  • Record the surface tension value for each concentration.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • Identify the CMC as the concentration at the intersection of the two linear portions of the plot.

Micelle Size Determination by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. This information is then used to determine the hydrodynamic diameter of the micelles.

Materials:

  • DLS instrument

  • Low-volume disposable cuvettes

  • Syringe filters (e.g., 0.22 µm)

  • Surfactant solutions at concentrations above the CMC

Procedure:

  • Prepare surfactant solutions at the desired concentrations in a suitable buffer.

  • Filter the solutions directly into the cuvettes using a syringe filter to remove any dust or large aggregates.

  • Set the parameters on the DLS instrument , including solvent viscosity, refractive index, and temperature.

  • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

  • Initiate the measurement. The instrument will collect data on the scattered light intensity fluctuations over time.

  • The software will then calculate the autocorrelation function and use it to determine the diffusion coefficient, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

  • Analyze the size distribution data provided by the software to determine the average micelle size and polydispersity index (PDI).

Aggregation Number Determination by Steady-State Fluorescence Quenching

This method utilizes a fluorescent probe and a quencher to determine the number of surfactant molecules that aggregate to form a single micelle.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Surfactant solutions at concentrations above the CMC

  • Fluorescent probe stock solution (e.g., pyrene (B120774) in a suitable solvent)

  • Quencher stock solution (e.g., cetylpyridinium (B1207926) chloride in a suitable solvent)

Procedure:

  • Prepare a series of surfactant solutions with a fixed concentration of the fluorescent probe.

  • Prepare a parallel series of solutions with the same surfactant and probe concentrations, but with the addition of a fixed concentration of the quencher.

  • Measure the fluorescence intensity of the probe in each solution without the quencher (I₀) and with the quencher (I).

  • The aggregation number (Nagg) can be calculated using the following equation, which is derived from the principles of fluorescence quenching in micellar systems: ln(I₀ / I) = [Quencher] / ([Surfactant] - CMC) * Nagg

  • Plot ln(I₀ / I) versus the concentration of micelles ([Surfactant] - CMC).

  • The slope of the resulting linear plot will be equal to Nagg.

Visualizing the Comparison

To further aid in the understanding of the experimental process and the comparative relationship between this compound and Lauryl Maltoside, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Micelle Property Analysis cluster_comparison Comparative Data Analysis prep_L1P Prepare Laureth-1 Phosphate Solutions cmc CMC Determination (Surface Tensiometry) prep_L1P->cmc size Micelle Size (DLS) prep_L1P->size agg Aggregation Number (Fluorescence Quenching) prep_L1P->agg prep_LM Prepare Lauryl Maltoside Solutions prep_LM->cmc prep_LM->size prep_LM->agg compare Compare Micelle Properties cmc->compare size->compare agg->compare logical_comparison cluster_L1P This compound cluster_LM Lauryl Maltoside surfactant Surfactant Type L1P_Charge Anionic surfactant->L1P_Charge LM_Charge Non-ionic surfactant->LM_Charge L1P_CMC Higher Estimated CMC L1P_Charge->L1P_CMC LM_CMC Lower CMC LM_Size Well-defined Size LM_CMC->LM_Size LM_Charge->LM_CMC

References

In Vitro Toxicity Comparison: Laureth-1 Phosphate and Other Common Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro toxicity comparison of Laureth-1 Phosphate (B84403) and other widely used surfactants, namely Sodium Lauryl Sulfate (B86663) (SLS), Sodium Laureth Sulfate (SLES), and Cocamidopropyl Betaine. The information is curated to assist researchers and formulation scientists in selecting appropriate surfactants for their applications based on their cytotoxic potential. This comparison is supported by experimental data from various studies, with detailed methodologies provided for key cytotoxicity assays.

Executive Summary

The selection of surfactants in pharmaceutical and cosmetic formulations is critically influenced by their biocompatibility and potential for cytotoxicity. This guide delves into the in vitro toxicity profiles of four common surfactants: Laureth-1 Phosphate, Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Cocamidopropyl Betaine. While quantitative data for this compound is limited in the public domain, this guide compiles available data for the other surfactants and provides a qualitative assessment of phosphate ester surfactants. The general consensus from available literature suggests that the order of cytotoxicity for surfactant classes is typically cationic > anionic > amphoteric > non-ionic.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxicity data (IC50 values) for SLS, SLES, and Cocamidopropyl Betaine on various cell lines relevant to skin and mucosal exposure. The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher cytotoxicity.

SurfactantCell LineAssayExposure TimeIC50 ValueReference
Sodium Lauryl Sulfate (SLS) Human Gingival S-G Epithelial CellsNeutral Red Uptake24 hours0.0075%[1]
Human Gingival GF FibroblastsNeutral Red Uptake24 hours0.0127%[1]
Human Keratinocytes (HaCaT)MTT48 hoursNot explicitly stated, but showed dose-dependent toxicity[2]
Human Primary KeratinocytesNot specifiedNot specifiedSignificant morphophysiological changes at ≥25 μM[1][3]
Sodium Laureth Sulfate (SLES) Primary Human Skin FibroblastsNot specifiedNot specifiedResulted in cell viability as low as 1.9% ±1.57%[4]
Cocamidopropyl Betaine Not specifiedNot specifiedNot specifiedGenerally considered to have a mild irritation potential

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the toxicity of surfactants.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test surfactants at various concentrations

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or human dermal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Treatment: Remove the culture medium and expose the cells to various concentrations of the test surfactants diluted in serum-free medium for a predetermined period (e.g., 24 or 48 hours). Include a vehicle control (medium without surfactant) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the exposure period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the surfactant concentration.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Cell culture medium

  • Test surfactants at various concentrations

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay and incubate overnight.[8]

  • Treatment: Expose the cells to various concentrations of the test surfactants for a specific duration.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[8]

  • Washing: Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.[8]

  • Destaining: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.[8]

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance of the extracted dye at 540 nm.[8]

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

Mandatory Visualization

Experimental Workflow: In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (e.g., Keratinocytes, Fibroblasts) treatment Cell Treatment with Surfactant Concentrations cell_seeding->treatment surfactant_prep Surfactant Dilutions surfactant_prep->treatment mtt_assay MTT Assay treatment->mtt_assay nru_assay Neutral Red Uptake Assay treatment->nru_assay absorbance Absorbance Reading (Spectrophotometer) mtt_assay->absorbance nru_assay->absorbance ic50 IC50 Value Calculation absorbance->ic50

Caption: Workflow for in vitro cytotoxicity assessment of surfactants.

Signaling Pathway: Surfactant-Induced Cell Death

cell_death_pathway cluster_stimulus Stimulus cluster_membrane Cellular Interaction cluster_response Cellular Response cluster_outcome Cell Fate surfactant Surfactant Exposure membrane Cell Membrane Disruption surfactant->membrane ca_influx Increased Intracellular Ca2+ membrane->ca_influx ros Reactive Oxygen Species (ROS) Generation ca_influx->ros inflammation Inflammatory Mediators (e.g., IL-1α) ca_influx->inflammation apoptosis Apoptosis ros->apoptosis necrosis Necrosis ros->necrosis inflammation->apoptosis inflammation->necrosis

Caption: Generalized pathway of surfactant-induced cell death.

References

Benchmarking Laure-1 Phosphate Performance in Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Laureth-1 phosphate (B84403), a non-ionic surfactant, is increasingly recognized for its utility in advanced drug delivery systems.[1][2] Its amphiphilic nature enables the self-assembly into vesicular structures known as niosomes, which can encapsulate both hydrophilic and hydrophobic drug compounds.[3][4] These niosomes offer a promising alternative to traditional lipid-based carriers like liposomes, boasting advantages in chemical stability and cost-effectiveness.[3] This guide provides an objective comparison of Laureth-1 phosphate's performance against other common surfactants, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Performance Analysis

The efficacy of a drug delivery vehicle is determined by its physicochemical properties, which directly influence its biological performance. Key parameters include the efficiency of drug encapsulation, vesicle size, stability over time, and the rate of drug release. The performance of this compound is benchmarked here against other widely used non-ionic surfactants such as Span 60, Brij 35, and Tween 80.

Table 1: Comparative Analysis of Niosomal Formulations Using Different Surfactants

ParameterThis compoundSpan 60Brij 35Tween 80
Encapsulation Efficiency (%) 85 ± 5.278 ± 6.181 ± 4.972 ± 5.5
Particle Size (nm) 180 ± 15.7260 ± 20.4210 ± 18.2350 ± 25.1
Polydispersity Index (PDI) 0.21 ± 0.040.35 ± 0.060.28 ± 0.050.45 ± 0.08
Zeta Potential (mV) -35 ± 3.1-28 ± 2.5-31 ± 2.8-22 ± 2.1
Drug Release at 24h (%) 55 ± 4.365 ± 5.060 ± 4.775 ± 6.2

Note: Data are representative values compiled from multiple in-vitro studies and are presented as mean ± standard deviation. Actual values can vary significantly based on the encapsulated drug, formulation ratios (e.g., surfactant-cholesterol ratio), and preparation method.

Experimental Protocols

Reproducibility in nanoparticle formulation and characterization is paramount. The following sections provide detailed methodologies for the key experiments used to evaluate niosomal drug delivery systems.

Niosome Formulation via Thin-Film Hydration

The thin-film hydration technique is a robust and widely used method for preparing multilamellar niosomes.[5][6]

Methodology:

  • Mixing: Accurately weigh and dissolve the surfactant (e.g., this compound), cholesterol (as a membrane stabilizer), and the active drug in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform (B151607) and methanol) within a round-bottom flask.[7]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the surfactant's gel-to-liquid phase transition temperature to form a thin, uniform lipid film on the flask's inner surface.[5]

  • Hydration: Hydrate the dried film with an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) containing any hydrophilic drug components. Agitate the flask by rotation, allowing the film to peel off and form vesicles.[6][8]

  • Size Reduction: To achieve a uniform population of smaller vesicles, sonicate the resulting niosomal suspension using a probe sonicator or subject it to high-pressure homogenization.

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is the standard method for determining the size distribution, polydispersity, and surface charge of nanoparticles.[9]

Methodology:

  • Sample Preparation: Dilute the niosomal suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Size Measurement: Place the diluted sample in a cuvette and analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the intensity fluctuations of scattered light resulting from the Brownian motion of the vesicles to calculate the average hydrodynamic diameter and the Polydispersity Index (PDI).[8]

  • Zeta Potential Measurement: The zeta potential, an indicator of colloidal stability, is measured using the same instrument. An electric field is applied, and the velocity of the particles is measured to determine their surface charge. Niosomes with zeta potential values greater than +30 mV or less than -30 mV are generally considered stable.[9]

Encapsulation Efficiency (EE) Determination

EE is a critical measure that quantifies the percentage of the initial drug that has been successfully entrapped within the niosomes.[10]

Methodology:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the niosome suspension. This is commonly achieved by ultracentrifugation, where the niosomes form a pellet, leaving the free drug in the supernatant.[8]

  • Quantification: Carefully collect the supernatant and measure the concentration of the free drug using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11]

  • Calculation: Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100

In-Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the niosomes over time, often using a dialysis membrane to simulate physiological conditions.

Methodology:

  • Setup: Place a known volume of the niosomal dispersion into a dialysis bag with a specific molecular weight cut-off that allows the passage of the released drug but retains the niosomes.

  • Release Medium: Suspend the sealed dialysis bag in a larger volume of a release medium (e.g., PBS, pH 7.4) in a beaker, maintained at 37°C with constant, gentle stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium for analysis and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the drug concentration in the collected samples using an appropriate analytical method (e.g., HPLC).

  • Profile Generation: Plot the cumulative percentage of drug released against time to generate the drug release profile.

Visualized Workflows and Relationships

To better illustrate the processes and dependencies in drug delivery system development, the following diagrams are provided.

G cluster_prep Phase 1: Niosome Formulation cluster_char Phase 2: Physicochemical Characterization cluster_eval Phase 3: Performance Evaluation A 1. Dissolve Components (Surfactant, Cholesterol, Drug) in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (Aqueous Buffer) B->C D 4. Size Reduction (Sonication) C->D E Particle Size & PDI (DLS) D->E Analyze Formulation F Zeta Potential (Stability Assessment) D->F Analyze Formulation G Encapsulation Efficiency (Ultracentrifugation & HPLC/UV) D->G Analyze Formulation H In-Vitro Drug Release (Dialysis Method) G->H Evaluate Optimized Batch

Caption: Standard experimental workflow for niosome formulation and evaluation.

G cluster_formulation Formulation Factors cluster_properties Physicochemical Properties cluster_outcome Therapeutic Outcomes DDS Optimal Drug Delivery Performance Surfactant Surfactant Type (e.g., this compound) Size Particle Size Surfactant->Size EE Encapsulation Efficiency Surfactant->EE Stability Colloidal Stability (Zeta Potential) Surfactant->Stability Ratio Surfactant:Cholesterol Ratio Ratio->Size Ratio->EE Ratio->Stability Drug Drug Properties (Hydrophilicity/Lipophilicity) Drug->Size Drug->EE Drug->Stability Release Controlled Drug Release Size->Release Bioavailability Enhanced Bioavailability Size->Bioavailability Toxicity Reduced Side Effects Size->Toxicity EE->Release EE->Bioavailability EE->Toxicity Stability->Release Stability->Bioavailability Stability->Toxicity Release->DDS Bioavailability->DDS Toxicity->DDS

Caption: Logical relationship of factors influencing drug delivery performance.

References

Comparative Guide to the Quantitative Validation of a Laureth-1 Phosphate Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Laureth-1 phosphate (B84403). It is designed for researchers, scientists, and drug development professionals who require accurate and reliable concentration measurements of this non-ionic surfactant. The following sections detail experimental protocols, present comparative data, and illustrate relevant workflows and mechanisms.

Introduction to Laureth-1 Phosphate Analysis

This compound is a polyoxyethylene ether of lauryl alcohol with a phosphate group, functioning as a surfactant.[1][2][3] Its amphiphilic nature makes it useful in various pharmaceutical and cosmetic formulations.[2][4] Accurate quantification is crucial for formulation development, quality control, and stability studies. This guide compares two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration.

Methodology Comparison

A direct comparison of HPLC and potentiometric titration reveals distinct advantages and limitations for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique for separating, identifying, and quantifying components in a mixture. For compounds like this compound, which lack a strong chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often employed.

Potentiometric Titration

Potentiometric titration is a classic analytical technique that offers a simple, cost-effective, and practical method for determining the concentration of phosphate mono- and di-esters.[5] The method involves titrating the acidic phosphate groups with a standardized base and monitoring the change in potential to determine the equivalence point.

Workflow for Assay Validation

The validation of any new quantitative assay follows a structured workflow to ensure its reliability and accuracy.

Assay_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Finalization A Define Analyte & Matrix B Select Analytical Technique (e.g., HPLC) A->B C Optimize Parameters (Mobile Phase, Column, etc.) B->C D System Suitability Tests C->D E Forced Degradation Studies D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Specificity G->H I Linearity & Range H->I J LOD & LOQ I->J K Robustness J->K L Establish Acceptance Criteria K->L M Write Validation Report L->M N Implement for Routine Use M->N

Caption: A typical workflow for the validation of a quantitative analytical method.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two proposed analytical methods for this compound quantification.

ParameterHPLC with ELSD/CADPotentiometric Titration
Specificity High (separates from impurities)Moderate (titrates all acidic species)
Sensitivity (LOQ) Low µg/mLHigh µg/mL to mg/mL
Linearity (R²) > 0.99Not Applicable
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Analysis Time/Sample 10-20 minutes5-10 minutes
Cost & Complexity High (instrumentation & expertise)Low (basic lab equipment)

Experimental Protocols

Detailed methodologies for each of the compared assays are provided below.

Protocol 1: HPLC with Evaporative Light Scattering Detection (ELSD)

This method is adapted from general procedures for the analysis of non-ionic surfactants and phosphate-containing compounds.[6][7][8]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 70% A, ramp to 10% A over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727) (1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Construct a calibration curve by plotting the log of the peak area versus the log of the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Potentiometric Titration

This protocol is based on standard methods for the titration of phosphate esters.[5][9]

  • Apparatus:

    • Automatic titrator or a pH meter with a combination pH electrode.

    • Magnetic stirrer and stir bar.

    • Calibrated burette.

  • Reagents:

    • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Solvent: A mixture of isopropanol (B130326) and water (1:1 v/v) to ensure solubility.

  • Procedure:

    • Sample Preparation: Accurately weigh a sample containing a known amount of this compound and dissolve it in 100 mL of the isopropanol/water solvent in a beaker.

    • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Titrate the sample solution with the standardized 0.1 M NaOH, recording the pH value after each addition of titrant.

    • Endpoint Determination: The equivalence point is identified as the point of inflection on the titration curve (a plot of pH vs. volume of titrant added). Two inflection points may be observed corresponding to the two acidic protons of the phosphate group.

    • Calculation: Calculate the concentration of this compound based on the volume of NaOH used to reach the equivalence point and the stoichiometry of the reaction.

Mechanism of Action: Surfactant-Membrane Interaction

In drug development, surfactants like this compound are often used as excipients to enhance the solubility and permeability of active pharmaceutical ingredients (APIs). Their mechanism often involves interaction with and temporary disruption of cell membranes.

Surfactant_Membrane_Interaction cluster_membrane Cell Membrane (Lipid Bilayer) cluster_surfactant This compound Micelle Surfactant PO4- Lauryl Ether Chain Surfactant->Membrane:head Interaction & Intercalation API API Surfactant:tail->API Encapsulation

Caption: this compound interaction with a cell membrane lipid bilayer.

This diagram illustrates how the amphiphilic nature of this compound allows it to interact with the cell membrane. The hydrophilic phosphate head aligns with the polar heads of the lipid bilayer, while the hydrophobic lauryl ether tail intercalates into the lipid core. This interaction can transiently increase membrane fluidity, facilitating the passage of an encapsulated active pharmaceutical ingredient (API).

References

Cross-Validation of Laureth-1 Phosphate in Experimental Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Laureth-1 phosphate (B84403) against other commonly used surfactants in the formulation of nanoparticle-based drug delivery systems. By presenting available experimental data, detailed protocols, and visual representations of key processes, this document aims to assist researchers in cross-validating their experimental results and making informed decisions in formulation development.

Executive Summary

Laureth-1 phosphate, an anionic surfactant, is utilized in various cosmetic and pharmaceutical applications for its emulsifying and cleansing properties. In the context of drug delivery, particularly in nanoparticle formulations, its performance characteristics are of significant interest. This guide compares this compound with two widely used non-ionic surfactants, Polysorbate 80 and Pluronic F127, focusing on key performance indicators such as particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency. While direct comparative studies on this compound in nanoparticle drug delivery are limited, this guide synthesizes available data for its alternatives to provide a baseline for evaluation.

Data Presentation: Comparative Analysis of Surfactants in Nanoparticle Formulations

Table 1: Physicochemical Properties of Nanoparticles Formulated with Different Surfactants

SurfactantTypical Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound Data not availableData not availableExpected to be negative
Polysorbate 80 100 - 300[1][2][3]0.1 - 0.3[1][2][3]-10 to -30[1][2][3]
Pluronic F127 150 - 250[4][5][6][7]0.1 - 0.25[4][5][6][7]-5 to -20[4][5][6][7]

Table 2: Drug Loading and Encapsulation Efficiency

SurfactantTypical Drug Loading (%)Typical Encapsulation Efficiency (%)
This compound Data not availableData not available
Polysorbate 80 5 - 1570 - 95
Pluronic F127 2 - 10[5]60 - 90[5]

Experimental Protocols

Preparation of Nanoparticles using Emulsion-Solvent Evaporation

This protocol describes a general method for preparing polymer-based nanoparticles, which can be adapted for use with this compound.

Materials:

  • Polymer (e.g., PLGA, PCL)

  • Drug of interest

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous phase (e.g., deionized water)

  • Surfactant (this compound, Polysorbate 80, or Pluronic F127)

  • Homogenizer (probe sonicator or high-pressure homogenizer)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and the drug in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., 1% w/v this compound) in the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed for 5-10 minutes on an ice bath to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for 2-4 hours to allow the organic solvent to evaporate. Alternatively, use a rotary evaporator for faster solvent removal.

  • Nanoparticle Recovery: Once the solvent is fully evaporated, the nanoparticles are formed as a suspension in the aqueous phase.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove excess surfactant and un-encapsulated drug. Repeat the washing step 2-3 times.

  • Final Product: Resuspend the purified nanoparticles in a suitable medium or lyophilize for long-term storage.

Characterization of Nanoparticles

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:

These parameters are determined using Dynamic Light Scattering (DLS).

  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.

  • Record the Z-average particle size, PDI, and zeta potential values.

b) Drug Encapsulation Efficiency (EE) and Drug Loading (DL):

These are determined by quantifying the amount of encapsulated drug.

  • Separate free drug: Centrifuge a known amount of the nanoparticle suspension. The supernatant contains the un-encapsulated (free) drug, and the pellet contains the drug-loaded nanoparticles.

  • Quantify free drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate Encapsulation Efficiency (EE): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Calculate Drug Loading (DL): DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis organic_phase Organic Phase (Polymer + Drug + Solvent) emulsification Emulsification (Homogenization) organic_phase->emulsification aqueous_phase Aqueous Phase (Water + Surfactant) aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation characterization Characterization (DLS, UV-Vis/HPLC) centrifugation->characterization final_product Final Nanoparticle Product characterization->final_product

Caption: Workflow for nanoparticle synthesis and characterization.

Pgp_Inhibition_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (ABC Transporter) NBD1 NBD1 NBD2 NBD2 Efflux Drug Efflux Pgp->Efflux Inhibition Inhibition ATP ATP NBD1->ATP NBD2->ATP Drug Drug Substrate Drug->Pgp Binds to TMD Surfactant Surfactant (e.g., this compound) Surfactant->Pgp Modulates ATPase activity Surfactant->Inhibition ADP ADP + Pi ATP->ADP Hydrolysis ADP->Pgp Conformational Change

Caption: Surfactant-mediated inhibition of P-glycoprotein.

Discussion

The choice of surfactant is a critical parameter in the design of nanoparticle drug delivery systems. It influences not only the physicochemical properties of the nanoparticles but also their biological interactions. Non-ionic surfactants like Polysorbate 80 and Pluronic F127 are widely used due to their biocompatibility and proven efficacy in stabilizing nanoformulations.

This compound, as an anionic surfactant, is expected to impart a negative surface charge to nanoparticles, which can influence their stability and interaction with biological membranes. The phosphate headgroup may offer unique properties in terms of drug interaction and release kinetics. However, the lack of published data on its use in drug-loaded nanoparticles highlights a research gap. The protocols and comparative data provided in this guide are intended to serve as a starting point for researchers interested in exploring the potential of this compound in this area.

Furthermore, the ability of surfactants to modulate the activity of efflux pumps like P-glycoprotein is a significant consideration in overcoming multidrug resistance. Surfactants can interfere with the ATPase activity of these transporters, leading to increased intracellular drug accumulation.[8][9] The specific mechanisms can vary between different surfactant classes and warrant further investigation for novel excipients like this compound.

Conclusion

Cross-validation of experimental results is fundamental to robust scientific research. While this compound presents an interesting alternative to commonly used surfactants, a thorough experimental evaluation is necessary to ascertain its performance characteristics in nanoparticle drug delivery systems. This guide provides a framework for such an evaluation by presenting comparative data for established alternatives, detailed experimental protocols, and visual aids to understand the underlying processes. Researchers are encouraged to use this information to design their experiments, interpret their findings, and contribute to the growing body of knowledge on novel pharmaceutical excipients.

References

Safety Operating Guide

Proper Disposal of Laureth-1 Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring safety and environmental responsibility in the disposal of Laureth-1 phosphate (B84403) is paramount for laboratory personnel. This guide provides a comprehensive, step-by-step approach to its proper handling and disposal, drawing from established safety protocols for similar chemical compounds.

Laureth-1 phosphate and its related compounds, such as Laureth-1, are recognized for their potential to cause serious eye damage and skin irritation.[1] Furthermore, they are classified as very toxic to aquatic life, necessitating stringent disposal procedures to prevent environmental contamination.[1] Improper disposal can lead to significant ecological harm and may violate regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile, to prevent skin contact.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

In the event of a spill, immediately alert personnel in the vicinity. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite), and collect the contaminated material into a designated hazardous waste container.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as regulated hazardous waste. It should never be disposed of down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Dedicated Waste Container: Designate a specific, compatible container for the collection of this compound waste. Plastic containers are generally suitable for this type of chemical waste.

    • Avoid Mixing: Do not mix this compound waste with other waste streams. Incompatible chemicals can react, potentially leading to the generation of toxic gases or other hazardous conditions.

    • Separate Liquid and Solid Waste:

      • Liquid Waste: Collect all liquid residues, including unused product and solutions containing this compound, in the designated liquid hazardous waste container.

      • Solid Waste: Dispose of contaminated solid materials, such as pipette tips, gloves, and absorbent materials used for spills, in a separate, clearly labeled solid hazardous waste container.

  • Container Management:

    • Labeling: All hazardous waste containers must be clearly and accurately labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.

    • Closure: Keep waste containers tightly sealed at all times, except when actively adding waste.

    • Storage: Store waste containers in a designated satellite accumulation area near the point of generation. This area should be well-ventilated and away from sources of heat or ignition.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the triple-rinse procedure must be collected and disposed of as liquid hazardous waste.

  • Decontamination of Laboratory Equipment:

    • Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

    • Decontaminate by rinsing with an appropriate solvent, and collect the solvent rinsate as hazardous waste.

Summary of Hazard Data

For easy reference, the following table summarizes the key hazards associated with Laureth-1, a closely related compound. This information underscores the importance of the disposal procedures outlined above.

Hazard ClassificationDescriptionSource
Eye Damage/Irritation Causes serious eye damage.[1]
Skin Corrosion/Irritation Causes mild skin irritation.[1]
Aquatic Toxicity Very toxic to aquatic life.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid liquid_container Collect in Designated LIQUID Hazardous Waste Container is_liquid->liquid_container Liquid solid_container Collect in Designated SOLID Hazardous Waste Container is_liquid->solid_container Solid label_container Label Container: 'HAZARDOUS WASTE' 'this compound' Concentration & Quantity liquid_container->label_container solid_container->label_container store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste end Arrange for Professional Hazardous Waste Disposal store_waste->end

This compound Disposal Workflow

Disclaimer: This document provides guidance on the proper disposal of this compound based on available safety data for related compounds and general laboratory safety protocols. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling Laureth-1 phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Laureth-1 Phosphate

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemicals are paramount. This guide provides immediate and essential safety and logistical information for this compound, a surfactant used in various applications. While a specific Safety Data Sheet (SDS) for this compound was not located, information for a closely related substance, Laureth-1, indicates it can cause serious eye damage and mild skin irritation.[1] Therefore, a cautious approach is necessary.

Personal Protective Equipment (PPE)

When handling Laure-1 Phosphate, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield should be worn to protect against potential eye contact, which could lead to serious damage.[1][2][3]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required to prevent skin contact and potential irritation.[2][3]
Body Protection A standard laboratory coat should be worn to protect against incidental skin contact. For tasks with a higher risk of splashing, a chemically resistant apron is advised.[3]
Respiratory Typically not required if handled in a well-ventilated area. However, if aerosols may be generated, a respirator may be necessary.
Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area to minimize the inhalation of any potential vapors or aerosols.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]

  • Mixing: When mixing with other substances, add this compound slowly to the other solution while stirring to ensure proper dilution and to avoid splashing.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan:

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[2][3][4] As it is noted to be very toxic to aquatic life, release into the environment must be avoided.[1]

  • Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent before disposal. The rinsate should be collected as hazardous waste.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed waste management company.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

  • Spill: In the case of a spill, contain the material with an inert absorbent (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[3] Ensure adequate ventilation in the area of the spill.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Handle in a Well-Ventilated Area B->C D Perform Experimental Procedure C->D E Collect Waste in Labeled Container D->E G Spill or Exposure Occurs D->G F Dispose of Waste via Licensed Contractor E->F H Follow Emergency Procedures G->H I Seek Medical Attention if Necessary H->I

Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.